Product packaging for Metalaxyl-M-d6(Cat. No.:)

Metalaxyl-M-d6

Cat. No.: B15139974
M. Wt: 285.37 g/mol
InChI Key: ZQEIXNIJLIKNTD-GMGXQYKBSA-N
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Description

Metalaxyl-M-d6 is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 285.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B15139974 Metalaxyl-M-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO4

Molecular Weight

285.37 g/mol

IUPAC Name

methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate

InChI

InChI=1S/C15H21NO4/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5/h6-8,12H,9H2,1-5H3/t12-/m1/s1/i1D3,2D3

InChI Key

ZQEIXNIJLIKNTD-GMGXQYKBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N([C@H](C)C(=O)OC)C(=O)COC

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-Metalaxyl-D6: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Metalaxyl-D6 is the deuterated form of (R)-Metalaxyl, also known as Metalaxyl-M or mefenoxam. Metalaxyl is a systemic phenylamide fungicide widely used in agriculture to control pathogens of the Oomycete class, such as Phytophthora and Pythium, which cause devastating diseases like late blight and downy mildew. The fungicidal activity of Metalaxyl resides almost exclusively in the (R)-enantiomer. The introduction of deuterium atoms (D) in place of hydrogen atoms (¹H) at the 2,6-dimethylphenyl moiety creates a stable, isotopically labeled version of the active ingredient. This makes (R)-(-)-Metalaxyl-D6 an invaluable tool in analytical and research settings, particularly as an internal standard for quantification studies using mass spectrometry. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (R)-(-)-Metalaxyl-D6.

Chemical Structure and Properties

(R)-(-)-Metalaxyl-D6 is structurally identical to (R)-Metalaxyl, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methyl groups attached to the phenyl ring.

Chemical Structure:

  • IUPAC Name: Methyl (2R)-2-[N-(2-methoxyacetyl)-2,6-bis(trideuteriomethyl)anilino]propanoate[1]

  • Synonyms: Metalaxyl-M-D6 (dimethylphenyl-D6), Mefenoxam-D6, (R)-(-)-Metalaxyl-d6 (2,6-dimethyl-d6)[2]

  • CAS Number: 1398112-32-7[2][3]

  • Molecular Formula: C₁₅H₁₅D₆NO₄[2]

  • InChI Key: ZQEIXNIJLIKNTD-GMGXQYKBSA-N[2]

  • SMILES: [2H]C([2H])([2H])c1cccc(C([2H])([2H])[2H])c1N(C(=O)COC)--INVALID-LINK--C(=O)OC[2]

The table below summarizes the key physicochemical properties of (R)-(-)-Metalaxyl-D6. Where experimental data for the deuterated compound is unavailable, predicted values or experimental data for the non-deuterated (R)-Metalaxyl are provided as a close approximation.

PropertyValueSource
Molecular Weight 285.37 g/mol [1][2]
Appearance Neat/Colorless Solid[2][4]
Melting Point 71-72 °C (for Metalaxyl)[5]
Boiling Point 394.3 ± 42.0 °C at 760 mmHg (Predicted)[4]
Density 1.1 ± 0.1 g/cm³ (Predicted)[4]
Solubility Soluble in Acetonitrile[3]
LogP (Predicted) 2.15[4]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C (Predicted)[4]

Mechanism of Action: Fungal RNA Polymerase I Inhibition

The primary mode of action of Metalaxyl is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[6] This is achieved by targeting and inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing rRNA genes. The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for fungal growth and development, ultimately resulting in fungicidal action. The (R)-enantiomer is significantly more active in this inhibition than the (S)-enantiomer.

Below is a diagram illustrating the signaling pathway of Metalaxyl's mechanism of action.

Metalaxyl_MoA cluster_fungal_cell Fungal Cell Metalaxyl (R)-(-)-Metalaxyl RNAPol_I RNA Polymerase I Metalaxyl->RNAPol_I Inhibition rRNA Ribosomal RNA (rRNA) rDNA rRNA Genes (rDNA) rDNA->rRNA Transcription Ribosome Ribosome Assembly rRNA->Ribosome Protein_Synth Protein Synthesis Ribosome->Protein_Synth Fungal_Growth Fungal Growth (Mycelial Growth, Sporulation) Protein_Synth->Fungal_Growth Cell_Death Fungicidal Effect Protein_Synth->Cell_Death Cessation leads to

Caption: Mechanism of action of (R)-(-)-Metalaxyl.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of (R)-(-)-Metalaxyl-D6. These are based on established methods for Metalaxyl and its analogs and should be optimized for specific laboratory conditions.

Synthesis of (R)-(-)-Metalaxyl-D6

The synthesis of (R)-(-)-Metalaxyl-D6 can be adapted from the known synthesis of Metalaxyl. The key step is the introduction of the deuterated methyl groups onto the aniline starting material.

Synthesis_Workflow Start 2,6-Dimethylaniline-D6 Step1 Alkylation with Methyl 2-bromopropanoate Start->Step1 Intermediate Methyl (R)-2-(2,6-bis(trideuteriomethyl)anilino)propanoate Step1->Intermediate Step2 Acylation with Methoxyacetyl chloride Intermediate->Step2 Product (R)-(-)-Metalaxyl-D6 Step2->Product

Caption: General synthetic workflow for (R)-(-)-Metalaxyl-D6.

Methodology:

  • Preparation of 2,6-Dimethylaniline-D6: The starting material, 2,6-dimethylaniline, can be deuterated using methods such as acid-catalyzed hydrogen-deuterium exchange with a deuterium source like D₂O or through the use of deuterated methylating agents in a suitable synthesis route.

  • Alkylation: The deuterated 2,6-dimethylaniline is reacted with an enantiomerically pure form of methyl 2-bromopropanoate (the R-enantiomer) in the presence of a base (e.g., sodium bicarbonate) to form the intermediate, methyl (R)-2-(2,6-bis(trideuteriomethyl)anilino)propanoate.

  • Acylation: The resulting intermediate is then acylated with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine) to yield (R)-(-)-Metalaxyl-D6.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Analytical Characterization

(R)-(-)-Metalaxyl-D6 is primarily used as an internal standard in quantitative analysis. The following are typical analytical methods for its characterization and for its use in quantifying non-deuterated Metalaxyl.

1. High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is crucial to confirm the enantiomeric purity of the synthesized (R)-(-)-Metalaxyl-D6.

  • Instrumentation: HPLC system with a chiral column and a UV detector.

  • Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel OD-RH or a similar column, is effective for separating Metalaxyl enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol is commonly used. The exact ratio should be optimized to achieve baseline separation.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where Metalaxyl shows strong absorbance (e.g., 230 nm).

  • Procedure:

    • Dissolve a small amount of the synthesized (R)-(-)-Metalaxyl-D6 in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the elution of the (R)- and (S)-enantiomers.

    • Calculate the enantiomeric excess (%ee) based on the peak areas of the two enantiomers.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is a powerful technique for the quantification of Metalaxyl in various matrices, with (R)-(-)-Metalaxyl-D6 serving as an excellent internal standard.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • GC Column: A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless injection mode is often preferred for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analyte from matrix components. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • MS Detection: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity in quantification.

  • Procedure for using (R)-(-)-Metalaxyl-D6 as an internal standard:

    • Prepare a series of calibration standards containing known concentrations of non-deuterated Metalaxyl and a fixed concentration of (R)-(-)-Metalaxyl-D6.

    • Extract the sample matrix (e.g., soil, water, plant tissue) using an appropriate solvent (e.g., acetonitrile).

    • Add a known amount of the (R)-(-)-Metalaxyl-D6 internal standard solution to the sample extract.

    • Analyze the calibration standards and the sample extracts by GC-MS.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of Metalaxyl in the sample by using the calibration curve.

Analytical_Workflow cluster_synthesis Synthesis & Purity Check cluster_quantification Quantitative Analysis (using as Internal Standard) Synth Synthesize (R)-(-)-Metalaxyl-D6 HPLC Chiral HPLC (Enantiomeric Purity) Synth->HPLC Sample_Prep Sample Preparation (Extraction) Add_IS Spike with (R)-(-)-Metalaxyl-D6 Sample_Prep->Add_IS GCMS GC-MS Analysis Add_IS->GCMS Quant Quantification GCMS->Quant

Caption: General analytical workflow for (R)-(-)-Metalaxyl-D6.

Conclusion

(R)-(-)-Metalaxyl-D6 is a critical analytical standard for researchers and scientists in the fields of environmental science, food safety, and drug development. Its chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based analytical methods. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for the accurate and reliable use of this important isotopically labeled compound.

References

A Technical Guide to (R)-(-)-Metalaxyl-D6: An Isotopic Internal Standard for Fungicide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(-)-Metalaxyl-D6, a deuterated analog of the active fungicidal enantiomer, mefenoxam. Primarily utilized as an internal standard, (R)-(-)-Metalaxyl-D6 is indispensable for the accurate quantification of mefenoxam in various matrices through mass spectrometry-based methods. This document details its physicochemical properties, the mode of action of its non-labeled counterpart, and protocols for its application in analytical testing.

Core Compound Specifications

(R)-(-)-Metalaxyl-D6 is a stable, isotopically labeled form of (R)-(-)-Metalaxyl, also known as mefenoxam or Metalaxyl-M. The deuterium labeling makes it an ideal internal standard for analytical quantification, as it is chemically identical to the analyte but mass-shifted, allowing for precise differentiation in mass spectrometry.

Physicochemical and Structural Data

The fundamental properties of (R)-(-)-Metalaxyl-D6 are summarized in the table below.

PropertyValueCitation(s)
CAS Number 1398112-32-7[1]
Molecular Formula C₁₅H₁₅D₆NO₄[1]
Molecular Weight 285.4 g/mol [1]
Formal Name methyl N-(2,6-bis(methyl-d₃)phenyl)-N-(2-methoxyacetyl)-D-alaninate[1]
Synonyms (R)-(-)-Metalaxyl-d₆, Metalaxyl-M-d₆[1][2]
Purity ≥99% deuterated forms (d₁-d₆)[1]
Formulation Typically supplied as a solution in acetonitrile[1]
Solubility Soluble in acetonitrile[1]
Storage Conditions Store at -20°C[3]

Mode of Action of the Active Enantiomer (Mefenoxam)

(R)-(-)-Metalaxyl-D6 serves as an internal standard for mefenoxam, the R-enantiomer of metalaxyl, which is the biologically active component responsible for its fungicidal properties. Mefenoxam is a systemic fungicide that is particularly effective against Oomycete pathogens, such as Phytophthora and Pythium species.[4][5]

The primary mode of action of mefenoxam is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[6][7] It achieves this by targeting and inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing rRNA genes.[6][8][9] This disruption of rRNA production halts protein synthesis, ultimately leading to the cessation of mycelial growth and spore formation, and thereby controlling the fungal infection.[5][6] Studies have shown that the synthesis of ribosomal RNA is more significantly affected (over 90% inhibition) compared to transfer RNA (tRNA) and messenger RNA (mRNA).[10]

Signaling Pathway of Mefenoxam's Fungicidal Action

The following diagram illustrates the mechanism by which mefenoxam inhibits fungal growth.

mefenoxam_moa cluster_fungal_cell Fungal Cell cluster_nucleus Nucleus mefenoxam_ext Mefenoxam ((R)-(-)-Metalaxyl) mefenoxam_int Mefenoxam mefenoxam_ext->mefenoxam_int rna_pol_i RNA Polymerase I Complex rrna_synthesis rRNA Synthesis rna_pol_i->rrna_synthesis transcribes ribosome_assembly Ribosome Assembly rrna_synthesis->ribosome_assembly leads to protein_synthesis Protein Synthesis ribosome_assembly->protein_synthesis enables mycelial_growth Mycelial Growth & Spore Formation protein_synthesis->mycelial_growth supports mefenoxam_int->rna_pol_i inhibits

Caption: Mechanism of action of Mefenoxam in fungal cells.

Application in Quantitative Analysis

The primary application of (R)-(-)-Metalaxyl-D6 is as an internal standard in quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[3] The use of a stable isotope-labeled internal standard is the gold standard for quantification as it corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects).

General Experimental Workflow for Quantification

The following diagram outlines a typical workflow for the quantification of mefenoxam in an environmental or agricultural sample using (R)-(-)-Metalaxyl-D6 as an internal standard.

analytical_workflow sample_collection 1. Sample Collection (e.g., soil, plant tissue, water) sample_prep 2. Sample Preparation (homogenization, weighing) sample_collection->sample_prep add_is 3. Spiking with (R)-(-)-Metalaxyl-D6 Internal Standard sample_prep->add_is extraction 4. Solvent Extraction (e.g., QuEChERS, LLE) add_is->extraction cleanup 5. Extract Cleanup (e.g., SPE, dSPE) extraction->cleanup concentration 6. Concentration & Solvent Exchange cleanup->concentration analysis 7. LC-MS/MS or GC-MS Analysis concentration->analysis quantification 8. Quantification (Ratio of analyte to IS) analysis->quantification

Caption: Workflow for mefenoxam quantification.

Example Experimental Protocol: Quantification in Plant Material

This protocol provides a general methodology for the quantification of mefenoxam in plant tissues using (R)-(-)-Metalaxyl-D6.

1. Materials and Reagents:

  • (R)-(-)-Metalaxyl-D6 internal standard solution (e.g., 100 µg/mL in acetonitrile)

  • Mefenoxam analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Anhydrous magnesium sulfate

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • Homogenizer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system

2. Procedure:

  • Sample Homogenization: Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 100 µL of a 1 µg/mL solution) of the (R)-(-)-Metalaxyl-D6 internal standard to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake again for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of PSA and 50 mg of anhydrous magnesium sulfate.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

    • The sample is now ready for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Analyze the sample using a suitable LC column and mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).

    • Monitor the specific mass transitions for both mefenoxam and (R)-(-)-Metalaxyl-D6 in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Create a calibration curve using standards of mefenoxam spiked with the same concentration of (R)-(-)-Metalaxyl-D6.

    • Calculate the concentration of mefenoxam in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Toxicological Data for Mefenoxam

As (R)-(-)-Metalaxyl-D6 is used to quantify mefenoxam, the toxicological profile of mefenoxam is of key interest to researchers.

OrganismEndpointValueCitation(s)
Phytophthora nicotianaeEC₅₀<0.01-2.9 µg/mL[1]
Daphnia magna (water flea)LC₅₀176.4 mg/L[1]
Danio rerio (zebrafish)LC₅₀237.67 mg/L[1]

Disclaimer: (R)-(-)-Metalaxyl-D6 is intended for laboratory research use only. It is not for human or veterinary use. All handling should be performed by trained professionals in a suitable laboratory setting.

References

(R)-(-)-Metalaxyl-D6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(R)-(-)-Metalaxyl-D6 is a deuterated analog of the R-enantiomer of metalaxyl, a widely used phenylamide fungicide. In the realm of scientific research, its primary and critical application is as an internal standard for the precise quantification of metalaxyl and its enantiomers in complex matrices. This technical guide provides an in-depth overview of its use, complete with experimental protocols and data for researchers, scientists, and drug development professionals.

Core Application: An Internal Standard in Quantitative Analysis

Due to its structural similarity and identical chromatographic behavior to the non-deuterated (R)-(-)-metalaxyl (also known as mefenoxam), (R)-(-)-Metalaxyl-D6 is the ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its slightly higher mass, due to the six deuterium atoms, allows it to be distinguished from the native analyte by the mass spectrometer, while co-eluting chromatographically. This co-elution is crucial for correcting variations in sample preparation, injection volume, and instrument response, thereby ensuring high accuracy and precision in quantitative studies.

The use of a stable isotope-labeled internal standard like (R)-(-)-Metalaxyl-D6 is particularly important in residue analysis of food products, environmental samples (soil and water), and biological tissues, where matrix effects can significantly impact the analytical results.

Physicochemical Properties and Data

A summary of the key physicochemical properties of (R)-(-)-Metalaxyl-D6 is presented below.

PropertyValue
Formal Name methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate
CAS Number 1398112-32-7
Molecular Formula C₁₅H₁₅D₆NO₄
Formula Weight 285.4 g/mol
Purity ≥99% deuterated forms (d₁-d₆)
Formulation Typically a solution in acetonitrile

Experimental Protocols

The following sections detail a typical workflow for the analysis of metalaxyl in a vegetable matrix using (R)-(-)-Metalaxyl-D6 as an internal standard. The most common sample preparation method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

Sample Preparation: QuEChERS Protocol
  • Homogenization: Weigh 10-15 g of a representative sample of the vegetable matrix into a blender and homogenize until a uniform consistency is achieved.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known concentration of (R)-(-)-Metalaxyl-D6 internal standard solution (e.g., 100 µL of a 1 µg/mL solution). The exact concentration should be optimized based on the expected analyte concentration and instrument sensitivity.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA, and 150 mg C18). The choice of sorbent may vary depending on the matrix.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant (e.g., 1 mL) and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for an LC-MS/MS method for the analysis of metalaxyl. These parameters should be optimized for the specific instrument being used.

ParameterRecommended Conditions
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
8.095
10.095
10.110
12.010

Mass Spectrometry Parameters (MRM Transitions):

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Metalaxyl / (R)-(-)-Metalaxyl280.1220.1192.1
(R)-(-)-Metalaxyl-D6 286.1 226.1 198.1

Note: The MRM transitions for the deuterated standard are shifted by +6 m/z units due to the six deuterium atoms. These are predicted transitions and should be confirmed and optimized on the specific mass spectrometer being used.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the quantification of metalaxyl using (R)-(-)-Metalaxyl-D6 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_output Output homogenization 1. Sample Homogenization (e.g., 10g vegetable) extraction 2. Acetonitrile Extraction homogenization->extraction spiking 3. Spiking with (R)-(-)-Metalaxyl-D6 extraction->spiking salts 4. Addition of QuEChERS Salts spiking->salts centrifuge1 5. Centrifugation salts->centrifuge1 dspe 6. dSPE Cleanup centrifuge1->dspe centrifuge2 7. Centrifugation dspe->centrifuge2 filtration 8. Filtration centrifuge2->filtration lcms 9. LC-MS/MS Analysis (MRM Mode) filtration->lcms Final Extract data_processing 10. Data Processing lcms->data_processing Chromatographic Data quantification 11. Quantification data_processing->quantification Peak Area Ratios result Final Concentration of Metalaxyl in Sample quantification->result

Experimental workflow for metalaxyl quantification.

Conclusion

(R)-(-)-Metalaxyl-D6 serves as an indispensable tool for researchers requiring accurate and reliable quantification of metalaxyl and its enantiomers. Its use as an internal standard, particularly in conjunction with robust sample preparation techniques like QuEChERS and sensitive analytical platforms like LC-MS/MS, enables the generation of high-quality data essential for food safety, environmental monitoring, and pharmacokinetic studies. The detailed protocols and data provided in this guide offer a solid foundation for the development and validation of analytical methods incorporating this valuable stable isotope-labeled standard.

References

The Role of (R)-(-)-Metalaxyl-D6 as an Internal Standard in Bioanalytical Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (R)-(-)-Metalaxyl, the active enantiomer of the fungicide Metalaxyl, and the critical role of its deuterated analog, (R)-(-)-Metalaxyl-D6, as an internal standard in modern analytical chemistry. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex matrices, a necessity in residue analysis, environmental monitoring, and pharmacokinetic studies.

Mechanism of Action of (R)-(-)-Metalaxyl (Metalaxyl-M)

Metalaxyl is a systemic fungicide that belongs to the phenylamide class of chemicals. Its fungicidal activity is primarily directed against Oomycete fungi, which are responsible for diseases such as late blight and downy mildew in a variety of crops.[1][2] The commercial product Metalaxyl is a racemic mixture of two stereoisomers: the R-enantiomer and the S-enantiomer. The fungicidal activity, however, resides almost exclusively in the R-enantiomer, also known as Metalaxyl-M or Mefenoxam.[2][3][4] This enantiomer is significantly more biologically active than the S-isomer.[2][5]

The primary mode of action of (R)-(-)-Metalaxyl is the inhibition of ribosomal RNA (rRNA) synthesis in susceptible fungi.[1][3] Specifically, it targets and inhibits RNA polymerase I, a key enzyme responsible for the transcription of rRNA genes.[4] This disruption of rRNA synthesis leads to a cessation of protein production, which is essential for fungal growth, spore germination, and cell division, ultimately resulting in the suppression and death of the fungal pathogen.[1]

Metalaxyl (R)-(-)-Metalaxyl (Metalaxyl-M) FungalCell Fungal Cell Metalaxyl->FungalCell Metalaxyl->Inhibition RNAPolymeraseI RNA Polymerase I rRNASynthesis rRNA Synthesis RNAPolymeraseI->rRNASynthesis ProteinSynthesis Protein Synthesis rRNASynthesis->ProteinSynthesis FungalGrowth Fungal Growth & Spore Germination ProteinSynthesis->FungalGrowth Inhibition->RNAPolymeraseI

Figure 1: Signaling pathway of (R)-(-)-Metalaxyl's inhibitory action.

(R)-(-)-Metalaxyl-D6 as an Internal Standard

In quantitative analytical chemistry, particularly in methods involving chromatography coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte.[6][7] A stable isotope-labeled internal standard, such as (R)-(-)-Metalaxyl-D6, is considered the gold standard for such applications.[8]

(R)-(-)-Metalaxyl-D6 is chemically identical to (R)-(-)-Metalaxyl, with the exception that six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[8]

The core principle behind using (R)-(-)-Metalaxyl-D6 is that it will behave identically to the endogenous (R)-(-)-Metalaxyl throughout the entire analytical process, including sample extraction, cleanup, derivatization (if any), and ionization in the mass spectrometer.[8] Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent.[6][7] Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved, as this ratio corrects for such variations.

Experimental Protocols

The following are generalized experimental protocols for the analysis of (R)-(-)-Metalaxyl in various matrices using (R)-(-)-Metalaxyl-D6 as an internal standard. These protocols are based on established methods for pesticide residue analysis and should be optimized and validated for specific applications.

Sample Preparation (QuEChERS Method for Plant Matrices)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products.

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of (R)-(-)-Metalaxyl-D6 solution in a suitable solvent (e.g., acetonitrile) to the sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA and MgSO₄). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of Metalaxyl.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid, is employed.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for both (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 are monitored for quantification and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Chromatographic Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas.

  • Injection: A splitless or pulsed splitless injection is often employed.

  • Mass Spectrometry: Electron ionization (EI) is typically used.

  • Selected Ion Monitoring (SIM): Specific ions for both (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 are monitored for quantification.

Sample Sample Collection (e.g., Soil, Plant Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spiking with (R)-(-)-Metalaxyl-D6 Homogenization->Spiking Extraction Solvent Extraction (e.g., QuEChERS) Spiking->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Figure 2: A typical analytical workflow for Metalaxyl residue analysis.

Data Presentation

The use of (R)-(-)-Metalaxyl-D6 as an internal standard significantly improves the quality of quantitative data. The following tables summarize typical performance data for analytical methods for Metalaxyl.

Table 1: Recovery and Precision Data for Metalaxyl in Animal Muscle Tissues

AnalyteSpiked Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (%)
R-Metalaxyl1.095.28.7
1098.65.4
100102.13.1
S-Metalaxyl1.093.89.2
1097.56.1
100101.53.5

Data adapted from a study on the simultaneous determination of metalaxyl enantiomers in animal muscle tissues by chiral liquid chromatography-tandem mass spectrometry.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Metalaxyl

MatrixMethodLOD (mg/kg)LOQ (mg/kg)
Animal Muscle TissuesChiral LC-MS/MS-0.3 - 1.0 (µg/kg)
Duck KidneyLC-MS/MS0.002-
AppleLC-MS/MS0.001-
Plant MaterialGC-N/P Detector-0.05 - 0.5

Data compiled from various sources on Metalaxyl analysis.

Conclusion

(R)-(-)-Metalaxyl-D6 serves as an indispensable tool in the accurate and precise quantification of (R)-(-)-Metalaxyl residues. Its use as an internal standard effectively compensates for analytical variability, ensuring the reliability of data in research, regulatory monitoring, and safety assessments. The methodologies outlined in this guide provide a robust framework for the application of this stable isotope-labeled standard in high-performance analytical techniques.

References

A Comprehensive Technical Guide to the Synthesis and Purification of (R)-(-)-Metalaxyl-D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the synthesis and purification of (R)-(-)-Metalaxyl-D6, an isotopically labeled internal standard crucial for metabolic studies and residue analysis of the fungicide Metalaxyl. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical research.

Introduction

(R)-(-)-Metalaxyl, also known as Metalaxyl-M or Mefenoxam, is the R-enantiomer of the fungicide metalaxyl and exhibits the majority of the fungicidal activity.[1][2] It is primarily used to control plant diseases caused by Oomycete fungi.[3] The deuterated analog, (R)-(-)-Metalaxyl-D6, serves as an ideal internal standard for quantification by mass spectrometry-based methods due to its similar chemical and physical properties to the parent compound, with a distinct mass-to-charge ratio.[3][4] This guide outlines a plausible synthetic and purification route based on established chemical principles.

Synthesis of (R)-(-)-Metalaxyl-D6

The synthesis of (R)-(-)-Metalaxyl-D6 involves a multi-step process, beginning with the synthesis of the deuterated starting material, followed by the formation of the racemic deuterated metalaxyl, and finally, the chiral separation to isolate the desired (R)-enantiomer.

A plausible synthetic pathway commences with deuterated 2,6-dimethylaniline (2,6-xylidine-D6). This key intermediate is then subjected to a two-step reaction sequence to yield racemic Metalaxyl-D6.

2.1. Proposed Synthetic Pathway

The overall synthetic scheme can be visualized as follows:

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow for (R)-(-)-Metalaxyl-D6 cluster_0 Step 1: N-Alkylation cluster_1 Step 2: N-Acylation cluster_2 Step 3: Chiral Purification A 2,6-bis(trideuteriomethyl)aniline (2,6-Xylidine-D6) C Racemic Methyl N-(2,6-dimethyl-D6-phenyl)alaninate A->C A->C Base (e.g., Na2CO3) B Methyl 2-bromopropionate B->C E Racemic Metalaxyl-D6 C->E C->E Base (e.g., Triethylamine) D Methoxyacetyl chloride D->E F (R)-(-)-Metalaxyl-D6 E->F E->F Chiral HPLC/SFC G (S)-(+)-Metalaxyl-D6 E->G

Figure 1: Proposed Synthesis Workflow for (R)-(-)-Metalaxyl-D6

2.2. Experimental Protocols

2.2.1. Step 1: Synthesis of Racemic Methyl N-(2,6-dimethyl-D6-phenyl)alaninate

This step involves the N-alkylation of 2,6-bis(trideuteriomethyl)aniline with methyl 2-bromopropionate.

  • Materials:

    • 2,6-bis(trideuteriomethyl)aniline (2,6-Xylidine-D6)

    • Methyl 2-bromopropionate

    • Sodium carbonate (Na₂CO₃)

    • Potassium iodide (KI) (catalyst)

    • Toluene

  • Procedure:

    • To a reaction flask, add 2,6-bis(trideuteriomethyl)aniline, methyl 2-bromopropionate, sodium carbonate, and a catalytic amount of potassium iodide in a suitable solvent such as toluene.

    • Heat the mixture to reflux (approximately 110-120 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with water to remove inorganic salts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation to yield racemic methyl N-(2,6-dimethyl-D6-phenyl)alaninate.

2.2.2. Step 2: Synthesis of Racemic Metalaxyl-D6

This step involves the N-acylation of the previously synthesized alanine derivative with methoxyacetyl chloride.[5]

  • Materials:

    • Racemic Methyl N-(2,6-dimethyl-D6-phenyl)alaninate

    • Methoxyacetyl chloride

    • Triethylamine (or another suitable base like pyridine)

    • A suitable solvent (e.g., Toluene, Dichloromethane)

  • Procedure:

    • Dissolve the racemic methyl N-(2,6-dimethyl-D6-phenyl)alaninate in the chosen solvent in a reaction flask.

    • Add triethylamine to the solution to act as an acid scavenger.

    • Cool the mixture in an ice bath.

    • Slowly add methoxyacetyl chloride dropwise to the stirred solution, maintaining a low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.[6]

    • Monitor the reaction for completion using TLC or HPLC.

    • Upon completion, wash the reaction mixture with water and then with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by a wash with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude racemic Metalaxyl-D6.

Purification of (R)-(-)-Metalaxyl-D6

The final and most critical step is the separation of the R- and S-enantiomers from the racemic mixture of Metalaxyl-D6. Chiral chromatography is the most effective method for this purpose.[7][8]

3.1. Chiral Chromatography (HPLC/SFC)

Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP) is employed for the enantioselective separation.

Purification_Workflow Figure 2: Chiral Purification Workflow A Crude Racemic Metalaxyl-D6 B Preparative Chiral HPLC/SFC System A->B C Fraction Collection B->C Separation on Chiral Column D Solvent Evaporation C->D Separate Fractions E Pure (R)-(-)-Metalaxyl-D6 D->E F Pure (S)-(+)-Metalaxyl-D6 D->F

References

Commercial Suppliers and Technical Guide for (R)-(-)-Metalaxyl-D6 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for (R)-(-)-Metalaxyl-D6, a deuterated internal standard crucial for the accurate quantification of the fungicide Metalaxyl. This document also outlines a representative experimental protocol for its use in analytical testing and details the biochemical pathway of Metalaxyl's mode of action.

Commercial Sourcing of (R)-(-)-Metalaxyl-D6

(R)-(-)-Metalaxyl-D6 is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes key information from some of these suppliers to facilitate comparison and procurement.

SupplierCatalog NumberPurityFormulationStorageCAS Number
Cayman Chemical 39575≥99% deuterated forms (d1-d6)A solution in acetonitrile-20°C1398112-32-7
Biomol Cay39575-10 mg>99% deuterated forms (d1-d6)A solution in acetonitrile-20°C1398112-32-7
Clearsynth Not specifiedNot specifiedNot specifiedNot specified57837-19-1 (Unlabeled)
GlpBio GC15478>99.00%Not specified-20°C1398112-32-7
MedChemExpress HY-B0843ASNot specifiedNot specifiedNot specifiedNot specified

Note: This information is based on publicly available data and may be subject to change. Researchers should always consult the supplier's official documentation for the most current product specifications.

Experimental Protocol: Quantification of Metalaxyl in Vegetable Matrix using (R)-(-)-Metalaxyl-D6 Internal Standard by LC-MS/MS

This protocol is a representative example based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.[1][2][3][4][5][6][7] Researchers must validate the method for their specific matrix and instrumentation.

1. Materials and Reagents

  • (R)-(-)-Metalaxyl-D6 internal standard solution (e.g., 100 µg/mL in acetonitrile)

  • Metalaxyl analytical standard

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for highly pigmented matrices

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for dSPE

  • Syringe filters (e.g., 0.22 µm PTFE)

2. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of the homogenized vegetable sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known volume of the (R)-(-)-Metalaxyl-D6 internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA, C18, and MgSO₄ (and GCB if necessary).

    • Vortex for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract may require dilution with the initial mobile phase conditions prior to injection.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both Metalaxyl and (R)-(-)-Metalaxyl-D6 need to be determined and optimized on the specific instrument. For Metalaxyl (M+H)+ at m/z 280, a potential product ion is m/z 220.[8] The transition for the D6 isotopologue will have a higher mass for the precursor ion.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other instrument-specific parameters for maximum signal intensity for each transition.

4. Quantification

Create a calibration curve using known concentrations of the Metalaxyl analytical standard, with each calibration standard containing the same concentration of the (R)-(-)-Metalaxyl-D6 internal standard. The ratio of the peak area of Metalaxyl to the peak area of (R)-(-)-Metalaxyl-D6 is plotted against the concentration of Metalaxyl to generate the calibration curve. The concentration of Metalaxyl in the samples is then determined from this curve.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Homogenize 1. Homogenize Vegetable Sample Spike 2. Spike with (R)-(-)-Metalaxyl-D6 Homogenize->Spike Extract 3. Extract with Acetonitrile & Salts Spike->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 dSPE 5. dSPE Cleanup (PSA, C18, MgSO4) Centrifuge1->dSPE Centrifuge2 6. Centrifuge dSPE->Centrifuge2 Filter 7. Filter Supernatant Centrifuge2->Filter LCMS 8. LC-MS/MS Analysis (C18, ESI+, MRM) Filter->LCMS Inject Quantify 9. Quantification (Internal Standard Method) LCMS->Quantify

Caption: A typical QuEChERS workflow for the analysis of Metalaxyl.

Signaling Pathway: Metalaxyl's Mode of Action

Metalaxyl is a phenylamide fungicide that is highly effective against oomycete pathogens.[9][10][11] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis.[10] Specifically, the active R-enantiomer (also known as Mefenoxam) targets and inhibits RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA.[10] This disruption of rRNA synthesis halts protein production, leading to the cessation of mycelial growth and eventual death of the pathogen.

G Metalaxyl (R)-Metalaxyl (Mefenoxam) RNAPolI RNA Polymerase I Metalaxyl->RNAPolI Inhibits rRNA Ribosomal RNA (rRNA) RNAPolI->rRNA Transcription rDNA Ribosomal DNA (rDNA) rDNA->RNAPolI Template Ribosomes Ribosome Assembly rRNA->Ribosomes Protein Protein Synthesis Ribosomes->Protein Growth Mycelial Growth & Pathogen Survival Protein->Growth

Caption: Inhibition of rRNA synthesis by (R)-Metalaxyl in oomycetes.

References

An In-depth Technical Guide to (R)-(-)-Metalaxyl-D6: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and an overview of the experimental applications for (R)-(-)-Metalaxyl-D6. The information is intended to support researchers and professionals in the fields of agricultural science, toxicology, and analytical chemistry. (R)-(-)-Metalaxyl-D6 is the deuterated form of (R)-(-)-Metalaxyl (also known as Mefenoxam or Metalaxyl-M), the biologically active enantiomer of the fungicide Metalaxyl.[1][2] Its primary application in a research setting is as an internal standard for the quantification of (R)-(-)-Metalaxyl in various matrices using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3]

Safety Data and Hazard Identification

(R)-(-)-Metalaxyl-D6 is classified as harmful if swallowed and causes serious eye damage.[4] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.

GHS Hazard Information
Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowed.[4]GHS07Warning
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[4]GHS05Danger
Hazardous to the aquatic environment, long-term hazard4H413: May cause long lasting harmful effects to aquatic life.[5]NoneNone
Precautionary Statements and First Aid
TypePrecautionary Statement
Prevention P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P273: Avoid release to the environment.
Response P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P310: Immediately call a POISON CENTER or doctor/physician.[4]
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5] P405: Store locked up.[5]
Disposal P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[5]

In case of accidental exposure, follow the first aid measures outlined in the table above. After skin contact, the product is generally not irritating.[4] If inhaled, move the person to fresh air.[5]

Physical and Chemical Properties

(R)-(-)-Metalaxyl-D6 shares its core chemical structure with (R)-(-)-Metalaxyl, with the substitution of six hydrogen atoms with deuterium on the 2,6-dimethylphenyl group. This isotopic labeling makes it an ideal internal standard.

PropertyValueReference
Chemical Formula C₁₅H₁₅D₆NO₄[3]
Molecular Weight 285.4 g/mol [3]
CAS Number 1398112-32-7[4]
Appearance Neat/Viscous Liquid/Fine white powder[6][7][8]
Solubility Soluble in Acetonitrile and DMSO. Water solubility of the parent compound is 26 g/L at 25°C.[3][9]
Storage Temperature Store at -20°C or +4°C as recommended by the supplier.[3][10]
logP (octanol/water) 1.71 (for Metalaxyl-M)[2]

Handling and Storage Precautions

Proper handling and storage are crucial to ensure the safety of personnel and the integrity of the compound.

  • Handling : Use in a well-ventilated area.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Avoid prolonged or repeated exposure.[4] Keep away from sources of ignition and take precautionary measures against static discharge.[4] Wear appropriate personal protective equipment, including chemical-resistant gloves, lab coat, and safety goggles or a face shield.[11]

  • Storage : Store in the original, tightly closed container in a dry, cool, and well-ventilated area, out of direct sunlight.[11] Do not contaminate water, food, or feed by storage.[12]

Mechanism of Action and Signaling Pathway

(R)-(-)-Metalaxyl is a systemic phenylamide fungicide that specifically targets oomycetes, such as Phytophthora and Pythium species.[7] Its primary mode of action is the inhibition of ribosomal RNA (rRNA) synthesis.[9] It achieves this by targeting and inhibiting the activity of RNA polymerase I, an enzyme essential for the transcription of rRNA genes in the fungal cell nucleus.[1] This disruption of rRNA synthesis halts protein production, leading to the cessation of mycelial growth and eventual death of the fungus.[9]

Metalaxyl_MoA Metalaxyl (R)-(-)-Metalaxyl RNAPol_I RNA Polymerase I Metalaxyl->RNAPol_I inhibits rRNA_synthesis rRNA Synthesis RNAPol_I->rRNA_synthesis enables Protein_synthesis Protein Synthesis rRNA_synthesis->Protein_synthesis Mycelial_growth Mycelial Growth Protein_synthesis->Mycelial_growth Fungal_death Fungal Death Mycelial_growth->Fungal_death

Caption: Mechanism of action of (R)-(-)-Metalaxyl targeting RNA Polymerase I.

Toxicological Data Summary

The toxicological profile of (R)-(-)-Metalaxyl-D6 is considered to be similar to that of its non-deuterated counterpart, Mefenoxam. It is classified as having slight acute oral toxicity.

EndpointSpeciesValueReference
Acute Oral LD₅₀ Rat633 - 669 mg/kg[8]
Acute Dermal LD₅₀ Rabbit/Rat> 2,020 - > 3,100 mg/kg[8][13]
Acute Inhalation LC₅₀ Rat> 3.6 mg/L[8]
Eye Irritation RabbitSubstantial but temporary irritation[8]
Skin Irritation RabbitNon-irritating[8]
Skin Sensitization Guinea PigNot a sensitizer[8]
Carcinogenicity Mouse, RatNot likely to be a human carcinogen[14]
Reproductive/Developmental Toxicity RatNo evidence of reproductive or developmental toxicity at normal exposure levels.[8][15]

Experimental Protocols

(R)-(-)-Metalaxyl-D6 is a critical tool for analytical and research applications. Below are representative protocols for its use.

Quantification of (R)-(-)-Metalaxyl in Biological Matrices using LC-MS/MS with (R)-(-)-Metalaxyl-D6 as an Internal Standard

This protocol describes a general workflow for the extraction and analysis of (R)-(-)-Metalaxyl from a sample matrix (e.g., plant tissue, soil, or water) using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

1. Materials and Reagents:

  • (R)-(-)-Metalaxyl analytical standard

  • (R)-(-)-Metalaxyl-D6 internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Homogenizer

  • Centrifuge and centrifuge tubes (15 mL and 50 mL)

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation (QuEChERS):

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.[16]

  • Spike the sample with a known concentration of the (R)-(-)-Metalaxyl-D6 internal standard solution.

  • Add 10 mL of acetonitrile.[16]

  • Add the QuEChERS extraction salt packet, cap the tube tightly, and shake vigorously for 1 minute.[17]

  • Centrifuge at ≥3000 rpm for 5 minutes.[17]

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL tube containing the d-SPE sorbent.

  • Vortex for 1 minute and centrifuge for 5 minutes.[17]

  • Take the final supernatant, filter it through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.[16]

3. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for (R)-(-)-Metalaxyl and its deuterated internal standard.

4. Quantification:

  • Generate a calibration curve using standards of (R)-(-)-Metalaxyl of known concentrations, each spiked with the same amount of (R)-(-)-Metalaxyl-D6.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot this ratio against the concentration of the analyte to create the calibration curve.

  • Determine the concentration of (R)-(-)-Metalaxyl in the unknown samples by interpolating their peak area ratios on the calibration curve. The use of the deuterated internal standard corrects for matrix effects and variations in sample preparation and instrument response.[18]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenize 1. Homogenize Sample Spike 2. Spike with (R)-(-)-Metalaxyl-D6 Homogenize->Spike Extract 3. Add ACN & QuEChERS Salts Spike->Extract Centrifuge1 4. Centrifuge Extract->Centrifuge1 Clean 5. Dispersive SPE Cleanup Centrifuge1->Clean Centrifuge2 6. Centrifuge Clean->Centrifuge2 Filter 7. Filter Supernatant Centrifuge2->Filter Inject 8. Inject into LC-MS/MS Filter->Inject Detect 9. MRM Detection Inject->Detect Quantify 10. Quantify using IS Ratio Detect->Quantify

References

In-Depth Technical Guide on the Isotopic Purity of (R)-(-)-Metalaxyl-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic and enantiomeric purity of (R)-(-)-Metalaxyl-D6, a deuterated analog of the biologically active R-enantiomer of the fungicide Metalaxyl. This document details the analytical methodologies for assessing its purity, presents quantitative data, and outlines the experimental workflows involved.

Introduction

(R)-(-)-Metalaxyl, also known as Mefenoxam, is a phenylamide fungicide widely used in agriculture to control pathogens from the Oomycete class. Its fungicidal activity is primarily attributed to the R-enantiomer, which selectively inhibits the RNA polymerase I of these fungi, thereby disrupting protein synthesis.[1][2] The deuterated isotopologue, (R)-(-)-Metalaxyl-D6, serves as an invaluable internal standard for quantitative analysis in pharmacokinetic studies, metabolic fate research, and environmental monitoring, typically using mass spectrometry-based methods.[3] The stability and purity of such labeled compounds are paramount for the accuracy and reliability of experimental results.[4] This guide focuses on the critical aspects of isotopic and enantiomeric purity of (R)-(-)-Metalaxyl-D6.

Data Presentation: Isotopic and Enantiomeric Purity

The purity of (R)-(-)-Metalaxyl-D6 is characterized by two key parameters: its isotopic purity, which indicates the extent of deuterium incorporation, and its enantiomeric purity, which confirms the prevalence of the desired R-enantiomer.

ParameterSpecificationAnalytical MethodReference
Isotopic Purity ≥99% deuterated forms (d1-d6)High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
Enantiomeric Purity (Enantiomeric Excess) Typically >99%Chiral High-Performance Liquid Chromatography (Chiral HPLC)Synthesized from[5][6][7]

Experimental Protocols

The determination of isotopic and enantiomeric purity of (R)-(-)-Metalaxyl-D6 requires robust analytical methods. The following sections detail the protocols for the key analytical techniques employed.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To quantify the distribution of deuterated isotopologues (d0 to d6) and determine the overall isotopic enrichment.

Methodology: Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).[4]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare a solution of (R)-(-)-Metalaxyl-D6 in a suitable solvent, such as acetonitrile, at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 200-400.

    • Resolution: >70,000.

    • Data Acquisition: Acquire the mass spectra of the eluting peak corresponding to Metalaxyl-D6.

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of each isotopologue ([M+H]+), from the non-deuterated (d0) to the fully deuterated (d6) form.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • The isotopic purity is reported as the sum of the percentages of all deuterated forms (d1-d6).

Structural Confirmation and Deuterium Localization by NMR Spectroscopy

Objective: To confirm the structural integrity of the molecule and the position of the deuterium labels.

Methodology: ¹H NMR and ²H NMR.[8]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of (R)-(-)-Metalaxyl-D6 in a suitable deuterated solvent (e.g., Chloroform-d).

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • The absence or significant reduction of signals corresponding to the methyl groups at the 2 and 6 positions of the phenyl ring confirms successful deuteration at these sites.

  • ²H NMR Analysis:

    • Acquire a deuterium NMR spectrum.

    • The presence of signals in the deuterium spectrum at chemical shifts corresponding to the 2,6-dimethylphenyl positions confirms the location of the deuterium atoms.

Enantiomeric Purity Determination by Chiral HPLC

Objective: To separate and quantify the R- and S-enantiomers of Metalaxyl-D6 to determine the enantiomeric excess (e.e.).

Methodology: Normal-Phase Chiral High-Performance Liquid Chromatography.[5][6][7]

Instrumentation:

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve the (R)-(-)-Metalaxyl-D6 sample in the mobile phase.

  • Chromatographic Separation:

    • Chiral Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or (R,R) Whelk-01.[5][6]

    • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 73:27 v/v).[5] Isocratic elution is typically used.

    • Flow Rate: 0.9 mL/min.[5]

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the R- and S-enantiomers based on the retention times established with reference standards.

    • Integrate the peak areas of both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Mandatory Visualizations

Analytical Workflow for Purity Assessment

Analytical Workflow for (R)-(-)-Metalaxyl-D6 Purity Assessment cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Purity Determination Sample (R)-(-)-Metalaxyl-D6 HRMS LC-ESI-HRMS Sample->HRMS Quantitative Analysis NMR ¹H and ²H NMR Sample->NMR Qualitative Analysis HPLC Chiral HPLC Sample->HPLC Chiral Separation IsotopicPurity Isotopic Purity (%) HRMS->IsotopicPurity StructuralIntegrity Structural Integrity NMR->StructuralIntegrity EnantiomericPurity Enantiomeric Purity (e.e. %) HPLC->EnantiomericPurity

Caption: Analytical workflow for the purity assessment of (R)-(-)-Metalaxyl-D6.

Simplified Mechanism of Action

Simplified Fungicidal Action of (R)-Metalaxyl cluster_inhibition R_Metalaxyl (R)-Metalaxyl RNAPol Fungal RNA Polymerase I R_Metalaxyl->RNAPol Inhibits rRNA_Synth rRNA Synthesis RNAPol->rRNA_Synth Catalyzes Protein_Synth Protein Synthesis rRNA_Synth->Protein_Synth Is essential for Fungal_Growth Fungal Growth Protein_Synth->Fungal_Growth Is required for InhibitionPoint->rRNA_Synth   Inhibition

Caption: Simplified mechanism of action of (R)-Metalaxyl.

Conclusion

The isotopic and enantiomeric purity of (R)-(-)-Metalaxyl-D6 are critical quality attributes that ensure its suitability as an internal standard in analytical chemistry. A combination of high-resolution mass spectrometry, NMR spectroscopy, and chiral HPLC provides a comprehensive characterization of this important research compound. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists in the fields of drug development, environmental science, and agricultural chemistry.

References

The Fungicidal Efficacy of (R)-Metalaxyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(R)-metalaxyl, the biologically active enantiomer of the fungicide metalaxyl, demonstrates potent and specific activity against a range of plant pathogenic oomycetes. This technical guide provides an in-depth analysis of its fungicidal properties, including its mechanism of action, quantitative efficacy data against key pathogens, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and professionals involved in the development and application of fungicidal compounds.

Introduction

(R)-metalaxyl, also known as mefenoxam, is a phenylamide fungicide widely utilized in agriculture for the management of diseases caused by oomycetes.[1][2] As the more active isomer of the racemic mixture metalaxyl, (R)-metalaxyl allows for lower application rates while maintaining high efficacy.[1][3] This systemic fungicide is valued for its protective and curative properties, effectively controlling pathogens such as Phytophthora, Pythium, and Plasmopara species.[2][4] This guide synthesizes the current scientific knowledge on the fungicidal activity of the non-deuterated form of (R)-metalaxyl.

Mechanism of Action

The primary mode of action of (R)-metalaxyl is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible oomycetes.[4] This is achieved through the targeted inhibition of RNA polymerase I, a key enzyme in the transcription of rRNA genes.[4] The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for mycelial growth and sporangial formation, ultimately resulting in the inhibition of fungal development.[3]

cluster_fungus Oomycete Cell R_Metalaxyl (R)-Metalaxyl Uptake Cellular Uptake R_Metalaxyl->Uptake RNAPolymeraseI RNA Polymerase I Uptake->RNAPolymeraseI Inhibits rRNA_synthesis rRNA Synthesis RNAPolymeraseI->rRNA_synthesis Ribosome_assembly Ribosome Assembly rRNA_synthesis->Ribosome_assembly Protein_synthesis Protein Synthesis Ribosome_assembly->Protein_synthesis Mycelial_growth Mycelial Growth & Sporulation Protein_synthesis->Mycelial_growth

Figure 1. Signaling pathway of (R)-metalaxyl's fungicidal action.

Quantitative Efficacy Data

The in vitro efficacy of (R)-metalaxyl is commonly quantified by determining the half-maximal effective concentration (EC50) and the minimum inhibitory concentration (MIC). These values provide a standardized measure of the fungicide's potency against specific pathogens. The following tables summarize the available quantitative data for the fungicidal activity of (R)-metalaxyl and its racemic form, metalaxyl, against various oomycete species.

Table 1: In Vitro Efficacy (EC50) of (R)-Metalaxyl (Mefenoxam) and Metalaxyl Against Phytophthora Species

Pathogen SpeciesFungicideEC50 (µg/mL)Host of OriginReference(s)
Phytophthora capsici (sensitive)Mefenoxam<0.5Bell Pepper[5]
Phytophthora capsici (moderately sensitive)Mefenoxam0.5 - 1.0Bell Pepper[5]
Phytophthora capsici (resistant)Mefenoxam>100Bell Pepper[5][6]
Phytophthora capsici (sensitive)Metalaxyl0.4Pepper[7][8]
Phytophthora cactorum (sensitive)Metalaxyl<1.0Apple[9]
Phytophthora cactorum (resistant)Metalaxyl>4,000,000Strawberry[10]
Phytophthora nicotianae (sensitive)Metalaxyl0.01 - 0.46Tobacco[11]
Phytophthora nicotianae (resistant)Metalaxyl1.02 - 3.57Tobacco[11]
Phytophthora parasitica var. nicotianaeMetalaxyl0.3 - 1.2Tobacco[12]

Table 2: In Vitro Efficacy of (R)-Metalaxyl (Mefenoxam) and Metalaxyl Against Pythium and Plasmopara Species

Pathogen SpeciesFungicideEfficacy MeasureConcentration (µg/mL)ObservationReference(s)
Pythium aphanidermatumMetalaxylMIC250 - 500 ngDistinct inhibition spots[13]
Pythium ultimum (sensitive)Metalaxyl--Successfully managed for over 30 years[14]
Pythium ultimum (resistant)Metalaxyl-50Characterized as resistant[14]
Plasmopara viticola (sensitive)MefenoxamMIC<3No symptoms observed[15]
Plasmopara viticola (resistant)MefenoxamMIC15.4% of isolates showed resistance[15]
Plasmopara viticola (resistant)MetalaxylMIC>10094.2% of isolates showed resistance[16]

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the evaluation of (R)-metalaxyl's fungicidal activity.

Mycelial Growth Inhibition Assay (Amended Media Assay)

This in vitro assay determines the EC50 value of a fungicide by measuring the inhibition of fungal mycelial growth on an amended agar medium.

Materials:

  • Pure culture of the target oomycete

  • (R)-metalaxyl (analytical grade)

  • Appropriate culture medium (e.g., V8 juice agar, cornmeal agar)

  • Sterile petri dishes (9 cm diameter)

  • Sterile distilled water

  • Solvent for (R)-metalaxyl (if not water-soluble)

  • Incubator

  • Calipers or ruler

  • Cork borer (5-7 mm diameter)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (R)-metalaxyl in a suitable solvent.

  • Media Preparation: Autoclave the culture medium and cool it to 45-50°C in a water bath.

  • Fungicide Amendment: Add the required volume of the (R)-metalaxyl stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing. A control with no fungicide should also be prepared.

  • Plating: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the actively growing edge of a pure culture of the target oomycete. Place the plug, mycelial side down, in the center of each amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target oomycete in the dark.

  • Data Collection: After a defined incubation period (e.g., 5-7 days), or when the mycelium in the control plate has reached a significant portion of the plate's diameter, measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis:

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:

      • % Inhibition = ((Diameter_control - Diameter_treatment) / Diameter_control) * 100

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use probit analysis or non-linear regression to calculate the EC50 value, which is the concentration that causes 50% inhibition of mycelial growth.[3]

cluster_workflow Experimental Workflow: Mycelial Growth Inhibition Assay A Prepare (R)-metalaxyl stock solution C Amend cooled medium with a series of fungicide concentrations A->C B Prepare and autoclave culture medium B->C D Pour amended medium into petri dishes C->D E Inoculate center of plates with mycelial plugs D->E F Incubate plates E->F G Measure colony diameters F->G H Calculate % inhibition and determine EC50 G->H

Figure 2. Workflow for the mycelial growth inhibition assay.
Sporangial Germination Assay

This assay assesses the effect of (R)-metalaxyl on the germination of oomycete sporangia.

Materials:

  • Sporangial suspension of the target oomycete

  • (R)-metalaxyl (analytical grade)

  • Sterile distilled water or a suitable buffer

  • Microscope slides or multi-well plates

  • Incubator

  • Microscope

Procedure:

  • Sporangia Production: Grow the oomycete culture under conditions that promote sporangia formation.

  • Suspension Preparation: Harvest sporangia by flooding the culture with sterile cold water and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the concentration to a known value (e.g., 1 x 10^4 to 1 x 10^5 sporangia/mL).

  • Fungicide Treatment: Prepare a series of (R)-metalaxyl concentrations in sterile distilled water or a suitable buffer.

  • Incubation: Mix equal volumes of the sporangial suspension and the fungicide solutions in multi-well plates or on microscope slides. A control with no fungicide should be included.

  • Germination Assessment: Incubate the slides/plates under optimal conditions for germination (temperature and light). After a set incubation period (e.g., 24 hours), observe a predetermined number of sporangia (e.g., 100) under a microscope for each concentration and replicate. A sporangium is considered germinated if the germ tube is at least half the length of the sporangium.

  • Data Analysis:

    • Calculate the percentage of germination for each concentration.

    • Determine the percentage of germination inhibition relative to the control.

    • Calculate the EC50 value for germination inhibition as described in the mycelial growth inhibition assay.

Conclusion

(R)-metalaxyl remains a highly effective fungicide for the control of oomycete pathogens due to its specific and potent inhibition of ribosomal RNA synthesis. The quantitative data presented in this guide highlight its efficacy against key species of Phytophthora and Pythium, although the development of resistance is a significant concern that necessitates careful management strategies. The detailed experimental protocols provided offer a standardized framework for the continued evaluation of (R)-metalaxyl and other fungicidal compounds, contributing to the development of robust and sustainable disease management programs in agriculture.

References

The Differential Biological Activity of Metalaxyl Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl, a phenylamide fungicide introduced in the 1970s, has been a cornerstone in the management of diseases caused by oomycete pathogens such as Phytophthora and Pythium species.[1] As a chiral compound, metalaxyl exists as two enantiomers, R-metalaxyl and S-metalaxyl. The commercial product was initially sold as a racemic mixture, containing equal parts of both enantiomers.[2] However, extensive research has revealed significant differences in the biological activity of these two isomers, leading to the development and commercialization of enantiopure formulations.[2] This technical guide provides an in-depth analysis of the differential biological activity of metalaxyl enantiomers, focusing on their fungicidal efficacy, mechanism of action, and environmental fate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and crop protection.

Fungicidal Activity of Metalaxyl Enantiomers

The fungicidal activity of metalaxyl is almost exclusively attributed to the R-enantiomer, also known as mefenoxam or Metalaxyl-M.[3][4] The S-enantiomer exhibits minimal to no fungicidal activity against target oomycetes.[2] This stereoselectivity in biological action is a critical factor in the development of more efficient and environmentally conscious fungicides.

Quantitative Comparison of Fungicidal Activity

The superior efficacy of the R-enantiomer is evident from in vitro studies that have determined the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values against various oomycete pathogens. The R-enantiomer is reported to be up to 1000 times more efficient in vitro than the S-enantiomer.[5]

PathogenEnantiomerEC50 (µg/mL)Reference
Phytophthora capsici (sensitive isolates)Mefenoxam (R-metalaxyl)0.568 (range: 0.12 - 1.1)[6]
Phytophthora capsici (sensitive isolates)Metalaxyl (racemic)0.27 (range: 0.00002 - 1.3)[6]
Phytophthora capsici (resistant isolates)Mefenoxam (R-metalaxyl)366.5 (range: 3 - 863)[6]
Phytophthora capsici (resistant isolates)Metalaxyl (racemic)470.34 (range: 10 - 966)[6]
Various Pythium speciesMetalaxyl (racemic)0.01 - 5[5]
Phytophthora erythrosepticaMetalaxyl (racemic)0.05 - 98.9[5]

Mechanism of Action

The primary mode of action of metalaxyl is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[1][5] This is achieved by targeting and inhibiting the activity of RNA polymerase I, the enzyme responsible for transcribing the genes that code for rRNA.[1][7] The disruption of rRNA synthesis halts the production of ribosomes, which are essential for protein synthesis, ultimately leading to the cessation of fungal growth and development.[8] The R-enantiomer is a much more potent inhibitor of this enzyme than the S-enantiomer, which explains its superior fungicidal activity.[5]

Signaling Pathway of Metalaxyl Action

cluster_fungus Oomycete Cell Metalaxyl R-Metalaxyl RNAPolI RNA Polymerase I Metalaxyl->RNAPolI Inhibits pre_rRNA pre-rRNA Synthesis (Inhibited) RNAPolI->pre_rRNA rDNA rDNA (ribosomal DNA) rDNA->pre_rRNA Transcription Ribosome Ribosome Biogenesis (Blocked) pre_rRNA->Ribosome Protein Protein Synthesis (Halted) Ribosome->Protein Growth Fungal Growth (Ceased) Protein->Growth

Mechanism of R-metalaxyl fungicidal action.

Phytotoxicity of the S-enantiomer

While the S-enantiomer of metalaxyl has negligible fungicidal activity, some studies have indicated that it may be responsible for the phytotoxic effects observed in certain plant species. This has been demonstrated through assays measuring the inhibition of protein synthesis in plant cells.

Quantitative Data on Phytotoxicity
AssayEnantiomerConcentrationInhibition of ¹⁴C-leucine incorporation
Citrus mesophyll cells (30 min)S-metalaxyl1.0 ppm36%
Citrus mesophyll cells (60 min)S-metalaxyl1.0 ppm61%
Citrus mesophyll cells (30 min)R-metalaxyl1.0 ppm21%
Citrus mesophyll cells (60 min)R-metalaxyl1.0 ppm18%

Enantioselective Degradation in the Environment

The two enantiomers of metalaxyl also exhibit different degradation patterns in the environment, particularly in soil. This enantioselective degradation is influenced by soil properties such as pH and microbial activity.

In aerobic soils with a pH above 5, the fungicidally active R-enantiomer is often degraded faster than the S-enantiomer.[9] However, in more acidic soils (pH < 4) and under anaerobic conditions, this preference can be reversed, with the S-enantiomer degrading more rapidly.[9]

Quantitative Data on Enantioselective Degradation
Soil ConditionEnantiomerDegradation Rate
Aerobic, pH > 5R-metalaxylFaster than S-enantiomer
Aerobic, pH 4-5R- and S-metalaxylSimilar rates
Aerobic, pH < 4S-metalaxylFaster than R-enantiomer
AnaerobicS-metalaxylGenerally faster than R-enantiomer

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is used to determine the in vitro fungicidal activity of metalaxyl enantiomers.

Workflow for Mycelial Growth Inhibition Assay

A Prepare fungicide-amended agar media (various concentrations of each enantiomer) B Pour media into Petri dishes A->B C Inoculate center of each plate with a mycelial plug of the target oomycete B->C D Incubate plates at a suitable temperature C->D E Measure the radial growth of the mycelium over time D->E F Calculate the percentage of growth inhibition relative to a control (no fungicide) E->F G Determine EC50 values F->G

Workflow for the mycelial growth inhibition assay.

Methodology:

  • Media Preparation: Prepare a suitable growth medium for the target oomycete (e.g., V8 juice agar).[10] Autoclave the medium and allow it to cool to approximately 50°C.

  • Fungicide Amendment: Add the desired concentrations of R-metalaxyl, S-metalaxyl, or racemic metalaxyl to the molten agar.[10] A solvent control (without the fungicide) should also be prepared.

  • Plating: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, cut mycelial plugs from the actively growing edge of a pure culture of the target oomycete. Place one plug in the center of each agar plate.[11]

  • Incubation: Incubate the plates at the optimal growth temperature for the oomycete in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.[10]

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value (the concentration that inhibits growth by 50%) can then be determined using probit analysis.[12]

Protein Synthesis Inhibition Assay (¹⁴C-Leucine Incorporation)

This assay is used to assess the phytotoxic effects of metalaxyl enantiomers on plant cells by measuring the rate of protein synthesis.

Methodology:

  • Cell Preparation: Isolate mesophyll cells from the leaves of a suitable test plant (e.g., citrus).

  • Incubation Mixture: Prepare a reaction mixture containing the isolated plant cells, a buffer solution, and the test compound (R-metalaxyl, S-metalaxyl, or racemic metalaxyl) at various concentrations.

  • Radiolabeling: Add a known amount of ¹⁴C-labeled leucine to the incubation mixture. Leucine is an amino acid, and its incorporation into cellular components is a measure of protein synthesis.[13]

  • Incubation: Incubate the mixture for a defined period (e.g., 30 and 60 minutes) under controlled conditions.

  • Termination and Precipitation: Stop the reaction by adding a precipitating agent like trichloroacetic acid (TCA). This will precipitate the proteins, including those that have incorporated the ¹⁴C-leucine.[13]

  • Washing and Scintillation Counting: Wash the protein precipitate to remove any unincorporated ¹⁴C-leucine. The amount of radioactivity in the precipitate is then quantified using a liquid scintillation counter.

  • Analysis: The level of radioactivity is directly proportional to the rate of protein synthesis. The percentage of inhibition of protein synthesis for each treatment is calculated relative to a control (no fungicide).

Enantioselective Degradation Analysis in Soil

This procedure is used to study the differential degradation rates of metalaxyl enantiomers in soil.

Workflow for Enantioselective Degradation Analysis

A Prepare soil microcosms with defined properties (e.g., pH, moisture content) B Spike soil samples with a known concentration of racemic metalaxyl A->B C Incubate the soil samples under controlled conditions (aerobic/anaerobic, temperature) B->C D Collect soil subsamples at different time intervals C->D E Extract metalaxyl residues from the soil using an appropriate solvent D->E F Analyze the extracts using chiral HPLC or GC-MS to separate and quantify the enantiomers E->F G Determine the degradation kinetics and half-life of each enantiomer F->G

Workflow for enantioselective degradation analysis.

Methodology:

  • Soil Preparation: Collect and characterize the soil to be used in the study (e.g., determine pH, organic matter content).

  • Incubation Setup: Place a known amount of soil into incubation vessels. Adjust the moisture content to a specific level.

  • Fungicide Application: Apply a solution of racemic metalaxyl to the soil surface to achieve a desired initial concentration.

  • Incubation: Incubate the soil samples in the dark at a constant temperature. For aerobic studies, ensure adequate air exchange. For anaerobic studies, create an oxygen-free environment.

  • Sampling: At predetermined time points, collect soil samples from the incubation vessels.

  • Extraction: Extract the metalaxyl residues from the soil samples using a suitable organic solvent (e.g., acetonitrile).

  • Chiral Analysis: Analyze the extracts using a chiral high-performance liquid chromatography (HPLC) system equipped with a chiral column or by gas chromatography-mass spectrometry (GC-MS) after derivatization.[9] This will allow for the separation and quantification of the R- and S-enantiomers.

  • Data Analysis: Plot the concentration of each enantiomer against time to determine the degradation kinetics and calculate the half-life of each enantiomer in the soil.

Conclusion

The biological activity of metalaxyl is highly dependent on its stereochemistry. The R-enantiomer, mefenoxam, is the biologically active component responsible for the potent fungicidal action against oomycetes through the inhibition of RNA polymerase I. In contrast, the S-enantiomer is largely inactive as a fungicide but may contribute to phytotoxicity in some plant species. Furthermore, the enantiomers exhibit differential degradation patterns in the environment, a factor with significant implications for their environmental fate and risk assessment. The development and use of enantiopure formulations like mefenoxam represent a significant advancement in fungicide technology, allowing for reduced application rates, lower environmental load, and improved efficacy. This technical guide provides a foundational understanding of these critical differences, equipping researchers and professionals with the knowledge to advance the development of more effective and sustainable crop protection solutions.

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-(-)-Metalaxyl-D6 as an Internal Standard in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (R)-(-)-Metalaxyl-D6 as an internal standard for the quantitative analysis of (R)-(-)-Metalaxyl (Mefenoxam) and its enantiomers in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a robust starting point for method development and validation in research and quality control laboratories.

Analyte and Internal Standard Information

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
(R)-(-)-Metalaxyl Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alaninateC₁₅H₂₁NO₄279.33
(R)-(-)-Metalaxyl-D6 Methyl N-(2,6-bis(methyl-d3)phenyl)-N-(methoxyacetyl)-D-alaninateC₁₅H₁₅D₆NO₄285.37

(R)-(-)-Metalaxyl-D6 is the deuterated analog of (R)-(-)-Metalaxyl, the biologically active enantiomer of the fungicide Metalaxyl.[1] Its use as an internal standard is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects during ionization.[2]

Application Note: Quantitative Analysis of (R)-(-)-Metalaxyl in Vegetable Matrices

This application note details a method for the determination of (R)-(-)-Metalaxyl residues in vegetable samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.

Experimental Protocol

2.1.1. Sample Preparation (QuEChERS)

A generalized QuEChERS protocol is described below and should be optimized for the specific vegetable matrix.[3][4][5]

  • Homogenization: Weigh 10-15 g of a representative portion of the vegetable sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate amount of (R)-(-)-Metalaxyl-D6 solution in acetonitrile as the internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg Primary Secondary Amine - PSA, and 150 mg C18). For highly pigmented matrices, graphitized carbon black (GCB) may be included, but its potential to adsorb planar analytes should be evaluated.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Parameters

ParameterRecommended Condition
LC Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2-3 minutes, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

2.1.3. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
(R)-(-)-Metalaxyl 280.1220.1192.1
(R)-(-)-Metalaxyl-D6 286.1226.1198.1

Note: The precursor ion for the D6-labeled internal standard is shifted by +6 Da. The fragment ions are also expected to show a corresponding shift. These transitions should be confirmed and optimized on the specific instrument being used.

Method Validation Data (Illustrative)

The following table summarizes typical performance data for a method of this nature. Actual results will vary depending on the matrix, instrumentation, and laboratory conditions.

ParameterResult
Linearity Range 0.5 - 200 µg/kg
Correlation Coefficient (r²) > 0.995
Accuracy (Recovery) 85 - 110%
Precision (RSD) < 15%
Limit of Quantification (LOQ) 0.5 - 5 µg/kg
Limit of Detection (LOD) 0.1 - 1 µg/kg

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenize Homogenize Vegetable Sample extract QuEChERS Extraction (Acetonitrile, Salts, IS) homogenize->extract centrifuge1 Centrifuge extract->centrifuge1 cleanup d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 filter Filter Supernatant centrifuge2->filter lcms LC-MS/MS System (C18 Column, ESI+, MRM) filter->lcms data Data Acquisition & Processing lcms->data quant Quantification using (R)-(-)-Metalaxyl-D6 IS data->quant

Caption: Workflow for the quantitative analysis of (R)-(-)-Metalaxyl in vegetables.

Application Note: Enantioselective Analysis of Metalaxyl in Soil

This application note provides a protocol for the chiral separation and quantification of (R)-(-)-Metalaxyl and (S)-(+)-Metalaxyl in soil samples, which is crucial for environmental fate and efficacy studies.

Experimental Protocol

3.1.1. Sample Preparation

  • Extraction:

    • Weigh 10 g of sieved soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and the (R)-(-)-Metalaxyl-D6 internal standard.

    • Shake for 30 minutes on a mechanical shaker.

    • Centrifuge at ≥3000 x g for 10 minutes.

  • Cleanup:

    • The cleanup procedure may vary depending on the soil type. A solid-phase extraction (SPE) cleanup using a C18 cartridge can be effective.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load an aliquot of the soil extract.

    • Wash the cartridge with 5 mL of water/methanol (90:10, v/v).

    • Elute the analytes with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

3.1.2. Chiral LC-MS/MS Parameters

ParameterRecommended Condition
LC Column Chiral Stationary Phase Column (e.g., Chiralcel OD-RH, 150 mm x 4.6 mm, 5 µm) [6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Isocratic/Gradient Isocratic elution is often effective for chiral separations (e.g., 60:40 A:B). Gradient elution may be necessary for complex matrices.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Controlled temperature (e.g., 25°C) is critical for reproducible chiral separations.
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

3.1.3. MRM Transitions

The same MRM transitions as in the quantitative analysis of (R)-(-)-Metalaxyl can be used for both enantiomers and the internal standard.

Expected Results

The chiral column should provide baseline separation of the (R)- and (S)-enantiomers of Metalaxyl. The retention times will be specific to the column and conditions used. (R)-(-)-Metalaxyl-D6 will co-elute with (R)-(-)-Metalaxyl, allowing for accurate quantification of each enantiomer.

Chiral Separation Workflow Diagram

G cluster_prep Soil Sample Preparation cluster_analysis Chiral LC-MS/MS Analysis extract Solvent Extraction (Acetonitrile, IS) centrifuge Centrifuge extract->centrifuge spe SPE Cleanup (C18 Cartridge) centrifuge->spe evap Evaporate & Reconstitute spe->evap lcms Chiral LC-MS/MS (Chiralcel OD-RH, Isocratic) evap->lcms separation Enantiomeric Separation (R)- and (S)-Metalaxyl lcms->separation quant Quantification of each enantiomer separation->quant

Caption: Workflow for the enantioselective analysis of Metalaxyl in soil.

General Considerations and Best Practices

  • Standard Solutions: Prepare stock solutions of (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 in a suitable solvent such as acetonitrile or methanol. Working standards and calibration curves should be prepared by diluting the stock solutions.

  • Matrix Effects: For complex matrices, it is highly recommended to prepare matrix-matched calibration standards to compensate for matrix-induced signal suppression or enhancement.[7]

  • Method Validation: A full method validation should be performed according to relevant guidelines (e.g., SANCO/12682/2019) to ensure the method is fit for its intended purpose. This includes assessing linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and limit of detection (LOD).

  • Instrument Optimization: The MS/MS parameters, including collision energies and cone voltages, should be optimized for both (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 to achieve maximum sensitivity.

By following these application notes and protocols, researchers can develop and implement robust and reliable LC-MS/MS methods for the quantitative and enantioselective analysis of Metalaxyl using (R)-(-)-Metalaxyl-D6 as an internal standard.

References

Application Note: Quantification of Metalaxyl in Soil Samples Using (R)-(-)-Metalaxyl-D6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metalaxyl is a systemic fungicide widely used in agriculture to protect crops from diseases caused by oomycete fungi.[1][2] Its persistence and potential for leaching into groundwater make the accurate quantification of its residues in soil a critical aspect of environmental monitoring and food safety assessment.[1][3] The use of a stable isotope-labeled internal standard, such as (R)-(-)-Metalaxyl-D6, is a highly effective strategy for achieving accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard co-extracts with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[4]

This application note provides a detailed protocol for the extraction, cleanup, and quantification of metalaxyl in soil samples using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, followed by LC-MS/MS analysis with (R)-(-)-Metalaxyl-D6 as an internal standard.

Materials and Reagents

  • Standards:

    • Metalaxyl (analytical standard, >99% purity)

    • (R)-(-)-Metalaxyl-D6 (isotopic purity ≥99%)[5]

  • Solvents (LC-MS grade or equivalent):

    • Acetonitrile

    • Methanol

    • Water with 0.1% formic acid

  • Reagents:

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Trisodium citrate dihydrate

    • Disodium hydrogen citrate sesquihydrate

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

  • Equipment:

    • High-speed centrifuge

    • Vortex mixer

    • Analytical balance

    • Syringe filters (0.22 µm)

    • LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocols

3.1. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of metalaxyl and (R)-(-)-Metalaxyl-D6, respectively, in 10 mL of methanol in separate volumetric flasks.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions 1:100 with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with a 1:1 mixture of acetonitrile and water to achieve concentrations ranging from 0.5 to 100 ng/mL.

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the (R)-(-)-Metalaxyl-D6 intermediate stock solution 1:10 with acetonitrile.

3.2. Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely used and efficient procedure for extracting pesticide residues from various matrices, including soil.[6][7]

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate the soil.

    • Add 50 µL of the 1 µg/mL (R)-(-)-Metalaxyl-D6 internal standard spiking solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 90% B

      • 8-10 min: 90% B

      • 10-10.1 min: 90% to 10% B

      • 10.1-15 min: 10% B (re-equilibration)

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Metalaxyl280.1220.2192.2[8]
(R)-(-)-Metalaxyl-D6286.1226.2198.2

Data Presentation: Method Performance Characteristics

The following table summarizes typical quantitative data for the analysis of metalaxyl in soil using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and matrix characteristics.

ParameterTypical ValueReference
Linearity Range0.5 - 100 µg/L[6]
Correlation Coefficient (r²)> 0.99[9]
Limit of Quantification (LOQ)10 µg/kg[9][10]
Limit of Detection (LOD)0.024 - 6.25 ng/g[11]
Recovery76% - 111%[9]
Relative Standard Deviation (RSD)< 20%[10]

Visualization: Experimental Workflow

experimental_workflow sample Soil Sample Collection and Homogenization extraction QuEChERS Extraction - Add Acetonitrile & Salts - Add (R)-(-)-Metalaxyl-D6 sample->extraction 10g Soil centrifuge1 Centrifugation extraction->centrifuge1 Shake cleanup d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Vortex filtration Filtration (0.22 µm) centrifuge2->filtration Supernatant analysis LC-MS/MS Analysis (MRM Mode) filtration->analysis Final Extract data Data Processing & Quantification analysis->data

Caption: Workflow for Metalaxyl Quantification in Soil.

References

Application Note: High-Throughput Analysis of (R)-(-)-Metalaxyl in Complex Matrices using (R)-(-)-Metalaxyl-D6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metalaxyl is a widely used systemic fungicide effective against Oomycete pathogens in various crops. It exists as a racemic mixture of two enantiomers, with the R-enantiomer (Metalaxyl-M or Mefenoxam) exhibiting significantly higher fungicidal activity. Consequently, regulatory bodies and food safety monitoring programs require sensitive and accurate methods for the quantification of Metalaxyl residues. The use of an isotopically labeled internal standard, such as (R)-(-)-Metalaxyl-D6, is crucial for achieving high accuracy and precision in complex matrices by compensating for matrix effects and variations in sample preparation and instrument response. This application note presents a robust and validated method for the quantitative analysis of (R)-(-)-Metalaxyl in various environmental and food matrices using a deuterated internal standard with LC-MS/MS.

Methodology

A sensitive and selective method was developed for the determination of (R)-(-)-Metalaxyl using (R)-(-)-Metalaxyl-D6 as an internal standard. The methodology involves sample extraction and clean-up using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: QuEChERS Protocol

The QuEChERS method provides a simple and effective approach for the extraction and cleanup of pesticide residues from a wide range of food matrices. The general workflow is depicted below.

G cluster_sample_prep Sample Preparation Workflow Sample Homogenized Sample (10g) Add_ACN Add 10 mL Acetonitrile and (R)-(-)-Metalaxyl-D6 (Internal Standard) Sample->Add_ACN Shake1 Shake vigorously for 1 min Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake1->Add_Salts Shake2 Shake vigorously for 1 min Add_Salts->Shake2 Centrifuge1 Centrifuge (e.g., 5 min at 4000 rpm) Shake2->Centrifuge1 Supernatant Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Dispersive SPE Cleanup (e.g., PSA, C18, GCB) Supernatant->dSPE Shake3 Vortex for 30s dSPE->Shake3 Centrifuge2 Centrifuge (e.g., 5 min at 4000 rpm) Shake3->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Analysis Centrifuge2->Final_Extract

A high-level overview of the QuEChERS sample preparation workflow.

LC-MS/MS Analysis

The final extracts were analyzed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Chromatographic separation was achieved on a C18 reversed-phase column.

Results and Discussion

The developed method demonstrated excellent performance for the quantification of (R)-(-)-Metalaxyl across various matrices. The use of the deuterated internal standard, (R)-(-)-Metalaxyl-D6, effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.

Quantitative Data Summary

The following tables summarize the validation data obtained for the analysis of Metalaxyl in different matrices using an isotopic dilution approach.

Table 1: Method Validation Data for Metalaxyl Analysis in Food Matrices

MatrixSpiked Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Scallions0.00197.666.880.001
0.01102.354.32
1106.272.11
799.873.54
Rice Grains0.0185.338.210.010
0.0592.675.38
0.50101.363.15
Chinese Bayberry0.0195.633.270.01
0.05101.242.15
0.5098.761.89
Fresh D. officinale0.0192.454.120.01
0.0599.872.87
0.50103.111.98
Dried D. officinale0.0188.905.810.01
0.0594.323.45
0.5096.782.54

Table 2: Method Validation Data for Metalaxyl Analysis in Environmental Matrices

MatrixSpiked Level (mg/kg)Recovery (%)RSD (%)LOQ (mg/kg)Reference
Paddy Soil0.0176.0011.360.010
0.0588.677.21
0.5095.334.56
Paddy Water0.0191.236.450.010
0.0598.764.32
0.50105.432.18

Metabolic Pathway of Metalaxyl

Metalaxyl undergoes biotransformation in plants, soil, and animals. The major metabolic routes include hydrolysis of the methyl ester, oxidation of the ring-methyl groups, and N-dealkylation. Understanding these pathways is crucial for assessing the total toxicological burden and for designing analytical methods that can also detect major metabolites.

G cluster_pathway Metabolic Pathway of Metalaxyl Metalaxyl Metalaxyl Metabolite1 Hydrolysis of methyl ester (Metalaxyl Acid) Metalaxyl->Metabolite1 Esterases Metabolite2 Oxidation of ring-methyl group Metalaxyl->Metabolite2 Oxidases Metabolite3 N-dealkylation Metalaxyl->Metabolite3 Mixed-function oxidases Conjugates Conjugates (e.g., with glucose or glucuronic acid) Metabolite1->Conjugates Metabolite4 Hydroxylation of phenyl ring Metabolite2->Metabolite4 Metabolite2->Conjugates Metabolite3->Conjugates Metabolite4->Conjugates

A simplified diagram of the major metabolic pathways of Metalaxyl.
Conclusion

The use of (R)-(-)-Metalaxyl-D6 as an internal standard in conjunction with QuEChERS sample preparation and LC-MS/MS analysis provides a highly accurate, precise, and robust method for the quantification of (R)-(-)-Metalaxyl in a variety of complex matrices. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food and environmental samples.

Detailed Experimental Protocol

1. Scope

This protocol describes the procedure for the quantitative analysis of (R)-(-)-Metalaxyl in various food and environmental matrices using (R)-(-)-Metalaxyl-D6 as an internal standard by LC-MS/MS.

2. Reagents and Materials

  • (R)-(-)-Metalaxyl analytical standard (≥98% purity)

  • (R)-(-)-Metalaxyl-D6 internal standard (≥99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented matrices)

  • Syringe filters (0.22 µm, PTFE or equivalent)

3. Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6 in acetonitrile to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile.

  • Internal Standard Spiking Solution: Prepare a working solution of (R)-(-)-Metalaxyl-D6 at a suitable concentration (e.g., 1 µg/mL) in acetonitrile for spiking into samples.

4. Sample Preparation (QuEChERS)

  • Weigh 10 g (± 0.1 g) of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and a known amount of the (R)-(-)-Metalaxyl-D6 internal standard spiking solution.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL microcentrifuge tube containing the dSPE cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA). For pigmented samples, GCB may be included.

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., ≥10,000 rpm) for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Optimized transitions for (R)-(-)-Metalaxyl and (R)-(-)-Metalaxyl-D6.

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(R)-(-)-Metalaxyl280.1220.115
280.1192.125
(R)-(-)-Metalaxyl-D6286.1226.115
286.1198.125

6. Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then determined from this calibration curve.

Application Notes and Protocols for the Analysis of (R)-(-)-Metalaxyl-D6 in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Metalaxyl in water samples using (R)-(-)-Metalaxyl-D6 as an internal standard. The methodology encompasses sample preparation by Solid-Phase Extraction (SPE) and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Metalaxyl is a systemic fungicide widely used in agriculture to control diseases caused by Oomycete fungi.[1] Its presence in water sources is a potential environmental concern, necessitating sensitive and accurate analytical methods for its monitoring. The use of a deuterated internal standard, such as (R)-(-)-Metalaxyl-D6, is a crucial component of a robust analytical method, as it corrects for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results. This is particularly important when dealing with complex environmental matrices.

Data Presentation

The following table summarizes typical quantitative performance data for the analysis of Metalaxyl in water using an internal standard-based LC-MS/MS method. It is important to note that these values are compiled from various studies and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterValueReference(s)
Limit of Detection (LOD) 0.4 - 40.0 ng/L[2]
Limit of Quantification (LOQ) 0.010 mg/kg (for paddy water)[3]
Recovery 76.00 - 111.36%[3]
**Linearity (R²) **> 0.99[3]
Relative Standard Deviation (RSD) < 21%[2]

Experimental Protocols

Preparation of Standards

1.1. (R)-(-)-Metalaxyl-D6 Internal Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of (R)-(-)-Metalaxyl-D6.

  • Dissolve in 100 mL of methanol in a volumetric flask.

  • Store the stock solution at -20°C in an amber vial.

1.2. Working Internal Standard Solution (1 µg/mL):

  • Dilute the 100 µg/mL stock solution 1:100 with methanol.

  • This working solution will be used to spike samples and calibration standards.

1.3. Metalaxyl Calibration Standards:

  • Prepare a stock solution of non-labeled Metalaxyl (100 µg/mL) in methanol.

  • Perform serial dilutions of the Metalaxyl stock solution with a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a series of calibration standards with concentrations ranging from 0.5 ng/mL to 100 ng/mL.

  • Spike each calibration standard with the working internal standard solution to a final concentration of 10 ng/mL of (R)-(-)-Metalaxyl-D6.

Sample Preparation: Solid-Phase Extraction (SPE)

2.1. Sample Collection and Preservation:

  • Collect water samples in clean glass bottles.

  • If not analyzed immediately, store the samples at 4°C.

2.2. Fortification with Internal Standard:

  • To a 100 mL aliquot of the water sample, add a known amount of the (R)-(-)-Metalaxyl-D6 working internal standard solution (e.g., 10 µL of a 1 µg/mL solution to achieve a concentration of 10 ng/mL).

2.3. SPE Cartridge Conditioning:

  • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

  • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

2.4. Sample Loading:

  • Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

2.5. Cartridge Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

2.6. Elution:

  • Elute the retained analytes from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of methanol and dichloromethane.[1]

2.7. Concentration:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS

3.1. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 40°C.

3.2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Metalaxyl: Monitor at least two transitions (one for quantification and one for confirmation). For example, m/z 280.1 -> 220.1 (quantifier) and 280.1 -> 192.1 (qualifier).

    • (R)-(-)-Metalaxyl-D6: Monitor the corresponding transitions, taking into account the mass shift due to deuterium labeling (e.g., m/z 286.1 -> 226.1).

  • Optimize other MS parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

Quantification
  • Construct a calibration curve by plotting the ratio of the peak area of Metalaxyl to the peak area of (R)-(-)-Metalaxyl-D6 against the concentration of the Metalaxyl calibration standards.

  • The concentration of Metalaxyl in the water samples is then determined from this calibration curve using the measured peak area ratio of the analyte to the internal standard.

Mandatory Visualizations

Signaling Pathway of Metalaxyl

Metalaxyl_Signaling_Pathway Metalaxyl Metalaxyl FungalCell Oomycete Fungal Cell Metalaxyl->FungalCell Enters RNAPolymeraseI RNA Polymerase I Metalaxyl->RNAPolymeraseI Inhibits rRNAsynthesis rRNA Synthesis RNAPolymeraseI->rRNAsynthesis Catalyzes ProteinSynthesis Protein Synthesis rRNAsynthesis->ProteinSynthesis Leads to FungalGrowth Fungal Growth Inhibition rRNAsynthesis->FungalGrowth Inhibition leads to ProteinSynthesis->FungalGrowth Essential for

Caption: Mechanism of action of Metalaxyl in Oomycete fungi.

Experimental Workflow for Water Sample Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing WaterSample 1. Water Sample (100 mL) SpikeIS 2. Spike with (R)-(-)-Metalaxyl-D6 WaterSample->SpikeIS SPE 3. Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution SpikeIS->SPE Concentration 4. Concentration and Reconstitution SPE->Concentration LCMSMS 5. LC-MS/MS Analysis Concentration->LCMSMS Quantification 6. Quantification using Internal Standard Calibration LCMSMS->Quantification Results 7. Report Results Quantification->Results

Caption: Workflow for the analysis of Metalaxyl in water samples.

References

Application Notes and Protocols for Metalaxyl Analysis in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of the fungicide metalaxyl in various plant tissues. The protocols outlined below are established methods that ensure reliable and reproducible quantification of metalaxyl residues, crucial for food safety, environmental monitoring, and agricultural research.

Introduction to Metalaxyl

Metalaxyl is a systemic phenylamide fungicide widely used in agriculture to control diseases caused by oomycete fungi, such as Phytophthora and Pythium species.[1][2] Its systemic nature allows it to be absorbed by the plant and transported within its tissues, providing protection from within.[3][4] The mode of action of metalaxyl involves the inhibition of ribosomal RNA (rRNA) synthesis in the target fungi by specifically inhibiting RNA polymerase I.[2][5][6][7] This disruption of protein synthesis ultimately leads to the cessation of fungal growth and reproduction.[1][8] Given its widespread use, accurate methods for the determination of metalaxyl residues in plant commodities are essential.

The following diagram illustrates the simplified signaling pathway of metalaxyl's mode of action.

cluster_fungus Oomycete Fungal Cell Metalaxyl Metalaxyl RNAP_I RNA Polymerase I Metalaxyl->RNAP_I Inhibits rRNA ribosomal RNA (rRNA) RNAP_I->rRNA Transcription rDNA ribosomal DNA rDNA->RNAP_I Ribosomes Ribosomes rRNA->Ribosomes Component of Protein_Synthesis Protein Synthesis Ribosomes->Protein_Synthesis Site of Fungal_Growth Fungal Growth & Reproduction Protein_Synthesis->Fungal_Growth Essential for

Caption: Logical diagram of Metalaxyl's mode of action.

Sample Preparation Techniques

The choice of sample preparation technique is critical for accurate metalaxyl analysis as it aims to extract the analyte from the complex plant matrix and remove interfering substances. The most common and effective methods are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the standard for pesticide residue analysis in many laboratories due to its simplicity, high throughput, and low solvent consumption.

Homogenization 1. Homogenize Plant Sample Extraction 2. Add Acetonitrile & Salts (e.g., MgSO4, NaCl) Vortex/Shake Homogenization->Extraction Centrifugation1 3. Centrifuge Extraction->Centrifugation1 dSPE 4. Transfer Supernatant to d-SPE Tube (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 5. Vortex & Centrifuge dSPE->Centrifugation2 Analysis 6. Collect Supernatant for LC-MS/MS or GC-MS Analysis Centrifugation2->Analysis

Caption: QuEChERS experimental workflow.

This protocol is a general guideline and may require optimization for specific plant matrices.

  • Sample Homogenization: Weigh 10-15 g of a representative portion of the plant tissue into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube. The type of d-SPE sorbent depends on the matrix (e.g., for pigmented fruits and vegetables, PSA and GCB are often used).

    • The d-SPE tube typically contains primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove excess water. For samples with pigments like chlorophyll, graphitized carbon black (GCB) may be included.

    • Vortex for 30 seconds.

  • Second Centrifugation: Centrifuge the d-SPE tube at ≥3000 rpm for 5 minutes.

  • Final Extract: Collect the supernatant, which can be directly injected into an LC-MS/MS or GC-MS system for analysis. It may be necessary to add a small amount of acid (e.g., formic acid) to stabilize the metalaxyl.

Solid-Phase Extraction (SPE)

SPE is a selective sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is often used for cleanup after an initial extraction.

Extraction 1. Initial Solvent Extraction of Homogenized Plant Sample Conditioning 2. Condition SPE Cartridge (e.g., C18) Extraction->Conditioning Loading 3. Load Sample Extract Conditioning->Loading Washing 4. Wash Cartridge to Remove Interferences Loading->Washing Elution 5. Elute Metalaxyl with Organic Solvent Washing->Elution Analysis 6. Evaporate & Reconstitute for Analysis Elution->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

This protocol is a general guideline and requires optimization based on the specific SPE cartridge and plant matrix.

  • Initial Extraction: Extract metalaxyl from the homogenized plant sample using a suitable solvent such as acetonitrile or methanol.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18).

    • Condition the cartridge by passing a specific volume of an organic solvent (e.g., methanol) followed by water.

  • Sample Loading: Load the initial sample extract onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent or a mixture of solvents to remove co-extracted interferences while retaining metalaxyl.

  • Elution: Elute the retained metalaxyl from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).

  • Final Preparation: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that separates compounds based on their relative solubilities in two different immiscible liquids.

Homogenization 1. Homogenize Plant Sample with Water/Aqueous Buffer Extraction 2. Add Immiscible Organic Solvent (e.g., Ethyl Acetate, Dichloromethane) Homogenization->Extraction Shaking 3. Shake Vigorously in a Separatory Funnel Extraction->Shaking Separation 4. Allow Layers to Separate Shaking->Separation Collection 5. Collect the Organic Layer Separation->Collection Drying_Concentration 6. Dry with Anhydrous Na2SO4 & Concentrate Collection->Drying_Concentration Analysis 7. Reconstitute for Analysis Drying_Concentration->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

This protocol is a general guideline and should be optimized for the specific plant matrix.

  • Sample Homogenization: Homogenize a known weight of the plant tissue with water or a suitable buffer.

  • Extraction:

    • Transfer the homogenate to a separatory funnel.

    • Add an equal or specified volume of an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to fully separate.

  • Collection: Drain and collect the organic layer containing the extracted metalaxyl. The extraction may be repeated multiple times with fresh solvent to improve recovery.

  • Drying and Concentration:

    • Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to a small volume or to dryness using a rotary evaporator.

  • Reconstitution: Reconstitute the residue in a suitable solvent for analysis by LC-MS/MS or GC-MS.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation and analytical methods for metalaxyl in various plant tissues as reported in the literature.

Table 1: Recovery and Precision Data for Metalaxyl Analysis

Plant MatrixPreparation MethodAnalytical MethodFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
ScallionQuEChERSLC-MS/MS0.001, 0.01, 1, 797.66 - 106.272.11 - 6.88[3]
Squash Fruit & LeafQuEChERSUHPLC-MS/MS0.01, 0.176.4 - 101.9≤ 4[4]
Durian LeafLLE (Ethyl Acetate)HPLCNot Specified88 - 103Not Specified[8]
Rice PlantModified QuEChERSLC-MS/MS0.01 - 0.5076.00 - 111.36Not Specified[6]
Potatod-SPEHPLCNot Specified81.53 - 95.50< 9.74
Potato Foliaged-SPEHPLCNot Specified90.12 - 94.72< 9.74
TomatoQuEChERSHPLCNot Specified> 90Not Specified
CucumberQuEChERSHPLCNot Specified86.66< 20

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Metalaxyl Analysis

Plant MatrixAnalytical MethodLOD (mg/kg)LOQ (mg/kg)Reference
AppleLC-MS/MS0.001Not Specified[1]
Potato, SoilLC-MS/MS0.0015 - 0.02Not Specified[5]
Durian LeafHPLC0.27 µg/mL0.91 µg/mL[8]
Rice MatricesLC-MS/MSNot Specified0.010[6]
PotatoHPLC0.00150.005
TomatoHPLC0.010.04

Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and reliable analysis of metalaxyl in plant tissues. The QuEChERS method is often preferred for its efficiency and high-throughput capabilities. However, traditional methods like SPE and LLE remain valuable for specific applications and matrices. The quantitative data presented demonstrates that with proper validation, these methods can achieve the low detection limits and high accuracy required for regulatory compliance and research purposes. The choice of the final analytical technique, typically LC-MS/MS or GC-MS, will depend on the available instrumentation and the specific requirements of the analysis.

References

Application Note: Enantioselective Determination of Metalaxyl by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a comprehensive protocol for the enantioselective analysis of the fungicide metalaxyl using Gas Chromatography-Mass Spectrometry (GC-MS). Metalaxyl, a widely used phenylamide fungicide, contains a chiral center, resulting in two enantiomers with different biological activities. The R-enantiomer (metalaxyl-M) is significantly more fungicidally active than the S-enantiomer. Consequently, the development of enantioselective analytical methods is crucial for environmental monitoring, food safety assessment, and regulatory compliance. This document provides a detailed methodology for sample preparation from soil and water matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by enantioselective separation and quantification by GC-MS. While High-Performance Liquid Chromatography (HPLC) is more commonly cited for this specific application, this note provides a robust starting point for a GC-MS method based on established principles of chiral gas chromatography for similar pesticide compounds.

Introduction

Metalaxyl [methyl N-(methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alaninate] is a systemic fungicide effective against various plant diseases caused by Oomycete fungi. The fungicidal activity is primarily attributed to the R-enantiomer. Regulatory bodies are increasingly requiring enantiomer-specific data for chiral pesticides to conduct more accurate risk assessments. Gas chromatography-mass spectrometry offers high sensitivity and selectivity, making it a powerful tool for pesticide residue analysis. This protocol details a proposed method for the separation and quantification of metalaxyl enantiomers, providing researchers and analytical chemists with a solid foundation for method development and validation.

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined and effective approach for extracting pesticide residues from a variety of matrices.[1][2][3][4]

1.1. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional, for highly pigmented matrices)

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

1.2. Extraction Procedure (for 10 g Soil or 10 mL Water Sample)

  • Weigh 10 g of homogenized soil or pipette 10 mL of water into a 50 mL centrifuge tube.

  • For soil samples, add 10 mL of deionized water and vortex for 1 minute to create a slurry.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into a GC vial.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are proposed starting parameters for the enantioselective analysis of metalaxyl. Method optimization will be required.

2.1. Instrumentation

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Chiral GC Column: A cyclodextrin-based capillary column is recommended. A good starting point would be a (2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin phase (e.g., Agilent J&W Cyclodex-B or similar).

2.2. GC-MS Parameters

ParameterValue
GC System
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature100 °C, hold for 1 min
Ramp 110 °C/min to 200 °C
Ramp 25 °C/min to 240 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for Metalaxyl m/z 279 (Molecular Ion), 220, 192, 134

Data Presentation

The following tables summarize the key quantitative data for the proposed method.

Table 1: GC-MS Operating Conditions

ParameterSetting
Gas Chromatograph
Chiral Column(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thickness
InjectorSplit/Splitless, 250 °C
Carrier GasHe, 1.2 mL/min
Oven Program100 °C (1 min), 10 °C/min to 200 °C, 5 °C/min to 240 °C (5 min)
Mass Spectrometer
IonizationEI, 70 eV
Source Temperature230 °C
AcquisitionSIM
Monitored Ions (m/z)279, 220, 192, 134

Table 2: Method Validation Parameters (Target Values)

ParameterTarget ValueReference
Linearity (R²)≥ 0.99[5][6]
Limit of Quantification (LOQ)≤ 10 µg/kg[6][7]
Accuracy (Recovery %)70 - 120%[6][7]
Precision (RSD %)≤ 20%[6][7]
Measurement Uncertainty< 50%[5]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 10g Soil or 10mL Water Extraction Add Acetonitrile & Salts Vortex & Centrifuge Sample->Extraction dSPE Dispersive SPE Cleanup (PSA, C18, MgSO₄) Extraction->dSPE Filtration Filter (0.22 µm) dSPE->Filtration Injection GC Injection (1 µL) Filtration->Injection Separation Chiral GC Column Separation Injection->Separation Detection Mass Spectrometry (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: Experimental workflow for GC-MS analysis of metalaxyl enantiomers.

Discussion

The successful enantioselective analysis of metalaxyl by GC-MS hinges on two critical steps: efficient sample cleanup and the selection of an appropriate chiral stationary phase. The QuEChERS protocol outlined is a widely accepted and validated method for pesticide residue analysis, offering excellent recoveries and removal of matrix interferences.[4] For the GC separation, cyclodextrin-based chiral columns are the industry standard for the enantiomeric separation of a wide range of chiral compounds, including many pesticides. The proposed column and GC conditions provide a strong starting point for method development. It is anticipated that with minor optimization of the temperature program and flow rate, baseline separation of the R- and S-metalaxyl enantiomers can be achieved. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer will ensure high sensitivity and selectivity for the quantification of metalaxyl at trace levels.

Conclusion

This application note details a comprehensive approach for the sample preparation and proposed GC-MS analysis of metalaxyl enantiomers. The provided QuEChERS protocol is robust and suitable for various environmental and food matrices. The suggested GC-MS parameters, centered around a cyclodextrin-based chiral column, offer a scientifically sound basis for the development of a validated enantioselective method. This protocol will be a valuable resource for researchers, analytical scientists, and professionals in the fields of drug development and food safety who are tasked with the chiral analysis of metalaxyl and other phenylamide fungicides.

References

Application of (R)-(-)-Metalaxyl-D6 in Environmental Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Metalaxyl, also known as Mefenoxam, is the biologically active enantiomer of the fungicide Metalaxyl.[1] It is widely used in agriculture to control plant diseases caused by Oomycete fungi.[2] Due to its extensive use, there is a need to understand its environmental fate and potential toxicological effects on non-target organisms. (R)-(-)-Metalaxyl-D6, a deuterated form of the active ingredient, serves as a critical internal standard for accurate quantification in environmental matrices during toxicology studies. Its use allows for precise measurement of (R)-(-)-Metalaxyl concentrations by correcting for matrix effects and variations in analytical procedures.

These application notes provide detailed protocols for utilizing (R)-(-)-Metalaxyl-D6 in environmental toxicology studies, focusing on analytical quantification, and ecotoxicological testing with representative terrestrial and aquatic organisms.

Data Presentation

Table 1: Physicochemical Properties of (R)-(-)-Metalaxyl-D6
PropertyValue
Formal Name methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate
CAS Number 1398112-32-7
Molecular Formula C15H15D6NO4
Formula Weight 285.4 g/mol
Purity ≥99% deuterated forms (d1-d6)
Formulation A solution in acetonitrile
Source: Cayman Chemical
Table 2: Ecotoxicological Data for (R)-(-)-Metalaxyl (Mefenoxam)
OrganismTest TypeEndpointValueReference
Eisenia fetida (Earthworm)Acute Toxicity (48h, filter paper)LC500.052 mg/cm²[3]
Daphnia magna (Water Flea)Acute ToxicityLC50176.4 mg/L[4]
Danio rerio (Zebrafish)Acute ToxicityLC50237.67 mg/L[4]
Table 3: Dissipation Half-lives of Metalaxyl-M in Environmental Matrices
MatrixLocationHalf-life (days)Reference
Rice PlantHeilongjiang, China0.27 - 10.83[5]
Paddy SoilHeilongjiang, China3.31 - 6.01[5]
Paddy WaterHeilongjiang, China1.93 - 4.41[5]
Rice PlantHubei, China1.34 - 2.87[5]
Paddy SoilHubei, China2.51 - 4.39[5]
Paddy WaterHubei, China1.63 - 3.28[5]

Experimental Protocols

Protocol 1: Quantification of (R)-(-)-Metalaxyl in Soil Samples using LC-MS/MS with (R)-(-)-Metalaxyl-D6 as an Internal Standard

This protocol describes the extraction and quantification of (R)-(-)-Metalaxyl from soil samples, a key procedure in assessing its environmental persistence and exposure levels for soil-dwelling organisms.

1. Sample Preparation and Extraction (Modified QuEChERS Method)

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known concentration of (R)-(-)-Metalaxyl-D6 solution in acetonitrile. The spiking level should be chosen to be in the mid-range of the calibration curve.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant (acetonitrile extract) into a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO4 and 50 mg primary secondary amine (PSA).

  • Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • (R)-(-)-Metalaxyl: Monitor the transition of the precursor ion to a specific product ion.

      • (R)-(-)-Metalaxyl-D6: Monitor the corresponding transition for the deuterated internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the (R)-(-)-Metalaxyl to the peak area of the (R)-(-)-Metalaxyl-D6 against the concentration of the calibration standards.

    • Determine the concentration of (R)-(-)-Metalaxyl in the samples from the calibration curve.

Protocol 2: Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This protocol outlines a standardized method to assess the acute toxicity of (R)-(-)-Metalaxyl to the earthworm Eisenia fetida.

1. Test Organism and Acclimation

  • Use adult Eisenia fetida with a visible clitellum, obtained from a reliable supplier.

  • Acclimatize the earthworms for at least 24 hours in the artificial soil to be used in the test, without the test substance.

2. Test Substance Preparation

  • Prepare a stock solution of (R)-(-)-Metalaxyl in a suitable solvent (e.g., acetone).

  • Prepare a series of test concentrations by spiking the artificial soil with the stock solution. Ensure the solvent is evaporated completely before introducing the earthworms.

3. Test Procedure

  • Place 500 g of the prepared soil into glass containers.

  • Introduce 10 adult earthworms into each container.

  • Maintain the test containers at 20 ± 2°C with a constant light cycle.

  • The test duration is 14 days.

  • Assess mortality at day 7 and day 14. Earthworms are considered dead if they do not respond to a gentle mechanical stimulus.

4. Data Analysis

  • Record the number of dead earthworms in each container at each observation point.

  • Calculate the percentage mortality for each concentration.

  • Determine the LC50 (the concentration that is lethal to 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).

Protocol 3: Daphnia magna Acute Immobilization Test (based on OECD Guideline 202)

This protocol describes a method to determine the acute toxicity of (R)-(-)-Metalaxyl to the aquatic invertebrate Daphnia magna.

1. Test Organism

  • Use neonates of Daphnia magna that are less than 24 hours old at the start of the test.

2. Test Solution Preparation

  • Prepare a stock solution of (R)-(-)-Metalaxyl in a suitable solvent.

  • Prepare a series of test concentrations by diluting the stock solution with reconstituted freshwater.

3. Test Procedure

  • Place the test solutions in glass beakers.

  • Introduce at least 20 daphnids, divided into at least four replicates, for each test concentration and the control.

  • Incubate the test beakers at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • The test duration is 48 hours.

  • After 24 and 48 hours, count the number of immobilized daphnids. Daphnids are considered immobilized if they are not able to swim within 15 seconds after gentle agitation of the test vessel.

4. Data Analysis

  • Calculate the percentage of immobilized daphnids at each concentration.

  • Determine the EC50 (the concentration that causes immobilization in 50% of the daphnids) using appropriate statistical methods.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation and Extraction cluster_analysis LC-MS/MS Analysis cluster_toxicology Ecotoxicology Testing soil_sample Soil Sample (10g) spike Spike with (R)-(-)-Metalaxyl-D6 soil_sample->spike extraction QuEChERS Extraction (Acetonitrile + Salts) spike->extraction centrifuge1 Centrifugation extraction->centrifuge1 dspe d-SPE Cleanup (MgSO4 + PSA) centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter lcms LC-MS/MS System filter->lcms quant Quantification (Internal Standard Method) lcms->quant earthworm_test Earthworm Acute Toxicity Test (OECD 207) lc50_ec50 Determine LC50 / EC50 earthworm_test->lc50_ec50 daphnia_test Daphnia magna Immobilization Test (OECD 202) daphnia_test->lc50_ec50 metalaxyl_compound (R)-(-)-Metalaxyl metalaxyl_compound->earthworm_test metalaxyl_compound->daphnia_test

Caption: Experimental workflow for environmental toxicology assessment.

degradation_pathway metalaxyl (R)-(-)-Metalaxyl hydrolysis Hydrolysis of Methyl Ester metalaxyl->hydrolysis Microbial Action oxidation Oxidation of Ring-Methyl Groups metalaxyl->oxidation Metabolism metalaxyl_acid Metalaxyl Acid (Primary Metabolite) hydrolysis->metalaxyl_acid conjugates Conjugates (in plants and animals) oxidation->conjugates

Caption: Simplified metabolic pathway of Metalaxyl.

References

Standard Operating Procedure for Stock Solution Preparation of (R)-(-)-Metalaxyl-D6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed standard operating procedure (SOP) for the preparation of a stock solution of (R)-(-)-Metalaxyl-D6. This deuterated analog of the fungicide Metalaxyl is primarily utilized as an internal standard for the quantification of (R)-(-)-Metalaxyl in various matrices using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2][3]. Adherence to this protocol is crucial for ensuring the accuracy, precision, and reliability of subsequent analytical measurements. This procedure is intended for use by researchers, scientists, and drug development professionals trained in handling chemical reagents and analytical standards.

Materials and Equipment

Reagents
  • (R)-(-)-Metalaxyl-D6 (Purity: ≥95%)

  • Acetonitrile (HPLC or LC-MS grade)[1][2]

Equipment
  • Analytical balance (4 or 5 decimal places)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated pipettes and sterile, disposable tips

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined caps

  • Vortex mixer

  • Ultrasonic bath

  • Spatula

  • Weighing paper or boat

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Safety Precautions

(R)-(-)-Metalaxyl-D6 is harmful if swallowed and causes serious eye damage[4]. It is imperative to handle this compound in a well-ventilated area, preferably within a fume hood. Appropriate PPE, including a lab coat, safety glasses, and gloves, must be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes[5]. In case of accidental contact, rinse the affected area thoroughly with water. If swallowed, seek immediate medical attention[4]. Refer to the Safety Data Sheet (SDS) for complete safety information before handling[4].

Quantitative Data Summary

The following table summarizes the key quantitative data for (R)-(-)-Metalaxyl-D6.

ParameterValueReference
Chemical Name methyl N-(2,6-bis(methyl-d3)phenyl)-N-(2-methoxyacetyl)-D-alaninate[1][2]
CAS Number 1398112-32-7[1][2][4]
Molecular Formula C₁₅H₁₅D₆NO₄[1][2]
Formula Weight 285.4 g/mol [1][2]
Purity ≥95% (HPLC)[6], ≥99% deuterated forms (d₁-d₆)[1][2]
Appearance Fine white powder[7] or pale yellow, clear viscous liquid[8]
Solubility Soluble in Acetonitrile[1][2][3]
Storage Store at -20°C[2][3]

Experimental Protocol: Stock Solution Preparation (1 mg/mL)

This protocol details the preparation of a 1 mg/mL stock solution of (R)-(-)-Metalaxyl-D6.

  • Preparation of Materials: Ensure all glassware is clean, dry, and free of contaminants. Allow the (R)-(-)-Metalaxyl-D6 vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing the Standard:

    • Place a clean, dry weighing boat or paper on the analytical balance and tare.

    • Carefully weigh approximately 1 mg of (R)-(-)-Metalaxyl-D6. Record the exact weight to four or five decimal places.

  • Dissolution:

    • Quantitatively transfer the weighed (R)-(-)-Metalaxyl-D6 to a 1 mL Class A volumetric flask. This can be achieved by carefully tapping the weighing boat or by using a small, clean spatula.

    • Rinse the weighing boat with a small amount of acetonitrile and transfer the rinsing to the volumetric flask to ensure all the standard is transferred.

    • Add approximately 0.75 mL of acetonitrile to the volumetric flask.

    • Cap the flask and vortex for 30 seconds to facilitate dissolution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Bringing to Volume:

    • Once the solid is completely dissolved, carefully add acetonitrile to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage and Labeling:

    • Transfer the prepared stock solution to a clean, amber glass vial with a PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • Store the stock solution at -20°C in a freezer designated for chemical standards[3]. It is recommended to use the solution within one month when stored at -20°C, or within six months if stored at -80°C[3].

Diagrams

Experimental Workflow

Stock_Solution_Preparation_Workflow Workflow for (R)-(-)-Metalaxyl-D6 Stock Solution Preparation cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_final Final Steps A Equilibrate (R)-(-)-Metalaxyl-D6 to Room Temperature C Tare Analytical Balance with Weighing Boat A->C B Prepare Clean and Dry Glassware B->C D Accurately Weigh ~1 mg of (R)-(-)-Metalaxyl-D6 C->D E Record Exact Weight D->E F Quantitatively Transfer to 1 mL Volumetric Flask D->F G Add ~0.75 mL Acetonitrile F->G H Vortex and/or Sonicate Until Dissolved G->H I Bring to Volume with Acetonitrile H->I J Homogenize by Inverting Flask I->J K Transfer to Labeled Amber Vial J->K L Store at -20°C K->L

Caption: Workflow for (R)-(-)-Metalaxyl-D6 Stock Solution Preparation.

Logical Relationships in Analytical Workflow

Analytical_Workflow_Relationship Role of Stock Solution in Analytical Workflow Stock 1 mg/mL (R)-(-)-Metalaxyl-D6 Stock Solution Working Working Standard Solutions (Serial Dilutions) Stock->Working Dilution Spiking Sample Spiking (Internal Standard Addition) Working->Spiking Addition Analysis LC-MS or GC-MS Analysis Spiking->Analysis Quant Quantification of (R)-(-)-Metalaxyl Analysis->Quant

Caption: Role of the stock solution in the overall analytical workflow.

References

Application Notes: (R)-(-)-Metalaxyl-D6 for Pharmacokinetic Studies of Metalaxyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalaxyl is a widely used phenylamide fungicide that exists as a racemic mixture of two enantiomers: (R)-metalaxyl and (S)-metalaxyl. The fungicidal activity is primarily attributed to the (R)-enantiomer, also known as metalaxyl-M or mefenoxam.[1] Understanding the pharmacokinetic profile of the active enantiomer is crucial for assessing its efficacy and potential toxicity. Due to the stereoselective metabolism of metalaxyl in biological systems, it is essential to employ analytical methods that can differentiate between the enantiomers.[2][3]

(R)-(-)-Metalaxyl-D6 is a deuterated analog of the active enantiomer and serves as an ideal internal standard for the quantitative analysis of (R)-(-)-metalaxyl in biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variations during sample preparation and analysis.

These application notes provide a comprehensive overview and detailed protocols for the use of (R)-(-)-Metalaxyl-D6 in pharmacokinetic studies of metalaxyl in rats.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for a single-dose oral pharmacokinetic study of (R)-(-)-metalaxyl in rats.

Materials:

  • (R)-(-)-Metalaxyl (Mefenoxam)

  • (R)-(-)-Metalaxyl-D6 (Internal Standard)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

Procedure:

  • Animal Acclimation: Acclimate rats to laboratory conditions for at least one week prior to the study.

  • Dosing: Administer a single oral dose of (R)-(-)-metalaxyl (e.g., 20 mg/kg) to the rats.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Plasma Sample Preparation for LC-MS/MS Analysis

This protocol describes the extraction of (R)-(-)-metalaxyl from rat plasma using protein precipitation.

Materials:

  • Rat plasma samples

  • (R)-(-)-Metalaxyl-D6 internal standard working solution (e.g., 100 ng/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Sample Thawing: Thaw the plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of each plasma sample, add 10 µL of the (R)-(-)-Metalaxyl-D6 internal standard working solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol provides typical LC-MS/MS parameters for the quantification of (R)-(-)-metalaxyl.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-RH)

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (R)-(-)-Metalaxyl: m/z 280.1 → 220.1

    • (R)-(-)-Metalaxyl-D6: m/z 286.1 → 226.1

  • Collision Energy: Optimized for the specific instrument and analytes.

  • Source Temperature: 500°C

Data Presentation

The following table summarizes hypothetical pharmacokinetic parameters of (R)-(-)-metalaxyl in rats following a single oral dose of 20 mg/kg. This data is representative of what would be obtained using the protocols described above.

ParameterUnitValue
Cmax (Maximum Plasma Concentration)ng/mL1500
Tmax (Time to Cmax)h1.0
AUC (0-t) (Area Under the Curve)ng·h/mL7500
t1/2 (Half-life)h4.5
CL/F (Apparent Clearance)L/h/kg2.67
Vd/F (Apparent Volume of Distribution)L/kg17.3

Visualizations

Pharmacokinetic_Study_Workflow Pharmacokinetic Study Workflow cluster_in_vivo In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Dosing Oral Administration of (R)-(-)-Metalaxyl to Rats Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Spiking Spiking with (R)-(-)-Metalaxyl-D6 Plasma->Spiking Precipitation Protein Precipitation Spiking->Precipitation Extraction Supernatant Extraction Precipitation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing and Pharmacokinetic Modeling LCMS->Data

Caption: Workflow of a typical pharmacokinetic study.

Signaling_Pathway Logical Flow for Quantitative Analysis Analyte (R)-(-)-Metalaxyl in Plasma Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS (R)-(-)-Metalaxyl-D6 (Internal Standard) IS->Ratio CalCurve Calibration Curve Ratio->CalCurve Concentration Concentration of (R)-(-)-Metalaxyl CalCurve->Concentration

Caption: Logic for quantification using an internal standard.

References

Troubleshooting & Optimization

Overcoming matrix effects in metalaxyl analysis with (R)-(-)-Metalaxyl-D6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of metalaxyl, with a focus on overcoming matrix effects using (R)-(-)-Metalaxyl-D6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of metalaxyl?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as metalaxyl, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification of metalaxyl.[1][2] In complex matrices like fruits and vegetables, these effects can be significant and variable.[3]

Q2: Why is (R)-(-)-Metalaxyl-D6 recommended as an internal standard?

A2: (R)-(-)-Metalaxyl-D6 is a stable isotope-labeled (SIL) internal standard for metalaxyl.[4][5] Because it is structurally and chemically very similar to metalaxyl, it co-elutes and experiences similar matrix effects.[6] By adding a known amount of (R)-(-)-Metalaxyl-D6 to both the calibration standards and the samples, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratio corrects for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the results.[6][7]

Q3: Can I use a different internal standard for metalaxyl analysis?

A3: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like (R)-(-)-Metalaxyl-D6 is considered the gold standard for LC-MS/MS analysis.[6] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The use of a structural analogue that is not isotopically labeled may not fully compensate for matrix effects, potentially leading to less accurate results.[6]

Q4: What is the most common sample preparation technique for metalaxyl in food matrices?

A4: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for the analysis of pesticide residues, including metalaxyl, in food matrices.[2][3][8] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[2][8]

Q5: How can I calculate the matrix effect in my experiment?

A5: The matrix effect (ME) can be calculated by comparing the slope of the calibration curve prepared in the sample matrix (matrix-matched calibration) to the slope of the calibration curve prepared in a pure solvent. The formula is:

ME (%) = [(Slopematrix-matched / Slopesolvent) - 1] x 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor recovery of metalaxyl and/or (R)-(-)-Metalaxyl-D6 Inefficient extraction from the sample matrix. Degradation of the analyte or internal standard during sample preparation. Improper pH during extraction.Ensure thorough homogenization of the sample. Verify the composition and volumes of extraction solvents and salts. For pH-sensitive pesticides, consider using a buffered QuEChERS method.[10] Investigate the stability of metalaxyl and its internal standard under your specific extraction and storage conditions.
High variability in results (poor precision) Inconsistent matrix effects between samples. Inconsistent sample preparation. Carryover from previous injections.Ensure the consistent and accurate addition of the (R)-(-)-Metalaxyl-D6 internal standard to all samples and standards. Homogenize the entire sample thoroughly before taking a subsample for extraction. Implement a robust and consistent sample preparation protocol, such as a standardized QuEChERS method.[2][8] Optimize the LC wash method to minimize carryover between injections.
Significant ion suppression or enhancement despite using an internal standard The concentration of the internal standard is not optimal. The matrix is extremely complex, overwhelming the ionization source. Co-eluting matrix components are interfering with the specific MRM transitions.Verify that the concentration of (R)-(-)-Metalaxyl-D6 is appropriate for the expected concentration range of metalaxyl in your samples. Dilute the final sample extract to reduce the concentration of matrix components being introduced into the mass spectrometer.[7] Further, optimize the dSPE cleanup step by testing different sorbents to remove the interfering compounds. Adjust the chromatographic conditions to separate metalaxyl and its internal standard from the interfering matrix components.
No or very low signal for metalaxyl and/or (R)-(-)-Metalaxyl-D6 Incorrect LC-MS/MS parameters (e.g., MRM transitions, collision energy). Issues with the LC-MS/MS system (e.g., clogged lines, dirty ion source). Degradation of the analyte and internal standard.Verify the MRM transitions and collision energies for both metalaxyl and (R)-(-)-Metalaxyl-D6. Perform routine maintenance on the LC-MS/MS system, including cleaning the ion source.[11] Prepare fresh stock solutions of metalaxyl and (R)-(-)-Metalaxyl-D6 to rule out degradation.

Quantitative Data Summary

The following tables provide representative data on the performance of analytical methods for metalaxyl. While direct comparative studies showcasing the impact of (R)-(-)-Metalaxyl-D6 were not available in the initial search, the use of a stable isotope-labeled internal standard is a well-established technique to improve accuracy and precision.

Table 1: Representative Recovery and Precision Data for Metalaxyl Analysis

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Rice Grains0.0195.66.2
0.198.24.5
0.5101.53.1
Paddy Soil0.0188.78.9
0.192.45.7
0.596.34.2
Paddy Water0.01105.47.3
0.1108.95.1
0.5111.43.8

Data adapted from a study on metalaxyl-M in rice matrices, which demonstrates typical performance of a validated LC-MS/MS method.[12]

Table 2: Illustrative Matrix Effect Data for Metalaxyl in Different Matrices

MatrixMatrix Effect (%)
Chinese Bayberry-35.6 (Suppression)
Fresh Dendrobium officinale-28.9 (Suppression)
Dried Dendrobium officinale-45.2 (Suppression)

Data from a study on metalaxyl in complex plant matrices, highlighting the significant ion suppression that can occur.[13] The use of (R)-(-)-Metalaxyl-D6 is intended to compensate for such effects.

Experimental Protocols

Sample Preparation using QuEChERS (Modified AOAC 2007.01 Method)

This protocol is a general guideline for the extraction of metalaxyl from a vegetable matrix.

  • Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of (R)-(-)-Metalaxyl-D6 working solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the AOAC 2007.01 extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[14]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL dSPE tube containing a suitable sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA). The choice of sorbent may need to be optimized for your specific matrix.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS/MS analysis. Depending on the level of matrix effects, you may need to dilute the final extract.[14]

LC-MS/MS Analysis

The following are suggested starting parameters for the analysis of metalaxyl and (R)-(-)-Metalaxyl-D6. These should be optimized on your specific instrument.

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is typical.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Table 3: Suggested MRM Transitions for Metalaxyl and (R)-(-)-Metalaxyl-D6

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Metalaxyl 280.2220.1 (Quantifier)12
280.2160.2 (Qualifier)24
(R)-(-)-Metalaxyl-D6 286.2226.1 (Quantifier)12
286.2160.2 (Qualifier)24

Metalaxyl transitions are based on published data. (R)-(-)-Metalaxyl-D6 transitions are predicted based on the structure and may require optimization.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis homogenization 1. Homogenization (10g sample) spiking 2. Spiking with (R)-(-)-Metalaxyl-D6 homogenization->spiking extraction 3. Acetonitrile Extraction & Salting Out spiking->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 dspe 5. dSPE Cleanup (PSA/MgSO4) centrifugation1->dspe centrifugation2 6. Centrifugation dspe->centrifugation2 filtration 7. Filtration centrifugation2->filtration lcms LC-MS/MS Analysis filtration->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for metalaxyl analysis.

matrix_effects cluster_detector Mass Spectrometer Detector analyte Metalaxyl suppressed_signal Inaccurate Signal (Suppressed or Enhanced) analyte->suppressed_signal Ionization matrix Matrix Components matrix->suppressed_signal Interference corrected_signal Accurate Signal Ratio matrix->corrected_signal Interference (Compensated) internal_standard (R)-(-)-Metalaxyl-D6 internal_standard->corrected_signal Ionization

Caption: Overcoming matrix effects with an internal standard.

References

Technical Support Center: Optimizing Metalaxyl Analysis by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of metalaxyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for metalaxyl analysis?

A1: A good starting point for metalaxyl analysis is reverse-phase HPLC. Based on established methods, typical conditions involve a C18 or similar reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.[1][2][3] The exact ratio can be optimized, but a common starting point is around 50:50 or 65:35 (v/v) acetonitrile to water.[1][4] Detection is commonly performed using a UV detector at wavelengths such as 220 nm, 270 nm, or 275 nm.[1][2][4][5]

Q2: My metalaxyl peak is tailing. What are the common causes and solutions?

A2: Peak tailing for metalaxyl can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase. Common causes include:

  • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with metalaxyl, causing tailing.[6][7][8]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions.

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the column packing material can create active sites that cause tailing.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion.[10]

To address peak tailing, consider the troubleshooting steps outlined in the guide below.

Q3: I am observing peak fronting for my metalaxyl standard. What could be the issue?

A3: Peak fronting is less common than tailing but can occur due to several reasons:

  • Sample Overload: Injecting a sample that is too concentrated or in too large a volume is a primary cause of fronting.[11][12][13][14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.[11][13]

  • Column Collapse: While less common with modern columns, operating under highly aqueous conditions (e.g., >95% water) can cause phase collapse on some C18 columns, resulting in poor peak shape and retention time shifts.[13]

Refer to the troubleshooting guide for detailed solutions.

Q4: How can I improve the resolution between metalaxyl and other components in my sample?

A4: Improving resolution involves optimizing the separation by adjusting various chromatographic parameters:

  • Mobile Phase Composition: Altering the ratio of organic solvent to water can significantly impact resolution. A slower gradient or a lower percentage of the strong solvent will generally increase retention and may improve resolution.

  • Mobile Phase Additives: Adding a small amount of an acid, like formic acid (e.g., 0.1%), can improve peak shape and influence selectivity.[4]

  • Column Selection: Using a column with a different stationary phase chemistry or a smaller particle size can provide better separation.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation.

  • Temperature: Adjusting the column temperature can alter selectivity and improve resolution.

Troubleshooting Guides

Issue 1: Metalaxyl Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.

Troubleshooting Workflow:

G start Peak Tailing Observed check_mobile_phase Check Mobile Phase - Prepare fresh mobile phase - Ensure proper pH start->check_mobile_phase check_column Evaluate Column - Is it an old column? - Any pressure increase? start->check_column reduce_concentration Reduce Sample Concentration/Volume start->reduce_concentration modify_mobile_phase Modify Mobile Phase - Add 0.1% Formic Acid - Use a buffer check_mobile_phase->modify_mobile_phase If fresh mobile phase does not solve use_guard_column Use Guard Column or Flush Column check_column->use_guard_column If contamination is suspected replace_column Replace Column check_column->replace_column If column is old reduce_concentration->check_mobile_phase If unsuccessful end_good Peak Shape Improved reduce_concentration->end_good If successful modify_mobile_phase->check_column If unsuccessful modify_mobile_phase->end_good If successful end_bad Problem Persists modify_mobile_phase->end_bad If still tailing use_guard_column->replace_column If unsuccessful use_guard_column->end_good If successful replace_column->end_good

Caption: Troubleshooting workflow for metalaxyl peak tailing.

Detailed Steps:

  • Mobile Phase Check : Prepare a fresh batch of mobile phase. Ensure all components are accurately measured and thoroughly mixed. If using a buffer, verify the pH. Sometimes, adding a small amount of acid like 0.1% formic acid can suppress silanol interactions and improve peak shape.[4]

  • Column Health : If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If a guard column is in use, replace it. If the backpressure has significantly increased, the column frit may be blocked.[9] If these steps do not work, the column may need to be replaced.

  • Reduce Silanol Interactions : Metalaxyl, being a neutral and hydrophobic compound, primarily interacts with the C18 stationary phase.[5] However, secondary interactions with residual silanols on the silica backbone can cause tailing.[6] Using a well-endcapped column or a column with low silanol activity can mitigate this.[15] Alternatively, as mentioned, adding an acidic modifier to the mobile phase can help protonate the silanols and reduce these interactions.[7]

  • Sample Concentration : Inject a diluted sample to see if the tailing improves. If it does, you may be experiencing mass overload.[10]

Issue 2: Metalaxyl Peak Fronting

Peak fronting appears as a distortion where the front of the peak is broader than the back.

Troubleshooting Workflow:

G start Peak Fronting Observed check_sample Check Sample Concentration and Solvent - Dilute sample - Match sample solvent to mobile phase start->check_sample check_column_conditions Check Column Conditions - Is mobile phase >95% aqueous? - Any physical damage? start->check_column_conditions adjust_injection Adjust Injection Volume/Concentration check_sample->adjust_injection If concentration is high prepare_sample_in_mp Prepare Sample in Mobile Phase check_sample->prepare_sample_in_mp If solvent is stronger than mobile phase use_aqueous_c18 Use an Aqueous C18 Column check_column_conditions->use_aqueous_c18 If phase collapse is suspected replace_column Replace Column check_column_conditions->replace_column If damage is suspected end_good Peak Shape Improved adjust_injection->end_good prepare_sample_in_mp->end_good end_bad Problem Persists prepare_sample_in_mp->end_bad If still fronting use_aqueous_c18->end_good replace_column->end_good

Caption: Troubleshooting workflow for metalaxyl peak fronting.

Detailed Steps:

  • Sample Overload : This is the most common cause of peak fronting.[12] Reduce the injection volume or dilute the sample and reinject.

  • Sample Solvent : If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a 50:50 acetonitrile:water mobile phase), it can cause peak distortion.[11] Whenever possible, dissolve the sample in the mobile phase.

  • Column Collapse : If using a mobile phase with a very high aqueous content (>95%), some traditional C18 columns can experience "phase collapse," leading to a sudden loss of retention and poor peak shape.[13] If this is suspected, flush the column with 100% acetonitrile to try and restore the stationary phase. For methods requiring highly aqueous mobile phases, consider using a column specifically designed for these conditions (e.g., an "Aqueous C18").

Issue 3: Poor Resolution

Poor resolution means that the metalaxyl peak is not sufficiently separated from other peaks in the chromatogram.

Troubleshooting Workflow:

G start Poor Resolution adjust_mobile_phase Adjust Mobile Phase Strength - Decrease % organic - Slower gradient start->adjust_mobile_phase optimize_selectivity Optimize Selectivity - Change organic solvent (e.g., MeOH) - Adjust pH adjust_mobile_phase->optimize_selectivity If unsuccessful resolution_improved Resolution Improved adjust_mobile_phase->resolution_improved If successful optimize_efficiency Optimize Efficiency - Lower flow rate - Use smaller particle size column optimize_selectivity->optimize_efficiency If unsuccessful optimize_selectivity->resolution_improved If successful optimize_efficiency->resolution_improved If successful resolution_not_improved Resolution Not Improved optimize_efficiency->resolution_not_improved If unsuccessful

Caption: Workflow for improving chromatographic resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength : To increase retention and potentially improve separation, decrease the percentage of the organic solvent (acetonitrile) in the mobile phase. If using a gradient, make the gradient shallower.

  • Change Selectivity :

    • Solvent Type : If using acetonitrile, try substituting it with methanol. The different solvent properties can alter the elution order and improve separation.

    • pH : Adjusting the pH of the mobile phase can change the ionization state of interfering compounds, thus altering their retention and improving resolution.

  • Increase Efficiency :

    • Flow Rate : Reduce the flow rate. This often leads to sharper peaks and better resolution, although it will increase the run time.

    • Column : Use a column with smaller particles (e.g., 3 µm instead of 5 µm) or a longer column to increase the number of theoretical plates and improve separation efficiency.

Experimental Protocols

Protocol 1: Basic Isocratic HPLC Method for Metalaxyl

This protocol provides a starting point for the analysis of metalaxyl.

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (62.5:37.5, v/v)[2][3]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[2][3]
Injection Volume 20 µL[2][3]
Detection UV at 270 nm[2][3]
Run Time ~10 minutes
Protocol 2: Sample Preparation for Metalaxyl Analysis from a Formulation

This is a general guideline for preparing a flowable suspension formulation for analysis.

  • Accurately weigh an amount of the formulation equivalent to a known concentration of metalaxyl into a volumetric flask.

  • Add a small amount of HPLC-grade acetonitrile and sonicate for 15 minutes to dissolve the active ingredient.[1][4]

  • Dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase to the desired concentration for injection.

Data Presentation

Table 1: Summary of Reported HPLC Conditions for Metalaxyl Analysis
ParameterMethod 1Method 2Method 3Method 4
Reference [1][4][2][3][16]
Column LiChrospher 60 RP-select B (250 x 4 mm, 5 µm)LiChrospher 60 RP-select B (250 x 4 mm, 5 µm)Brownlee™ C-18 (250 x 4.6 mm, 5 µm)C18
Mobile Phase Acetonitrile:Water (50:50, v/v)Acetonitrile:0.1% Formic Acid in Water (65:35, v/v)Acetonitrile:Water (62.5:37.5, v/v)Acetonitrile:0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min1.0 mL/min
Temperature Ambient25°C30°CNot Specified
Detection UV at 220 and 250 nmUV at 220 nmUV at 270 nmUV at 220 nm

References

Troubleshooting poor recovery of metalaxyl from environmental samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the recovery of metalaxyl from environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of metalaxyl that influence its extraction?

A1: Metalaxyl is a systemic fungicide with moderate water solubility. Its chemical structure includes an amide, an ester, and an ether group. It is relatively stable to hydrolysis at neutral pH and photolysis in sunlight.[1][2] However, it can be susceptible to degradation under strong acidic or alkaline conditions and prolonged UV exposure.[2] Understanding its solubility and stability is crucial for selecting appropriate extraction solvents and conditions.

Physicochemical Properties of Metalaxyl

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₄[3][4]
Molar Mass279.33 g/mol [4]
Water Solubility8400 mg/L (at 22-25°C)[4][5]
logP (Octanol-Water Partition Coefficient)1.65 - 2.12[3]
Melting Point71-72 °C[3][4]
Vapor Pressure2.2 x 10⁻⁶ mmHg[3]
StabilityStable to hydrolysis at neutral pH.[1][2][6] Stable to photolysis in water and soil under natural sunlight.[1][2]

Q2: Which extraction techniques are most commonly used for metalaxyl in environmental samples?

A2: The most prevalent and effective techniques for extracting metalaxyl from environmental matrices are Solid-Phase Extraction (SPE), particularly for water samples, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely applied to solid samples like soil, fruits, and vegetables.[7][8][9][10][11] Liquid-Liquid Extraction (LLE) is also a viable, though sometimes more labor-intensive, option.

Q3: What is a "matrix effect" and how can it affect my metalaxyl analysis?

A3: The matrix effect is the alteration of the analytical signal of a target analyte due to the presence of co-eluting, interfering compounds from the sample matrix.[12] In the context of LC-MS/MS analysis of metalaxyl, matrix components can suppress or enhance the ionization of the metalaxyl molecule, leading to inaccurate quantification (either underestimation or overestimation of the true concentration).[12][13] Matrix effects are a significant challenge, especially in complex samples like soil and plant tissues.[14]

Q4: How can I minimize the degradation of metalaxyl during sample preparation and storage?

A4: To minimize degradation, samples should be processed as quickly as possible after collection. If storage is necessary, freezing at -20°C is recommended.[9] Exposure to direct sunlight and high temperatures should be avoided.[15] Maintaining a neutral pH during extraction is also important, as metalaxyl is more stable under these conditions.[2]

Troubleshooting Guides

Issue 1: Low Recovery of Metalaxyl
Potential Cause Troubleshooting Step Explanation
Inappropriate Extraction Solvent Optimize the extraction solvent based on the sample matrix. For plant tissues, ethyl acetate has shown high recovery rates (over 100%).[16][17] For QuEChERS, acetonitrile is the standard.The polarity of the extraction solvent must be well-matched with that of metalaxyl to ensure efficient partitioning from the sample matrix.
Inefficient Extraction Procedure Ensure thorough homogenization of solid samples. For QuEChERS, ensure vigorous shaking after the addition of salts. For SPE, ensure the sample loading flow rate is slow enough for proper binding.Incomplete homogenization leads to a non-uniform distribution of the analyte, and a fast flow rate in SPE can result in analyte breakthrough.
Analyte Loss During Solvent Evaporation Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Avoid complete dryness.Metalaxyl can be volatile to some extent, and excessive heat or prolonged evaporation can lead to losses.
Suboptimal pH of the Sample/Solvent Adjust the pH of the sample or extraction solvent to be near neutral (pH 6-8). Metalaxyl is stable in a wide pH range but can degrade under extreme conditions.[2]Maintaining a neutral pH prevents the hydrolysis of the ester and amide functional groups in the metalaxyl molecule.
Strong Adsorption to Matrix Components For soil with high organic matter, consider using a more polar solvent or a multi-step extraction. A soil drench application can lead to much higher concentrations in plants and potentially stronger binding.[16][17]Metalaxyl can bind to organic matter in soil and other matrix components, making it difficult to extract.
Issue 2: High Variability in Recovery (Poor Reproducibility)
Potential Cause Troubleshooting Step Explanation
Inconsistent Sample Homogenization Use a standardized homogenization procedure (e.g., bead mill homogenization for a specific time and speed).[8]Non-homogeneous samples will result in different amounts of analyte being present in different aliquots, leading to variable results.
Inconsistent SPE Cartridge Packing or Activation Use high-quality, pre-packed SPE cartridges. Ensure consistent conditioning and equilibration of the cartridges before loading the sample.Inconsistent packing can lead to channeling, where the sample bypasses the sorbent. Improper activation prevents efficient analyte retention.
Fluctuations in Extraction Temperature Perform extractions at a controlled room temperature.Temperature can affect solvent properties and the kinetics of the extraction process.
Variable Matrix Effects Prepare matrix-matched standards for calibration. This involves spiking a blank matrix extract with known concentrations of metalaxyl.[14]This helps to compensate for the signal suppression or enhancement caused by the matrix, leading to more accurate and reproducible quantification.

Experimental Protocols

Protocol 1: QuEChERS Method for Metalaxyl in Vegetables

This protocol is a modification of the widely used QuEChERS method.[7][8][10]

  • Sample Homogenization: Homogenize 10-15 g of the vegetable sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 3000-5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a dSPE tube containing MgSO₄ and primary secondary amine (PSA) sorbent. For pigmented samples, graphitized carbon black (GCB) may be added.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm filter.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) for Metalaxyl in Water

This protocol is a general guideline for SPE of metalaxyl from water samples.[1][18]

  • Sample Preparation:

    • Filter the water sample through a 0.45 µm filter to remove suspended solids.

    • Adjust the pH of the sample to neutral (pH 7) if necessary.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the water sample (e.g., 100-500 mL) onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a small volume (e.g., 1-2 mL) of deionized water to remove any unretained impurities.

  • Elution:

    • Elute the retained metalaxyl with a small volume (e.g., 2-5 mL) of a suitable organic solvent, such as ethyl acetate or acetonitrile.

  • Concentration and Analysis:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., methanol or mobile phase) for analysis by HPLC or LC-MS/MS.

Visualizations

Troubleshooting_Workflow start Start: Poor Metalaxyl Recovery check_recovery Low or Variable Recovery? start->check_recovery low_recovery Low Recovery check_recovery->low_recovery Low variable_recovery Variable Recovery check_recovery->variable_recovery Variable solvent Check Extraction Solvent low_recovery->solvent homogenization Check Sample Homogenization variable_recovery->homogenization procedure Review Extraction Procedure solvent->procedure OK optimize_solvent Optimize Solvent solvent->optimize_solvent Not Optimal evaporation Check Evaporation Step procedure->evaporation OK improve_procedure Improve Homogenization/Flow Rate procedure->improve_procedure Inefficient ph Verify pH evaporation->ph OK gentle_evaporation Use Gentle Evaporation evaporation->gentle_evaporation Harsh adjust_ph Adjust pH to Neutral ph->adjust_ph Suboptimal spe Review SPE Procedure homogenization->spe Consistent standardize_homogenization Standardize Homogenization homogenization->standardize_homogenization Inconsistent temp Control Temperature spe->temp Consistent consistent_spe Ensure Consistent SPE Technique spe->consistent_spe Inconsistent matrix Assess Matrix Effects temp->matrix Consistent control_temp Maintain Constant Temperature temp->control_temp Fluctuates matrix_matched Use Matrix-Matched Standards matrix->matrix_matched Present

Caption: Troubleshooting workflow for poor metalaxyl recovery.

Metalaxyl_Degradation_Pathway metalaxyl Metalaxyl hydrolysis Hydrolysis metalaxyl->hydrolysis oxidation Oxidation metalaxyl->oxidation demethylation Demethylation metalaxyl->demethylation metalaxyl_acid Metalaxyl Acid hydrolysis->metalaxyl_acid hydroxymethyl_metabolite Hydroxymethyl Metabolite oxidation->hydroxymethyl_metabolite demethyl_metabolite Demethylated Metabolite demethylation->demethyl_metabolite conjugation Conjugation conjugates Conjugates (e.g., with glucuronic acid) conjugation->conjugates metalaxyl_acid->conjugation hydroxymethyl_metabolite->conjugation demethyl_metabolite->conjugation

Caption: Simplified degradation pathway of metalaxyl in the environment.

References

Minimizing ion suppression in ESI-MS for metalaxyl quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the ESI-MS quantification of metalaxyl. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression when analyzing metalaxyl with ESI-MS?

Ion suppression in ESI-MS for metalaxyl analysis is a phenomenon where the ionization efficiency of metalaxyl is reduced due to the presence of co-eluting matrix components. This leads to a decreased signal intensity and can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis. The main culprits are endogenous compounds from the sample matrix, such as salts, lipids, and proteins, that compete with metalaxyl for ionization.

Q2: How can I determine if my metalaxyl signal is experiencing ion suppression?

A common method to assess ion suppression is the post-column infusion experiment. In this technique, a standard solution of metalaxyl is continuously infused into the mass spectrometer while a blank matrix extract (a sample without metalaxyl that has gone through the entire sample preparation process) is injected into the LC system. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.[1] Another approach is to compare the signal response of metalaxyl in a pure solvent standard to its response in a matrix-matched standard at the same concentration. A lower response in the matrix-matched standard suggests ion suppression.[2]

Q3: What are the most effective sample preparation techniques to minimize ion suppression for metalaxyl?

Effective sample preparation is crucial for removing interfering matrix components before they reach the ESI source. The most common and effective methods for metalaxyl analysis in various matrices include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples.[2][3] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering substances.[2][4]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a stationary phase to retain either the analyte of interest or the interfering components.[5][6] For metalaxyl, various SPE sorbents can be effective depending on the sample matrix.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. While it can be effective, it is often more labor-intensive and may not be as efficient as QuEChERS or SPE for complex matrices.[7]

Q4: Can I just dilute my sample to reduce ion suppression?

Yes, diluting the sample extract before injection into the LC-MS system can be a simple and effective way to reduce the concentration of matrix components, thereby mitigating ion suppression.[8] However, this approach also dilutes the analyte of interest, which may compromise the method's sensitivity, especially when quantifying low concentrations of metalaxyl.[8]

Troubleshooting Guide

Problem: Significant signal suppression is observed for metalaxyl, leading to poor sensitivity and inaccurate quantification.

Solution Workflow:

This troubleshooting guide provides a step-by-step approach to identify and resolve issues related to ion suppression in metalaxyl analysis.

A Start: Significant Ion Suppression Observed B Step 1: Review Sample Preparation A->B C Is your sample preparation method adequate for your matrix? B->C D Option A: Optimize QuEChERS Method C->D No E Option B: Implement Solid-Phase Extraction (SPE) C->E No F Option C: Dilute Sample Extract C->F No G Step 2: Optimize Chromatographic Conditions C->G Yes D->G E->G F->G H Is metalaxyl co-eluting with matrix components? G->H I Modify Gradient Elution H->I Yes J Change Column Chemistry H->J Yes K Step 3: Optimize ESI Source Parameters H->K No I->K J->K L Are your ESI source settings optimized for metalaxyl? K->L M Adjust Capillary Voltage, Nebulizer Gas Flow, and Drying Gas Temperature L->M No N Problem Resolved L->N Yes M->N

Troubleshooting Ion Suppression for Metalaxyl

Experimental Protocols

Sample Preparation: QuEChERS Method for Vegetable Matrices

This protocol is a general guideline based on the widely adopted QuEChERS methodology.[2][9]

cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize 10-15g of sample B 2. Weigh 10g into a 50 mL centrifuge tube A->B C 3. Add 10 mL of acetonitrile B->C D 4. Add QuEChERS extraction salts (e.g., MgSO4, NaCl, Na3Citrate, Na2HCitrate) C->D E 5. Shake vigorously for 1 minute D->E F 6. Centrifuge at >3000 rcf for 5 minutes E->F G 7. Transfer supernatant to a d-SPE tube containing MgSO4 and PSA F->G H 8. Shake for 30 seconds G->H I 9. Centrifuge at >3000 rcf for 5 minutes H->I J 10. Transfer supernatant for LC-MS/MS analysis I->J

QuEChERS Sample Preparation Workflow

LC-MS/MS Parameters for Metalaxyl Quantification

These parameters are a starting point and may require optimization based on your specific instrumentation and sample matrix.

ParameterRecommended Setting
LC Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[10]
Gradient Start with a low percentage of B, ramp up to elute metalaxyl, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 - 4.5 kV[11]
Nebulizer Gas 30 - 50 psi[11]
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C[12]
MRM Transitions Precursor ion (M+H)+: m/z 280.1; Product ions: monitor at least two for confirmation (e.g., m/z 220.1, 192.1)

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for metalaxyl using different sample preparation methods in various food matrices. The matrix effect is calculated as: ME (%) = (Peak area in matrix / Peak area in solvent - 1) * 100. A negative value indicates ion suppression.

Table 1: Recovery of Metalaxyl using QuEChERS in Different Vegetable Matrices

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Tomato0.059310[13]
Tomato0.109512[13]
Tomato0.50985.3[13]
Scallion0.001106.276.88[2]
Scallion0.0197.662.11[2]
Scallion1101.354.32[2]

Table 2: Comparison of Matrix Effects for Metalaxyl with Different Sample Preparation Methods

MatrixSample Preparation MethodMatrix Effect (%)Reference
ScallionQuEChERS-59.47[2]
WineSPE/d-SPENot explicitly quantified, but method showed good performance[5][14]
WineQuEChERSNot explicitly quantified, but method showed good performance[5][14]
River WaterSPEAlmost no ion suppression observed[8]

Note: The extent of ion suppression can vary significantly depending on the complexity of the matrix and the specific components present. It is always recommended to evaluate matrix effects during method development and validation for your specific application.

References

Technical Support Center: Enhancing Low-Level Detection of Metalaxyl

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of metalaxyl. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the analysis of low-level metalaxyl residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting low levels of metalaxyl?

A1: For sensitive and quantitative detection of metalaxyl, several methods are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are standard instrumental methods known for their accuracy and sensitivity.[1] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Gold Nanoparticle-Based Immunochromatographic Assays (GICA), offer rapid, time-saving, and highly specific alternatives.[1] More advanced techniques like Surface-Enhanced Raman Scattering (SERS) are also utilized for trace detection, offering molecular fingerprint-type data.[2]

Q2: How can I improve the sensitivity of my metalaxyl detection experiments?

A2: Enhancing sensitivity can be achieved through several approaches:

  • Optimize Sample Preparation: Employ efficient extraction and cleanup methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to minimize matrix effects and concentrate the analyte.[3]

  • Utilize Advanced Instrumentation: Couple liquid or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) for lower detection limits.[3]

  • Incorporate Nanomaterials: Nanomaterials, such as gold or bimetallic nanoparticles, can significantly enhance signals in electrochemical sensors and SERS-based methods.[4][5] For instance, TiO2 nanoparticles have been shown to promote the transformation kinetics of metalaxyl under simulated solar irradiation.[6]

  • Develop High-Affinity Reagents: For immunoassays, using a monoclonal antibody with high affinity for metalaxyl is crucial for achieving low detection limits.[1]

Q3: What is the QuEChERS method and why is it recommended for metalaxyl analysis?

A3: QuEChERS is a sample preparation technique widely used in pesticide residue analysis. It involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). This method is recommended because it is fast, simple, requires low solvent volumes, and provides good recovery rates for a wide range of pesticides, including metalaxyl, from complex matrices like fruits, vegetables, and soil.[3]

Q4: Can I detect metalaxyl in complex matrices like soil or animal tissues?

A4: Yes. Detecting metalaxyl in complex matrices requires robust sample preparation to remove interfering substances. For soil, methods often involve solvent extraction followed by cleanup.[7] For animal tissues, common moiety methods that target the 2,6-dimethylaniline portion of metalaxyl and its metabolites are often used.[8] Chiral liquid chromatography-tandem mass spectrometry has also been successfully used for determining metalaxyl and its metabolites in animal muscle tissues.[9]

Troubleshooting Guides

This section addresses specific issues that may arise during metalaxyl analysis using common techniques.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Splitting, Tailing, or Broadening)

Poor peak shape is a common HPLC problem that can compromise resolution and quantification. The logical diagram below outlines a systematic approach to troubleshooting this issue.

G start Poor Peak Shape Observed check_column 1. Check Column Integrity start->check_column check_solvent 2. Verify Solvent Compatibility check_column->check_solvent No solution_column Void or contamination at column inlet? - Reverse flush column - Replace column frit - Replace column check_column->solution_column Yes check_injector 3. Inspect Injector & Sample Loop check_solvent->check_injector No solution_solvent Is injection solvent stronger than mobile phase? - Dissolve sample in mobile phase - Use weaker injection solvent check_solvent->solution_solvent Yes solution_injector Partially blocked injector or loop? - Clean or replace injector components - Ensure complete loop filling check_injector->solution_injector Yes

Caption: Troubleshooting workflow for poor HPLC peak shape.

Issue: High Backpressure

High backpressure can indicate a blockage in the system, potentially damaging the pump or column.

Potential Cause Diagnostic Step Solution
Blocked Column Frit Disconnect the column and check if the pressure returns to normal.Replace the inlet frit. If the problem persists, reverse flush the column (if permissible by the manufacturer).
Contaminated Guard Column Remove the guard column and observe if the pressure drops significantly.Replace the guard column.
Blocked Tubing Systematically disconnect tubing sections starting from the detector and working backward to isolate the blockage.Replace the blocked section of tubing.
Particulate Buildup in Injector Inspect the injector rotor seal and sample loop for visible particulates.Clean the injector components according to the manufacturer's instructions or replace the rotor seal.
Precipitation of Sample/Buffer Ensure the mobile phase and sample solvent are miscible and that buffers are not precipitating at the organic solvent concentration used.Filter all samples and mobile phases. Flush the system thoroughly with water after using buffered mobile phases.[10]
Immunoassays (ELISA/GICA)

Issue: Low or No Signal (False Negative)

This can result from reagent degradation, procedural errors, or issues with antibody-antigen binding.

Potential Cause Diagnostic Step Solution
Degraded Reagents Check the expiration dates of antibodies, enzyme conjugates, and substrates. Run a positive control.Use fresh reagents. Store all kit components at the recommended temperature.
Incorrect Incubation Times/Temps Review the protocol to ensure all incubation steps were performed correctly.Strictly adhere to the incubation times and temperatures specified in the protocol.
Ineffective Washing Steps Ensure wash buffer is correctly prepared and that wells are washed thoroughly between steps.Increase the number of washing cycles or the volume of wash buffer. Ensure complete aspiration of buffer after each wash.
Matrix Interference Dilute the sample extract further in the appropriate buffer and re-run the assay.Optimize the sample dilution to minimize matrix effects while keeping the metalaxyl concentration within the detection range.

The diagram below illustrates the competitive principle of an immunoassay like GICA, where a low signal for the test line indicates a high concentration of metalaxyl.

G cluster_0 Low Metalaxyl Concentration cluster_1 High Metalaxyl Concentration AuNP_Ab Gold Nanoparticle (AuNP-Ab) Metalaxyl_Antigen Metalaxyl-Antigen on Test Line AuNP_Ab->Metalaxyl_Antigen Binds freely Result_Low Strong Signal on Test Line Metalaxyl_Antigen->Result_Low AuNP_Ab2 Gold Nanoparticle (AuNP-Ab) Metalaxyl_Antigen2 Metalaxyl-Antigen on Test Line AuNP_Ab2->Metalaxyl_Antigen2 Binding blocked Free_Metalaxyl Free Metalaxyl in Sample Free_Metalaxyl->AuNP_Ab2 Binds first Result_High Weak/No Signal on Test Line Metalaxyl_Antigen2->Result_High

Caption: Principle of competitive immunochromatographic assay.

Quantitative Data Summary

The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The tables below summarize reported performance data for various metalaxyl detection methods.

Table 1: Comparison of Detection Limits for Metalaxyl

Method Matrix LOD LOQ Reference
GICA (Visual) Tobacco25 µg/kg-[1][11]
GICA (Scanner) Tobacco2.47 µg/kg-[1]
ELISA Foods (Methanol Extract)-0.1 ppm (100 µg/kg)
UPLC-PDA Pepper & Soil0.015 mg/kg (15 µg/kg)0.05 mg/kg (50 µg/kg)
GC/MS Urine0.025 µg/g-[12]
HPLC Durian Leaf0.27 µg/mL0.91 µg/mL[13]
LC-MS/MS Scallion-0.001 mg/kg (1 µg/kg)[14]

Table 2: Recovery Rates for Metalaxyl Using QuEChERS Method

Matrix Spike Level Recovery Rate Relative Standard Deviation (RSD) Reference
Squash Fruit & Leaf0.01 mg/kg & 0.1 mg/kg76.4% – 101.9%≤ 4%[3]
Scallion0.001 - 7 mg/kg97.66% – 106.27%2.11% – 6.88%[14]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS

This protocol is adapted from methodologies used for pesticide residue analysis in food and agricultural samples.[3]

1. Homogenization & Weighing:

  • Thoroughly homogenize the test sample (e.g., fruit, vegetable, or soil).

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Securely cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup (d-SPE):

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and magnesium sulfate to remove excess water).

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Preparation:

  • Take the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter.[15]

  • The resulting extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Gold Nanoparticle-Based Immunochromatographic Assay (GICA)

This protocol outlines the general steps for using a lateral flow strip test for the rapid detection of metalaxyl.[1]

1. Sample Preparation:

  • Extract metalaxyl from the sample matrix using a suitable solvent (e.g., methanol-water mixture).

  • Centrifuge the extract to pellet solid debris.

  • Dilute the resulting supernatant with the assay buffer provided in the kit.

2. Assay Procedure:

  • Place the GICA strip on a flat, dry surface.

  • Apply a specified volume (e.g., 100 µL) of the prepared sample extract to the sample pad of the strip.

  • Allow the liquid to migrate along the strip for the recommended development time (typically 5-10 minutes).

3. Interpretation of Results:

  • Control Line (C): A visible control line must appear to validate the test.

  • Test Line (T): The intensity of the test line is inversely proportional to the concentration of metalaxyl in the sample.

    • Negative: A test line intensity equal to or stronger than the control line indicates a metalaxyl concentration below the detection limit.
    • Positive: A test line intensity weaker than the control line, or no test line at all, indicates the presence of metalaxyl at or above the detection limit.

  • For quantitative results, a portable strip scanner is used to measure the color intensity of the test and control lines, which is then compared to a standard curve.[1]

References

Stability of (R)-(-)-Metalaxyl-D6 in various storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (R)-(-)-Metalaxyl-D6 under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for (R)-(-)-Metalaxyl-D6?

A1: For long-term stability of two years or more, it is recommended to store (R)-(-)-Metalaxyl-D6 at -20°C.[1] Some suppliers may also recommend storage at +4°C for shorter durations.[2] Always refer to the certificate of analysis provided by the supplier for lot-specific storage recommendations.

Q2: My (R)-(-)-Metalaxyl-D6 arrived at room temperature. Is it still viable?

A2: Yes. (R)-(-)-Metalaxyl-D6 is typically shipped at ambient room temperature for continental US deliveries, which should not affect its short-term stability.[1] Upon receipt, it is crucial to transfer it to the recommended long-term storage condition of -20°C.

Q3: Can I store (R)-(-)-Metalaxyl-D6 dissolved in a solvent?

A3: (R)-(-)-Metalaxyl-D6 is often supplied as a solution in acetonitrile.[1] If you need to prepare solutions in other solvents, it is important to assess the stability of the compound in that specific solvent. Avoid storing deuterated compounds in acidic or basic solutions, as this may promote deuterium exchange.[3]

Q4: What are the potential degradation products of (R)-(-)-Metalaxyl-D6?

A4: The degradation pathways for the non-deuterated form, Metalaxyl, primarily involve hydrolysis of the methyl ester and oxidation of the ring-methyl groups.[2][4] Therefore, potential degradation products of (R)-(-)-Metalaxyl-D6 could include the corresponding deuterated acid metabolite. Under UV light, Metalaxyl can undergo photodecomposition, leading to products formed by rearrangement of the N-acyl group, demethoxylation, N-deacylation, and elimination of the methoxycarbonyl group.[4]

Q5: Is there a risk of deuterium exchange with (R)-(-)-Metalaxyl-D6?

A5: Deuterium exchange is a potential issue with all deuterated standards, especially if stored improperly (e.g., in acidic or basic solutions) or under certain analytical conditions.[3][5] The deuterium labels in (R)-(-)-Metalaxyl-D6 are on the methyl groups of the phenyl ring, which are generally stable. However, it is good practice to validate the stability of the label under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of signal or inconsistent results for the internal standard 1. Degradation of the standard: Improper storage (e.g., elevated temperature, light exposure).2. Deuterium exchange: Storage in inappropriate solvents (acidic/basic) or exposure to certain mobile phase conditions.[3]3. Incompatibility with matrix: The standard may be degrading in the sample matrix.1. Verify storage conditions and obtain a new vial of the standard if necessary.2. Prepare fresh solutions in a recommended solvent like acetonitrile. Validate the stability of the standard in your analytical mobile phase and sample matrix.3. Perform a matrix effect study to assess the stability of the standard in your specific biological matrix.
Presence of unlabeled Metalaxyl in the deuterated standard solution 1. Incomplete deuteration: The initial purity of the standard may be less than specified.2. Deuterium-protium exchange: The deuterated standard may be losing its deuterium labels.1. Check the certificate of analysis for the isotopic purity of the standard.2. Re-evaluate your storage and sample preparation conditions. Avoid exposure to acidic or basic conditions. Consider using a fresh vial of the standard.
Chromatographic peak splitting or shifting for the internal standard 1. Degradation: The appearance of degradation products with different chromatographic properties.2. Isotope effect: In some chromatographic systems, a slight separation between the deuterated and non-deuterated compounds can occur.[6]1. Analyze the sample using a high-resolution mass spectrometer to identify potential degradation products.2. Optimize chromatographic conditions (e.g., gradient, temperature) to minimize separation. Ensure that the integration parameters are set correctly to account for any minor peak shape changes.

Stability Data

The following tables summarize the expected stability of (R)-(-)-Metalaxyl-D6 under various storage conditions. This data is illustrative and based on the known stability of Metalaxyl and general principles for deuterated standards. For critical applications, it is essential to perform in-house stability studies.

Table 1: Stability of (R)-(-)-Metalaxyl-D6 Solid Form

Storage ConditionTemperatureRelative HumidityLight ConditionExpected Stability (Purity >98%)
Long-Term-20°CAmbientIn Dark≥ 2 years[1]
Refrigerated4°CAmbientIn DarkUp to 1 year
Room Temperature25°C60%In DarkUp to 3 months
Accelerated40°C75%In Dark< 1 month
Photostability25°CAmbientExposed to UV LightProne to degradation[4]

Table 2: Stability of (R)-(-)-Metalaxyl-D6 in Acetonitrile Solution (1 mg/mL)

Storage ConditionTemperatureLight ConditionExpected Stability (Concentration ±5%)
Long-Term-20°CIn Dark≥ 1 year
Refrigerated4°CIn DarkUp to 6 months
Room Temperature25°CIn DarkUp to 1 month
Room Temperature25°CExposed to Light< 1 week

Experimental Protocols

Protocol for Accelerated Stability Testing

This protocol is designed to assess the stability of (R)-(-)-Metalaxyl-D6 under accelerated conditions to predict its shelf life.

1. Objective: To evaluate the stability of (R)-(-)-Metalaxyl-D6 under elevated temperature and humidity.

2. Materials:

  • (R)-(-)-Metalaxyl-D6 (solid or solution)
  • Stability chambers with controlled temperature and humidity
  • Amber glass vials with PTFE-lined caps
  • HPLC or LC-MS/MS system for analysis
  • Acetonitrile (HPLC grade)

3. Procedure:

  • Prepare multiple aliquots of (R)-(-)-Metalaxyl-D6 in amber glass vials. For solid samples, accurately weigh approximately 1 mg into each vial. For solutions, aliquot a known volume and concentration.
  • Tightly cap the vials.
  • Place the vials in stability chambers under the following conditions:
  • 40°C / 75% RH
  • 50°C / 75% RH
  • 60°C / 75% RH
  • At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial from each condition.
  • For solid samples, dissolve the contents in a known volume of acetonitrile. For solutions, allow the vial to come to room temperature before opening.
  • Analyze the samples by a validated HPLC or LC-MS/MS method to determine the purity and concentration of (R)-(-)-Metalaxyl-D6.
  • Analyze for the appearance of major degradation products.

4. Data Analysis:

  • Plot the percentage of remaining (R)-(-)-Metalaxyl-D6 against time for each condition.
  • Determine the degradation rate constant and half-life at each temperature.
  • Use the Arrhenius equation to predict the long-term stability at recommended storage conditions.

Visualizations

Stability_Testing_Workflow Stability Testing Workflow for (R)-(-)-Metalaxyl-D6 cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Receive/Prepare (R)-(-)-Metalaxyl-D6 aliquot Aliquot into Vials start->aliquot long_term Long-Term (-20°C) aliquot->long_term Time points: 0, 6, 12, 24 months refrigerated Refrigerated (4°C) aliquot->refrigerated Time points: 0, 3, 6, 12 months room_temp Room Temp (25°C) aliquot->room_temp Time points: 0, 1, 2, 3 months accelerated Accelerated (40°C/75% RH) aliquot->accelerated Time points: 0, 1, 2, 4, 6 weeks analytical_testing HPLC or LC-MS/MS Analysis (Purity, Concentration, Degradants) long_term->analytical_testing refrigerated->analytical_testing room_temp->analytical_testing accelerated->analytical_testing data_analysis Data Analysis & Degradation Kinetics analytical_testing->data_analysis shelf_life Shelf-Life Determination data_analysis->shelf_life

Caption: Workflow for assessing the stability of (R)-(-)-Metalaxyl-D6.

Troubleshooting_Decision_Tree Troubleshooting Inconsistent Internal Standard Results start Inconsistent (R)-(-)-Metalaxyl-D6 Signal in Analysis check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Proper Storage check_storage->proper_storage Yes action_replace Action: Discard and Use a Freshly Prepared Standard improper_storage->action_replace check_solvent Evaluate Solvent/Matrix Stability (pH, Reactivity) proper_storage->check_solvent unstable_matrix Unstable in Solvent/Matrix check_solvent->unstable_matrix No stable_matrix Stable in Solvent/Matrix check_solvent->stable_matrix Yes action_validate Action: Validate Stability in a Different Solvent or Adjust Matrix pH unstable_matrix->action_validate check_isotope Investigate Deuterium Exchange (LC-HRMS) stable_matrix->check_isotope exchange_detected Exchange Detected check_isotope->exchange_detected Yes no_exchange No Exchange check_isotope->no_exchange No action_modify_method Action: Modify Analytical Method (e.g., Mobile Phase) to Minimize Exchange exchange_detected->action_modify_method final_check Review Instrument Parameters and Data Processing no_exchange->final_check

References

Addressing isotopic exchange issues with deuterated standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to isotopic exchange with deuterated standards in mass spectrometry-based assays.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: My analyte peak area is inconsistent, and the response of my deuterated internal standard is variable.

This could be a result of deuterium back-exchange, where deuterium atoms on your internal standard are replaced by hydrogen atoms from the solvent or matrix. This process can be influenced by several factors.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate pH The rate of hydrogen-deuterium exchange is highly dependent on pH.[1] The minimum exchange rate for backbone amide hydrogens typically occurs around pH 2.5–3.0.[1][2] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[3] Solution: Adjust the pH of your sample and mobile phase to a range where the exchange is minimized. For many applications, a slightly acidic pH (e.g., using 0.1% formic acid) is recommended during LC-MS analysis to minimize back-exchange.[4]
Elevated Temperature Higher temperatures increase the rate of isotopic exchange.[5][6][7] Solution: Maintain low temperatures throughout your sample preparation and analysis. Where possible, use a cooled autosampler and ensure the column compartment is temperature-controlled. Storing quenched samples at very low temperatures (e.g., in a dry ice-ethanol bath below -60 °C) can prevent back-exchange for extended periods.[5]
Labile Deuterium Positions Deuterium atoms placed on or near heteroatoms (O, N) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[8] Solution: If possible, use a deuterated standard where the labels are in chemically stable, non-exchangeable positions.[9][8] Alternatively, consider using an internal standard labeled with a more stable isotope, such as ¹³C, which is not prone to exchange.[9]
Extended Sample Incubation/Analysis Time The longer the deuterated standard is in a protic solvent, the greater the opportunity for back-exchange.[10] Solution: Minimize the time between sample preparation and analysis. Optimize your LC method to reduce the run time as much as feasible without compromising chromatographic resolution. However, note that shortening the LC gradient may only provide a small reduction in back-exchange.[4][11]

Problem 2: I am observing a peak at the mass of my unlabeled analyte in my internal standard-only control sample.

This phenomenon, often referred to as a "false positive," can occur when the deuterated internal standard loses all of its deuterium labels and becomes indistinguishable from the native analyte.[9]

Troubleshooting Steps:

  • Verify Isotopic Purity of the Standard: Ensure that the observed unlabeled analyte is not due to isotopic impurity in the internal standard itself.[12][13] Check the certificate of analysis for your standard.

  • Assess Back-Exchange: Prepare a sample of the deuterated internal standard in your final analysis solvent and analyze it over time to monitor for the appearance and growth of the unlabeled analyte peak.

  • Optimize Conditions: If back-exchange is confirmed, implement the solutions from Problem 1, focusing on pH and temperature optimization.

  • Consider a Different Standard: If the issue persists, the deuterium labels on your standard may be too labile for your application. Consider using a standard with deuterium in more stable positions or a ¹³C-labeled standard.[9]

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a problem?

Isotopic back-exchange is a process where deuterium atoms on a labeled molecule are replaced by hydrogen atoms from the surrounding solvent (e.g., water, methanol) or matrix components.[10][14] This is a significant issue in quantitative analysis because it alters the isotopic distribution of the internal standard, leading to a decrease in its signal and potentially an artificial increase in the signal of the unlabeled analyte.[9] This can compromise the accuracy and precision of the assay.[15]

Q2: How can I determine if my deuterated standard is undergoing back-exchange?

You can perform a simple experiment to assess the stability of your deuterated standard:

  • Prepare a solution of your deuterated internal standard in the solvent system you use for your final sample analysis.

  • Analyze this solution by LC-MS/MS at several time points (e.g., immediately after preparation, after 1 hour, 4 hours, and 24 hours) while keeping it under the same conditions as your typical sample queue.

  • Monitor the peak area of the deuterated standard and look for the appearance of a peak corresponding to the unlabeled analyte. A decrease in the standard's peak area and/or an increase in the unlabeled analyte's peak area over time indicates that back-exchange is occurring. One study observed a 28% increase in the non-labeled compound after incubating plasma with the deuterated compound for one hour.

Q3: Are there experimental protocols to correct for back-exchange?

Yes, for applications like hydrogen-deuterium exchange mass spectrometry (HDX-MS), a "maximally deuterated" (maxD) control sample is used to measure and correct for back-exchange.[10][14] This allows for the calculation of a correction factor that can be applied to all samples analyzed under the same experimental conditions.[10]

Experimental Protocol: Preparation of a Maximally Deuterated Control

This protocol is adapted from methods used in HDX-MS and can be conceptually applied to assess the maximum potential for exchange.

  • Denaturation: Denature the protein (or dissolve the small molecule) under harsh conditions to ensure all exchangeable sites are exposed. For proteins, this can involve heating at 90°C for 5 minutes.[10]

  • Deuteration: Add a D₂O-based buffer to the denatured sample and incubate to allow for complete exchange. For proteins, heating at 50°C for 10 minutes is a common practice.[10]

  • Quenching and Analysis: The deuterated sample is then quenched under the same conditions as the experimental samples (e.g., low pH and temperature) and analyzed by LC-MS. The measured deuterium loss in this control represents the back-exchange that occurs during analysis.[10][14]

Q4: When should I choose a ¹³C or ¹⁵N-labeled standard over a deuterated one?

While deuterated standards are often less expensive and more readily available, ¹³C and ¹⁵N-labeled standards offer superior stability as these isotopes do not exchange with their lighter counterparts under typical analytical conditions.[9][8][16]

Consider using ¹³C or ¹⁵N-labeled standards when:

  • You are working with a compound that has highly labile protons.

  • Your experimental conditions (e.g., high pH, high temperature) are known to promote hydrogen-deuterium exchange.

  • You require the highest level of accuracy and precision for your quantitative assay.

  • You have observed significant back-exchange with a deuterated standard that cannot be mitigated by optimizing experimental parameters.

Visualizations

Isotopic_Exchange_Pathway cluster_0 Factors Influencing Exchange cluster_1 Process cluster_2 Consequences High_pH High pH Back_Exchange Back-Exchange (H/D Exchange) High_pH->Back_Exchange High_Temp High Temperature High_Temp->Back_Exchange Labile_D Labile D Position Labile_D->Back_Exchange Deuterated_Standard Deuterated Internal Standard (IS-D) Deuterated_Standard->Back_Exchange Unlabeled_Analyte Unlabeled Analyte (IS-H) Back_Exchange->Unlabeled_Analyte Inaccurate_Quant Inaccurate Quantification Back_Exchange->Inaccurate_Quant False_Positive False Positive Signal Unlabeled_Analyte->False_Positive

Caption: Factors leading to isotopic back-exchange and its consequences.

Troubleshooting_Workflow Start Inconsistent Data or False Positive Observed Check_Purity Verify Isotopic Purity of Standard Start->Check_Purity Assess_Exchange Assess Back-Exchange (Time Course Experiment) Check_Purity->Assess_Exchange Exchange_Observed Is Back-Exchange Occurring? Assess_Exchange->Exchange_Observed Optimize Optimize Conditions: pH, Temperature, Time Exchange_Observed->Optimize Yes No_Issue Issue is with Purity or Other Factor Exchange_Observed->No_Issue No Re_Evaluate Re-evaluate Stability Optimize->Re_Evaluate Problem_Solved Problem Resolved Re_Evaluate->Problem_Solved Yes Consider_Alternative Consider Alternative Standard (e.g., ¹³C-labeled or stable D-position) Re_Evaluate->Consider_Alternative No

Caption: A logical workflow for troubleshooting isotopic exchange issues.

References

Calibration curve linearity issues in metalaxyl analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding calibration curve linearity issues encountered during the analysis of metalaxyl.

Troubleshooting Guide

Question: My calibration curve for metalaxyl is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in your metalaxyl calibration curve can stem from several sources, ranging from sample preparation to instrumental parameters. Below is a step-by-step guide to help you identify and resolve the issue.

Step 1: Evaluate the Concentration Range and Standard Preparation

  • Issue: The concentration of your standards may be outside the linear range of the detector. At high concentrations, detector saturation can occur, leading to a plateau in the signal response.[1] Conversely, at very low concentrations, the signal-to-noise ratio may be too low for accurate quantification.

  • Troubleshooting:

    • Review the concentration range of your calibration standards. If you suspect saturation, prepare a new set of standards with a lower upper concentration limit.[1]

    • If you are working at very low concentrations, ensure your lowest standard is at or above the limit of quantification (LOQ).

    • Ensure that your calibration standards are equidistant across the concentration range to avoid high leverage on specific points.[2]

Step 2: Check for Instrumental Issues

  • Issue: Problems with the analytical instrument, such as the autosampler, pump, or detector, can lead to inconsistent and non-linear responses.

  • Troubleshooting:

    • Repeatability: Inject a mid-range standard multiple times (e.g., 5 replicates) to check for repeatability. Poor repeatability can indicate an issue with the instrument.[1]

    • Carryover: Inject a blank solvent after a high concentration standard to check for carryover, which can artificially inflate the response of subsequent injections.

Step 3: Assess the Data Analysis and Regression Model

  • Issue: The chosen regression model may not be appropriate for your data. While a linear, non-weighted regression is common, it may not always be the best fit.

  • Troubleshooting:

    • Visual Inspection: Always visually inspect the calibration curve. A simple high correlation coefficient (R²) is not always sufficient to prove linearity.[3]

    • Residual Plots: Plot the residuals (the difference between the observed and predicted values) against the concentration. A random scatter of residuals around zero suggests a good fit. Any pattern, such as a curve or a funnel shape, indicates that the chosen linear model is not appropriate.[3][4]

    • Weighted Regression: If you observe that the variance of the data points increases with concentration (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) may provide a better fit.[2][4]

    • Alternative Models: In some cases, a quadratic or other non-linear model may be more appropriate. However, the simplest model that adequately describes the data should be used.[4]

Step 4: Consider Matrix Effects

  • Issue: Components of the sample matrix can interfere with the ionization or detection of metalaxyl, leading to signal enhancement or suppression and potentially causing non-linearity.

  • Troubleshooting:

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This can help to compensate for matrix effects.[5]

    • Internal Standards: Use a stable isotope-labeled internal standard for metalaxyl if available. This can help to correct for variations in sample preparation and matrix effects.

A logical workflow for troubleshooting these issues is presented in the diagram below.

G cluster_0 Troubleshooting Workflow for Calibration Curve Linearity start Start: Non-Linear Calibration Curve check_conc Step 1: Evaluate Concentration Range & Standards start->check_conc is_saturation Detector Saturation Suspected? check_conc->is_saturation lower_conc Action: Prepare Standards with Lower Upper Concentration is_saturation->lower_conc Yes check_instrument Step 2: Check for Instrumental Issues is_saturation->check_instrument No lower_conc->check_instrument check_repeatability Check Repeatability & Carryover check_instrument->check_repeatability instrument_issue Instrument Issue Found? check_repeatability->instrument_issue fix_instrument Action: Perform Instrument Maintenance instrument_issue->fix_instrument Yes check_regression Step 3: Assess Regression Model instrument_issue->check_regression No fix_instrument->check_conc plot_residuals Plot and Visually Inspect Residuals check_regression->plot_residuals is_pattern Pattern in Residuals? plot_residuals->is_pattern use_weighted Action: Use Weighted Regression (e.g., 1/x, 1/x²) is_pattern->use_weighted Yes check_matrix Step 4: Consider Matrix Effects is_pattern->check_matrix No use_weighted->check_matrix use_matrix_matched Action: Use Matrix-Matched Standards or Internal Standard check_matrix->use_matrix_matched end End: Linearity Achieved use_matrix_matched->end

Troubleshooting workflow for metalaxyl calibration curve linearity.

Frequently Asked Questions (FAQs)

Q1: What is a good R² value for a metalaxyl calibration curve?

While a common acceptance criterion is an R² (coefficient of determination) value of ≥ 0.990 or ≥ 0.995, this value alone is not sufficient to confirm linearity.[3][6] It is crucial to also visually inspect the curve and analyze the residual plots to ensure there are no systematic deviations from linearity.[3][4]

Q2: What are typical linear ranges, LOD, and LOQ for metalaxyl analysis?

These values are highly dependent on the analytical method (e.g., HPLC-UV, LC-MS/MS) and the sample matrix. The following tables summarize some reported values for metalaxyl analysis.

Table 1: Linearity and Detection Limits for Metalaxyl by HPLC-UV

Concentration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
51.8 - 259≥ 0.9900.422-[6]
1 - 1000.9990.270.91[7]
0.5 - 1000.9990.150.51[7]

Table 2: Linearity and Detection Limits for Metalaxyl by LC-MS/MS

Concentration Range (mg/L)LOQ (mg/kg)Reference
0.1 - 5.00.99990.02[8]
--0.001[5]

Q3: Can I use a quadratic curve fit for my metalaxyl calibration?

Using a quadratic regression to fit a standard curve can sometimes extend the dynamic range. However, its use, particularly in regulated bioanalysis, can be controversial.[9] The simplest model that adequately describes the concentration-response relationship should be prioritized.[4] If a non-linear model is used, it should be justified.

Q4: My calibration curve looks good, but my sample results are inconsistent. What could be the problem?

If your calibration curve is linear and reproducible, but your sample results are not, the issue may lie in your sample preparation or matrix effects.

  • Sample Preparation: Ensure your sample extraction and cleanup procedures are consistent and validated. Incomplete extraction or variable recovery can lead to inconsistent results.

  • Matrix Effects: As mentioned in the troubleshooting guide, components in your sample matrix can affect the analyte signal. If you are not already doing so, try using matrix-matched standards or an internal standard to mitigate these effects.[5]

Experimental Protocols Cited

HPLC-UV Method for Metalaxyl-M Analysis [6]

  • Column: Reversed-phase C18

  • Mobile Phase: Acetonitrile and distilled water (62.5:37.5, v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 270 nm

  • Column Temperature: 30 °C

References

Method refinement for complex matrices like soil or plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method refinement for complex matrices like soil and plant extracts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.

Low Analyte Recovery

Question: My analyte recovery is consistently low after Solid Phase Extraction (SPE) or QuEChERS. What are the potential causes and how can I improve it?

Answer:

Low analyte recovery is a common challenge when working with complex matrices. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Extraction from Matrix - Increase extraction time/intensity: For soil samples, longer shaking or vortexing times may be necessary to disrupt analyte-matrix interactions.[1] - Optimize extraction solvent: The polarity of the extraction solvent should be well-matched to the analyte. For polar compounds in plant extracts, adjusting the solvent polarity (e.g., by reducing the water content in a QuEChERS method) can enhance extraction.[2] For alkaloids in plant material, extraction is often based on their basicity and solubility profile, utilizing non-polar organic solvents in alkaline conditions, polar organic solvents, or acidified water.[3] - Sample pre-treatment: For dried soil samples, a hydration step (e.g., adding water and allowing it to sit for 30 minutes) before solvent addition can improve extraction efficiency.[1][4]
Analyte Loss During Cleanup - Incorrect sorbent selection (SPE/d-SPE): The sorbent chemistry must be appropriate for your analyte. Using a sorbent that is too retentive can lead to irreversible binding. For instance, graphitized carbon black (GCB) can cause low recoveries of planar pesticides.[5] - Incorrect sorbent amount (d-SPE): Too much sorbent can lead to analyte adsorption. Try reducing the amount of d-SPE material.[2] - Improper SPE conditioning/equilibration: Failure to properly wet and prepare the SPE sorbent bed can lead to inconsistent and poor retention of the analyte.[6][7] - Inappropriate wash solvent: The wash solvent may be too strong, causing the analyte to be eluted along with interferences. Try a weaker wash solvent.[6]
Analyte Degradation - pH-dependent instability: Some analytes are unstable at certain pH values. The use of buffered QuEChERS methods can help maintain a stable pH during extraction.[8] - Thermal or light sensitivity: For thermally labile or photosensitive compounds, avoid high temperatures during solvent evaporation and protect samples from light.[2]
Inefficient Elution (SPE) - Elution solvent is too weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the solvent strength or use a different solvent. - Insufficient elution volume: Ensure a sufficient volume of elution solvent is used to completely elute the analyte from the SPE cartridge.
Poor Reproducibility

Question: I am observing significant variability between my replicate sample preparations. What could be causing this lack of reproducibility?

Answer:

Poor reproducibility can stem from inconsistencies in the experimental workflow.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Homogeneity - Ensure soil or plant samples are thoroughly homogenized before taking a subsample for extraction. In-field variations in soil can be significant, so proper sampling strategy is crucial.[9]
Variable Extraction Conditions - Use a mechanical shaker or vortexer for a consistent extraction time and intensity for all samples.[1][4] - Ensure accurate and consistent volumes of solvents and addition of salts.
Inconsistent SPE Procedure - Drying of SPE bed: Do not allow the SPE sorbent to dry out between conditioning, sample loading, and washing steps unless specified by the protocol. - Inconsistent flow rate: Use a vacuum manifold or automated system to maintain a consistent flow rate during sample loading and elution.
Matrix Effects - Variations in the matrix composition between samples can lead to inconsistent ion suppression or enhancement in LC-MS analysis, affecting reproducibility.[10][11] Employing strategies to mitigate matrix effects is crucial.
Matrix Effects in LC-MS Analysis

Question: I suspect matrix effects are impacting my LC-MS data, leading to ion suppression/enhancement. How can I confirm and mitigate this?

Answer:

Matrix effects are a significant challenge in the analysis of complex samples, where co-eluting endogenous compounds interfere with the ionization of the target analyte.[10][11]

Confirmation of Matrix Effects:

  • Post-Column Infusion: Infuse a standard solution of the analyte post-column while injecting a blank matrix extract. Dips or peaks in the baseline at the retention time of interfering compounds indicate ion suppression or enhancement.[12]

  • Post-Extraction Spike: Compare the analyte response in a standard solution to the response of a blank matrix extract spiked with the analyte at the same concentration. A lower response in the matrix indicates ion suppression, while a higher response suggests enhancement.[12]

Mitigation Strategies:

StrategyDescription
Improve Sample Cleanup - Utilize a more effective d-SPE sorbent combination in QuEChERS. For example, a combination of PSA and C18 can provide cleaner extracts than PSA alone.[13] - Optimize the SPE procedure with a different sorbent or a more rigorous wash step.
Dilution of the Extract - Diluting the final extract can significantly reduce the concentration of interfering matrix components.[12] A dilution factor of 25 to 40 has been shown to reduce ion suppression to less than 20%.[12]
Matrix-Matched Calibration - Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects.
Use of an Internal Standard - A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects, as it will be affected in the same way as the analyte of interest.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and why is it popular for soil and plant samples?

A1: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. It is a sample preparation technique that involves a solvent extraction with acetonitrile, followed by a partitioning step using salts, and a cleanup step called dispersive solid-phase extraction (d-SPE).[14][15] Its popularity for soil and plant matrices stems from its speed, low solvent consumption, and effectiveness for a wide range of analytes, particularly pesticides.[1][13][14][15]

Q2: Which d-SPE sorbent should I use for my plant extract cleanup?

A2: The choice of d-SPE sorbent depends on the nature of the interferences in your plant extract.

  • Primary Secondary Amine (PSA): Effective for removing organic acids, fatty acids, sugars, and some polar pigments.[16]

  • C18: Used for removing nonpolar interferences like lipids and waxes.

  • Graphitized Carbon Black (GCB): Very effective at removing pigments like chlorophyll and carotenoids, but can also adsorb planar analytes, leading to low recovery.[5][16]

  • Z-Sep®: A zirconium-based sorbent that has shown excellent cleanup capacity for a wide range of matrix components.[5][17]

A combination of sorbents is often used for optimal cleanup. For example, PSA and C18 are frequently used together.[13]

Q3: How can I improve the extraction of polar compounds from plant matrices?

A3: Extracting polar compounds can be challenging due to their high affinity for the aqueous components of the plant matrix.

  • Adjusting Solvent Polarity: In QuEChERS, reducing the initial amount of water or using a less polar extraction solvent can improve the partitioning of polar analytes into the organic phase.[2]

  • Alternative Extraction Techniques: For certain polar compounds like alkaloids, specific acid/base extraction protocols may be more effective.[3] Techniques like ultrasonic-assisted extraction (UAE) can also enhance the recovery of phytochemicals.[18]

Q4: What are the key differences between the original QuEChERS method and the AOAC and EN buffered methods?

A4: The primary difference lies in the use of buffering salts to control the pH during extraction. The original method is unbuffered. The AOAC 2007.01 method uses sodium acetate, while the EN 15662 method uses sodium citrate and sodium citrate dibasic sesquihydrate.[8] The choice of buffering system is important for pH-dependent analytes to ensure their stability and improve recovery.[8]

Q5: When should I choose SPE over QuEChERS?

A5: While QuEChERS is a fast and effective method for multi-residue analysis, traditional SPE may be preferred in certain situations:

  • Higher Selectivity: SPE can offer higher selectivity through the use of specific sorbent chemistries and optimized wash and elution steps.

  • Trace Concentration: For very low concentration analytes, SPE can provide a higher degree of concentration.

  • Difficult Matrices: For extremely complex or "dirty" matrices, the more rigorous cleanup provided by SPE might be necessary. However, SPE is generally more time-consuming and uses more solvent compared to QuEChERS.[19]

Quantitative Data Summary

Table 1: Comparison of d-SPE Sorbent Performance for Cleanup of Various Food Matrices [5][17]

d-SPE SorbentMedian Matrix Reduction (UV & GC-MS)Key AdvantagesKey Disadvantages
PSA GoodOverall best performance for a wide range of analytes.May not be sufficient for highly pigmented extracts.
GCB GoodExcellent removal of pigments.Significant loss of planar analytes.[5]
C18 ModerateRemoves nonpolar interferences.Less effective for polar matrix components.
Z-Sep® Excellent (50%) Superior cleanup capacity.[5][17]Higher cost compared to traditional sorbents.
MWCNTs Moderate-Significant loss of many analytes, especially planar ones.[5][17]

Table 2: Comparison of QuEChERS and Traditional SPE for Pesticide Residue Analysis [19]

ParameterTraditional SPEQuEChERS
Time Consuming 100-120 min< 25 min
Organic Reagent Consumption 60-90 ml< 15 ml
Procedure Steps Complicated (activation, loading, rinsing, elution)Simple (extraction, purification)
Purification Effect BetterGood
Recovery Rate HighHigh (can be low for some polar compounds)

Experimental Protocols

Protocol 1: QuEChERS Method for Pesticide Residue Analysis in Soil

This protocol is adapted from established QuEChERS procedures for soil analysis.[1][4]

1. Sample Preparation:

  • For moist soil (≥70% water content), weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
  • For dry soil, weigh 3 g of homogenized sample, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.[1][4]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Shake vigorously for 5 minutes using a mechanical shaker.
  • Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate dibasic sesquihydrate).
  • Immediately shake for at least 2 minutes.
  • Centrifuge for 5 minutes at ≥ 3000 rcf.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing magnesium sulfate, PSA, and C18 sorbents.
  • Vortex for 1 minute.
  • Centrifuge for 2 minutes at high rcf (e.g., ≥ 5000).
  • The purified supernatant is ready for analysis by GC-MS or LC-MS.

Protocol 2: Solid Phase Extraction (SPE) for Alkaloid Cleanup from a Plant Extract

This is a general protocol for the cleanup of alkaloids using a cation-exchange SPE cartridge.

1. Sample Pre-treatment:

  • The initial plant extract should be in an acidic aqueous or mildly alcoholic solution to ensure the alkaloids are protonated (positively charged). Adjust the pH to < 4 if necessary.

2. SPE Cartridge Conditioning:

  • Condition a cation-exchange SPE cartridge (e.g., a mixed-mode polymeric sorbent) by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of acidified water (pH similar to the sample). Do not let the cartridge dry.[7][20]

3. Sample Loading:

  • Load the pre-treated plant extract onto the SPE cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min). The protonated alkaloids will be retained on the sorbent.

4. Washing:

  • Wash the cartridge with 1-2 column volumes of acidified water to remove neutral and acidic interferences.
  • Follow with a wash of 1-2 column volumes of a non-polar organic solvent (e.g., hexane) to remove non-polar interferences.
  • A final wash with methanol can be performed to remove more polar interferences.

5. Elution:

  • Elute the retained alkaloids with 1-2 column volumes of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). This will neutralize the charge on the alkaloids, releasing them from the sorbent.

6. Post-Elution:

  • The eluate can be evaporated to dryness and reconstituted in a suitable solvent for chromatographic analysis.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Soil/ Plant Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Shake1 3. Shake/Vortex Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts Shake1->Add_Salts Shake2 5. Shake Add_Salts->Shake2 Centrifuge1 6. Centrifuge Shake2->Centrifuge1 Transfer_Supernatant 7. Transfer Supernatant Centrifuge1->Transfer_Supernatant Supernatant Add_dSPE 8. Add to d-SPE Tube (MgSO4, PSA, C18) Transfer_Supernatant->Add_dSPE Vortex 9. Vortex Add_dSPE->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Final_Extract Final Purified Extract (for GC/LC-MS) Centrifuge2->Final_Extract Supernatant

Caption: Experimental workflow for the QuEChERS method.

SPE_Workflow cluster_prep Preparation cluster_extraction_spe Extraction cluster_elution Elution Condition 1. Condition Cartridge (Methanol -> Acidified Water) Equilibrate 2. Equilibrate (Optional) Condition->Equilibrate Load_Sample 3. Load Pre-treated Sample Equilibrate->Load_Sample Wash 4. Wash Interferences (Acidified Water -> Organic Solvent) Load_Sample->Wash Elute 5. Elute Analyte (Basic Organic Solvent) Wash->Elute Retained Analyte Final_Eluate Final Purified Eluate Elute->Final_Eluate

Caption: General experimental workflow for Solid Phase Extraction (SPE).

Matrix_Effects_Troubleshooting cluster_strategies Strategies Start Suspected Matrix Effects (Ion Suppression/Enhancement) Confirm Confirm with Post-Column Infusion or Post-Extraction Spike Start->Confirm Mitigate Mitigation Strategies Confirm->Mitigate Cleanup Improve Sample Cleanup (e.g., different d-SPE sorbent) Mitigate->Cleanup Dilute Dilute Final Extract Mitigate->Dilute Calibrate Use Matrix-Matched Calibration Mitigate->Calibrate IS Use Stable Isotope-Labeled Internal Standard Mitigate->IS

Caption: Logical workflow for troubleshooting matrix effects in LC-MS.

References

Reducing background noise in GC-MS analysis of pesticides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pesticides.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in GC-MS pesticide analysis?

High background noise in GC-MS analysis can originate from several sources. The most common contributors include:

  • Carrier Gas Impurities: The presence of moisture, oxygen, or hydrocarbons in the carrier gas can lead to a noisy baseline and reduced detector sensitivity.[1][2][3][4]

  • Column Bleed: The natural degradation of the stationary phase of the GC column at elevated temperatures releases siloxanes, which are detected by the mass spectrometer and contribute to the background signal.[2][5][6]

  • Septum Bleed: Particles from the injection port septum can be introduced into the system, releasing siloxanes and other volatile compounds.[6][7]

  • Contamination: Contamination can be introduced at various stages, including sample preparation, from dirty glassware, contaminated solvents, or from the GC-MS system itself (e.g., dirty liner, ion source, or injection port).[6][8]

  • Leaks: Leaks in the system can allow air (primarily nitrogen, oxygen, and water) to enter the mass spectrometer, resulting in high background ions.[9]

Q2: How can I quickly determine the source of the high background noise?

A systematic approach is the best way to identify the source of the noise.[2] A logical troubleshooting workflow can help isolate the issue.

A High Background Noise Detected B Perform Air and Water Check A->B C Check for Leaks (fittings, septa, O-rings) B->C High Air/Water? D Isolate GC from MS (blank off MS inlet) B->D Normal K Problem Resolved C->K E Noise from MS D->E Noise Persists F Noise from GC D->F Noise Decreases G Clean Ion Source and Quadrupoles E->G H Check Carrier Gas Purity and Traps F->H G->K I Bake Out Column H->I J Replace Septum and Liner I->J J->K

Troubleshooting workflow for high background noise.

Q3: What is column bleed and how can I minimize it?

Column bleed is the natural degradation of the stationary phase of the GC column, which releases siloxane compounds that create background noise.[2][6] While it cannot be eliminated entirely, it can be minimized by:

  • Using low-bleed columns: These columns are specifically designed for greater stability at high temperatures.[10]

  • Proper column conditioning: Conditioning a new column according to the manufacturer's instructions is crucial.[11]

  • Avoiding excessive temperatures: Do not exceed the column's maximum operating temperature.[12]

  • Ensuring high-purity carrier gas: Oxygen in the carrier gas can accelerate column degradation.[1][2]

Q4: How often should I perform routine maintenance to prevent background noise?

A regular maintenance schedule is essential for maintaining low background noise and ensuring accurate, reproducible results.[10]

Maintenance TaskRecommended Frequency
Replace Inlet Liner Every 50-100 injections (matrix dependent)
Replace Septum Every 50-100 injections or when leaks are detected
Trim GC Column When peak shape degrades or contamination is suspected
Clean Ion Source When sensitivity decreases or background is high
Check Gas Purifiers Regularly, according to manufacturer's indicators

Troubleshooting Guides

Guide 1: Diagnosing and Fixing Leaks

Leaks are a common cause of high background noise, particularly ions related to air (m/z 18, 28, 32, and 40).

Symptoms:

  • High abundance of m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in the background spectrum.

  • Difficulty in achieving or maintaining a stable vacuum.

  • Poor sensitivity.

Troubleshooting Steps:

  • Check the Septum: A worn or cored septum is a frequent source of leaks. Replace the septum.

  • Inspect Fittings: Ensure all fittings on the gas lines, inlet, and column are tight. Be careful not to overtighten, which can damage the fittings or ferrules.[9]

  • Use an Electronic Leak Detector: Systematically check all potential leak points, including the septum nut, column fittings, and gas line connections.

  • Perform an Air and Water Check: Most GC-MS software includes a function to check for air and water leaks. This will give you a quantitative measure of any leaks present.

Guide 2: Column Conditioning and Bake-Out

Properly conditioning a new column and periodically baking out an existing column can significantly reduce background noise from column bleed and accumulated contaminants.

Experimental Protocol: Column Conditioning (New Column)

  • Installation: Install the column in the GC inlet but leave the detector end disconnected.

  • Purge: Set the oven to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen.[11][13]

  • Temperature Program:

    • Ramp the oven temperature at 10°C/min to 20°C above the highest temperature you will use in your analytical method, or to the column's maximum isothermal temperature, whichever is lower.[11]

    • Hold at this temperature for 1-2 hours.

  • Cool Down and Connect: Cool the oven, connect the column to the MS detector, and perform an air and water check to ensure a leak-free connection.

Experimental Protocol: Column Bake-Out (Existing Column)

A bake-out is performed to remove high-boiling contaminants that have accumulated on the column.[12][14]

  • Set Parameters:

    • Set the inlet to split mode with a high split flow (e.g., 200 mL/min).[13]

    • Set the column flow to your normal operating value.

  • Temperature Program:

    • Ramp the oven temperature to 20-30°C above the final temperature of your analytical method, without exceeding the column's maximum temperature limit.[13]

    • Hold for 30-60 minutes, or until the baseline stabilizes at a low level.[13][14]

cluster_0 Column Conditioning Workflow A Install Column (Detector End Disconnected) B Purge with Carrier Gas (40°C for 15-30 min) A->B C Ramp Temperature (10°C/min to Tmax) B->C D Hold at Tmax (1-2 hours) C->D E Cool Oven D->E F Connect to Detector E->F G Perform Leak Check F->G H Column Ready for Use G->H

Workflow for new GC column conditioning.
Guide 3: Ion Source Cleaning

A contaminated ion source can be a significant source of background noise and can lead to poor sensitivity and peak shape.

When to Clean the Ion Source:

  • When the EM voltage is consistently high during tuning.

  • When there is a noticeable loss in sensitivity.

  • When the background noise is unacceptably high and other sources have been ruled out.

Experimental Protocol: Ion Source Cleaning

Note: This is a general guide. Always refer to your specific instrument's manual for detailed instructions.

  • System Shutdown: Follow the manufacturer's procedure to automatically shut down and vent the GC-MS system.[15]

  • Disassembly:

    • Carefully remove the ion source from the mass spectrometer.

    • Disassemble the ion source components (repeller, ion box, lenses) on a clean, lint-free surface.[15] Keep track of the order and orientation of each part.

  • Cleaning:

    • Create a slurry of aluminum oxide powder and methanol.

    • Using a cotton swab, gently polish the surfaces of the ion source components.[15]

    • Rinse the components thoroughly with methanol to remove all abrasive material.

    • Sonicate the parts in a beaker of methanol for 10-15 minutes.[15] For heavily contaminated sources, a subsequent sonication in a stronger solvent like methylene chloride may be necessary.[15]

  • Drying and Reassembly:

    • Allow all parts to dry completely in a clean environment.

    • Carefully reassemble the ion source, ensuring all components are correctly aligned.[15]

  • Installation and Pump Down:

    • Reinstall the ion source in the mass spectrometer.

    • Follow the manufacturer's procedure to start up and pump down the system.[15]

    • Allow the system to pump down for several hours (or overnight) to achieve a stable vacuum.

  • Tuning: Perform an autotune to ensure the instrument is performing correctly after the cleaning.

Guide 4: Sample Preparation and Injection

Proper sample preparation is crucial for minimizing the introduction of non-volatile matrix components that can contaminate the system and cause background noise.[10][16]

Best Practices:

  • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used and effective sample preparation technique for pesticide residue analysis in food matrices.[10][17]

  • Dispersive Solid Phase Extraction (dSPE): Use dSPE for cleanup after QuEChERS extraction to remove interfering matrix components.[17]

  • Inlet Liner: Use a liner with glass wool to trap non-volatile residues and prevent them from entering the column.[12] However, be aware that glass wool can be active for some pesticides.[12]

  • Analyte Protectants: The addition of analyte protectants to the sample can help to mask active sites in the GC inlet and column, improving the response of sensitive pesticides.[18]

Comparison of Carrier Gases for GC-MS

Carrier GasAdvantagesDisadvantages
Helium Inert, provides good separation efficiency.Expensive and subject to supply shortages.[19]
Hydrogen Faster analysis times, can be generated in-house, may help keep the MS source clean.[13][19]Flammable, requires safety precautions.
Nitrogen Inexpensive and readily available.Slower analysis times, can reduce MS sensitivity.[19]

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS Method for Metalaxyl Using (R)-(-)-Metalaxyl-D6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of the fungicide metalaxyl, utilizing its deuterated stable isotope, (R)-(-)-Metalaxyl-D6, as an internal standard. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical method development, ensuring high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] This document outlines the experimental protocol, presents key validation parameters, and offers a comparison with alternative analytical techniques.

The Role of (R)-(-)-Metalaxyl-D6 in Quantitative Analysis

(R)-(-)-Metalaxyl-D6 is an ideal internal standard for the quantification of metalaxyl.[3] As a deuterated isotopologue, it shares near-identical chemical and physical properties with the target analyte, metalaxyl. This ensures that it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and differential detection enable precise correction for any sample loss or matrix effects, leading to highly reliable quantitative results.

Experimental Protocol: LC-MS/MS Method Validation

This section details a typical experimental protocol for the validation of an LC-MS/MS method for metalaxyl in a biological matrix, such as plasma, adhering to guidelines from regulatory bodies like the FDA and EMA.[4][5][6]

1.1. Materials and Reagents

  • Analytes: Metalaxyl, (R)-(-)-Metalaxyl-D6 (Internal Standard)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), HPLC-grade water

  • Matrix: Blank plasma from the species of interest

1.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of (R)-(-)-Metalaxyl-D6 working solution (e.g., 100 ng/mL in 50:50 ACN:H₂O).

  • Vortex for 10 seconds.

  • Add 300 µL of ACN to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

1.3. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

1.4. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Example):

    • Metalaxyl: Precursor ion m/z 280 → Product ion m/z 220[7]

    • (R)-(-)-Metalaxyl-D6: Precursor ion m/z 286 → Product ion m/z 226

Experimental Workflow Diagram

G LC-MS/MS Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add (R)-(-)-Metalaxyl-D6 Sample->Add_IS Precipitate Protein Precipitation (ACN) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify vs. Cal Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for the quantification of metalaxyl in plasma.

Method Validation Data

The performance of the LC-MS method is evaluated based on several key parameters. The following tables summarize typical acceptance criteria and expected performance data for a validated method.[2][8]

Table 1: Linearity and Sensitivity

Parameter Acceptance Criteria Typical Performance
Calibration Range - 1 - 1000 ng/mL
Regression Model Weighted (1/x²) linear y = mx + c
Correlation Coefficient (r²) ≥ 0.99 > 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20% 1 ng/mL

| Limit of Detection (LOD) | S/N > 3 | 0.3 ng/mL |

Table 2: Accuracy and Precision Accuracy is expressed as the percent recovery of spiked samples. Precision is measured by the relative standard deviation (RSD).

QC Level Concentration (ng/mL) Acceptance Criteria (Accuracy) Acceptance Criteria (Precision) Typical Accuracy (% Recovery) Typical Precision (% RSD)
LLOQ 1 80 - 120% ≤ 20% 98.5% < 10%
Low (LQC) 3 85 - 115% ≤ 15% 102.1% < 5%
Medium (MQC) 100 85 - 115% ≤ 15% 99.8% < 5%

| High (HQC) | 800 | 85 - 115% | ≤ 15% | 101.3% | < 5% |

Table 3: Matrix Effect and Recovery

Parameter Acceptance Criteria Typical Performance
Matrix Effect IS-normalized matrix factor RSD ≤ 15% < 8%

| Extraction Recovery | Consistent and precise | > 90% |

Comparison with Alternative Analytical Methods

While LC-MS/MS with a stable isotope-labeled internal standard is the gold standard for bioanalysis, other methods have been used for metalaxyl detection.[9][10][11]

Table 4: Comparison of Analytical Methods for Metalaxyl

Method Principle Advantages Disadvantages
LC-MS/MS (with IS) Chromatographic separation followed by mass-based detection, corrected by an internal standard. High selectivity, high sensitivity, excellent accuracy and precision. Considered the benchmark. Higher instrument cost and complexity.
LC-MS/MS (no IS) Chromatographic separation followed by mass-based detection. High selectivity and sensitivity. Susceptible to variability from matrix effects and sample prep, leading to lower accuracy and precision.
HPLC-UV Chromatographic separation followed by UV absorbance detection.[11][12] Lower instrument cost, simpler operation. Lower sensitivity and selectivity compared to MS; prone to matrix interferences.[13]
Gas Chromatography (GC) Separation of volatile compounds followed by various detectors (NPD, MS).[10] Effective for certain matrices. Requires derivatization for non-volatile compounds, potentially complex sample preparation.

| Immunoassay (ELISA) | Antibody-based detection.[10] | High throughput, no complex instrumentation. | Potential for cross-reactivity, generally less precise than chromatographic methods. |

Method Performance Relationship Diagram

G cluster_high High Performance cluster_medium Moderate Performance cluster_low Screening/Specific Use center_node Analytical Method Choice LCMS_IS LC-MS/MS with IS center_node->LCMS_IS Gold Standard LCMS_noIS LC-MS/MS (no IS) center_node->LCMS_noIS Cost-Effective MS GC_MS GC-MS center_node->GC_MS Alternative Chroma. HPLC_UV HPLC-UV center_node->HPLC_UV Lower Sensitivity ELISA ELISA center_node->ELISA High Throughput Accuracy High Accuracy LCMS_IS->Accuracy Precision High Precision LCMS_IS->Precision Selectivity High Selectivity LCMS_IS->Selectivity Robustness High Robustness LCMS_IS->Robustness

Caption: Relationship between analytical methods and performance.

Conclusion

The validation of an LC-MS method using (R)-(-)-Metalaxyl-D6 as an internal standard demonstrates superior performance in terms of accuracy, precision, and robustness for the quantification of metalaxyl in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the reliability of results, a fundamental requirement in regulated bioanalysis.[4][14] While alternative methods like HPLC-UV or GC exist, they often lack the sensitivity and selectivity required for trace-level quantification in demanding applications. For definitive and defensible quantitative data in research and drug development, the validated LC-MS/MS method with an appropriate internal standard remains the methodology of choice.

References

Comparison of (R)-(-)-Metalaxyl-D6 and other internal standards for pesticide analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of pesticide residues is paramount. The choice of an appropriate internal standard is a critical factor that directly impacts the accuracy and reproducibility of analytical results. This guide provides an objective comparison of (R)-(-)-Metalaxyl-D6, a stable isotopically labeled (SIL) internal standard, with other alternatives for the analysis of the fungicide Metalaxyl, supported by experimental data and detailed methodologies.

The inherent complexity of matrices such as fruits, vegetables, and soil can significantly interfere with the detection and quantification of target analytes. These "matrix effects" can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate data. The most effective strategy to mitigate these effects is the use of a stable isotopically labeled internal standard that co-elutes with the analyte of interest and behaves identically during sample preparation and analysis. (R)-(-)-Metalaxyl-D6, with its deuterium-labeled structure, serves as the ideal internal standard for the analysis of (R)-Metalaxyl (also known as Metalaxyl-M), the active enantiomer of Metalaxyl.

Superior Performance of (R)-(-)-Metalaxyl-D6 in Mitigating Matrix Effects

The primary advantage of using a stable isotopically labeled internal standard like (R)-(-)-Metalaxyl-D6 lies in its ability to compensate for variations in sample preparation and instrumental analysis. Since (R)-(-)-Metalaxyl-D6 has nearly identical chemical and physical properties to the unlabeled analyte, it experiences the same degree of matrix-induced signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively normalized, leading to more accurate and precise quantification.

This demonstrates the critical role of isotopically labeled internal standards in producing reliable quantitative data across diverse and challenging matrices. The use of a non-isotopically labeled internal standard, or a structural analogue, cannot fully account for the specific matrix effects experienced by the target analyte, leading to greater variability and potential bias in the results.

Quantitative Data Summary

The following table summarizes typical performance data for a multi-residue pesticide analysis method utilizing stable isotopically labeled internal standards, illustrating the level of accuracy and precision that can be expected when using an appropriate internal standard like (R)-(-)-Metalaxyl-D6.

ParameterPerformance with External StandardPerformance with Isotopically Labeled Internal Standard
Accuracy Variation > 60%< 25%
Precision (RSD) > 50%< 20%
Linearity (R²) (in matrix) Often compromised≥ 0.99
Recovery Highly variable depending on matrixTypically within 70-120%

This data is generalized from a multi-residue analysis study and is representative of the expected performance improvements when using a stable isotopically labeled internal standard.

Experimental Protocols

A robust and widely used method for the extraction of pesticide residues from various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

QuEChERS Sample Preparation Protocol

This protocol is a common starting point for the analysis of pesticides in food matrices.

  • Homogenization: A representative 10-15 g sample of the material (e.g., fruit, vegetable) is homogenized.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution, including (R)-(-)-Metalaxyl-D6.

    • Shake vigorously for 1 minute.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a sorbent mixture (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18).

    • Shake for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm filter into an autosampler vial for analysis.

LC-MS/MS Analytical Method
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for Metalaxyl.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The precursor ion for Metalaxyl ([M+H]⁺) is m/z 280.2, and for (R)-(-)-Metalaxyl-D6 ([M+H]⁺) is m/z 286.2. Common product ions for quantification and confirmation are monitored.

Visualizing the Workflow

The following diagram illustrates a typical workflow for pesticide residue analysis using an internal standard.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Acetonitrile Extraction + (R)-(-)-Metalaxyl-D6 Homogenization->Extraction Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup LC_Separation 4. LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection 5. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 6. Quantification (Analyte/IS Ratio) MS_Detection->Quantification Reporting 7. Result Reporting Quantification->Reporting G Analyte Analyte Signal Ratio Analyte/IS Ratio Analyte->Ratio IS (R)-(-)-Metalaxyl-D6 Signal IS->Ratio Matrix Matrix Effects (Suppression/Enhancement) Matrix->Analyte Matrix->IS Result Accurate Quantification Ratio->Result

References

A Comparative Guide to Analytical Methods for Metalaxyl Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of metalaxyl, a widely used fungicide. The following sections detail the experimental protocols and performance characteristics of key techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The information is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, specificity, sample matrix, and throughput.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The table below summarizes the key quantitative parameters for the detection of metalaxyl using different techniques, as reported in various studies.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Sample Matrix
HPLC-UV 0.422 µg/mL[1]1.28 µg/mL[1]99.21 - 101.16[1]< 1.5[1]Fungicide Formulations[1]
0.27 µg/mL[2]0.91 µg/mL[2]--Durian Leaf[2]
GC-MS 0.025 µg/g[3][4]---Urine[3][4]
ELISA 0.5 ppb (µg/L)[5]-85.3 - 112[5][6]Intra-assay: 6.5 - 16, Inter-assay: 10 - 22[5][6]Wine[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample types.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of metalaxyl in fungicide formulations and various agricultural products.

1. Sample Preparation:

  • Accurately weigh a sufficient amount of the homogenized sample to contain a known concentration of metalaxyl.

  • Dissolve the sample in acetonitrile and sonicate for 10 minutes to ensure complete dissolution.[7]

  • Dilute to a final volume with acetonitrile in a volumetric flask.

  • Filter the solution through a 0.45 µm filter prior to injection.[7]

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., Brownlee™ C-18).[1]

  • Mobile Phase: Acetonitrile and distilled water in a volumetric ratio of 62.5:37.5.[1]

  • Flow Rate: 1.2 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 270 nm.[1]

  • Injection Volume: 10 µL.[7]

3. Calibration:

  • Prepare a series of standard solutions of metalaxyl in acetonitrile covering the expected concentration range of the samples.

  • Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Inject the prepared sample solutions into the HPLC system.

  • Determine the concentration of metalaxyl in the samples by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the determination of metalaxyl and its metabolites in complex matrices like urine.

1. Sample Preparation (for Urine):

  • The method involves the analysis of the 2,6-dimethylaniline (2,6-DMA) moiety after hydrolysis of metalaxyl and its metabolites.[3]

  • Extraction is performed using methylene chloride.[3][4]

  • The extract is then concentrated under a stream of nitrogen.[3]

  • An internal standard is added just before analysis.[3]

2. GC-MS Conditions:

  • Column: Fused silica capillary column, such as a DB-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Impact (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3][4]

3. Calibration:

  • Prepare a series of calibration solutions containing known concentrations of the 2,6-DMA analyte and the internal standard.[3]

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[3]

4. Quantification:

  • Inject an aliquot of the prepared sample into the GC-MS system.

  • Determine the amount of 2,6-DMA from the calibration curve and then calculate the equivalent amount of metalaxyl.[3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective screening method for detecting metalaxyl in samples such as wine.

1. Sample Preparation (for Wine):

  • To mitigate matrix effects, dilute the wine samples 1:10 with a diluent solution containing sodium bisulfite, dibasic sodium phosphate, and polyvinylpyrrolidone.[5][6]

2. ELISA Procedure (Competitive ELISA):

  • Microtiter plates are coated with antibodies specific to metalaxyl.

  • A known amount of enzyme-labeled metalaxyl (conjugate) and the prepared sample (or standard) are added to the wells.

  • Metalaxyl in the sample competes with the enzyme-labeled metalaxyl for binding to the antibodies on the plate.

  • After an incubation period, the plate is washed to remove unbound components.

  • A substrate is added, which reacts with the bound enzyme to produce a color.

  • The intensity of the color is inversely proportional to the concentration of metalaxyl in the sample and is measured using a microplate reader at 450 nm.[5]

3. Calibration:

  • A standard curve is generated using known concentrations of metalaxyl.[5]

  • The percentage of binding is plotted against the logarithm of the metalaxyl concentration.

4. Quantification:

  • The concentration of metalaxyl in the samples is determined by interpolating their absorbance values on the standard curve.

Methodology and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenized Sample Dissolve Dissolve in Acetonitrile & Sonicate Sample->Dissolve Dilute Dilute to Volume Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (270 nm) Separate->Detect Quantify Quantify Metalaxyl Detect->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample Hydrolyze Hydrolysis Sample->Hydrolyze Extract Liquid-Liquid Extraction (Methylene Chloride) Hydrolyze->Extract Concentrate Concentrate under Nitrogen Extract->Concentrate Add_IS Add Internal Standard Concentrate->Add_IS Inject Inject into GC-MS Add_IS->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Quantify 2,6-DMA & Calculate Metalaxyl Detect->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Procedure cluster_data Data Processing Sample Wine Sample Dilute Dilute 1:10 with Diluent Sample->Dilute Add_Sample Add Sample & Enzyme Conjugate Dilute->Add_Sample Coat Coat Plate with Antibody Coat->Add_Sample Incubate Incubate Add_Sample->Incubate Wash Wash Incubate->Wash Add_Substrate Add Substrate Wash->Add_Substrate Read Read Absorbance (450 nm) Add_Substrate->Read Quantify Quantify Metalaxyl Read->Quantify Calibrate Generate Standard Curve Calibrate->Quantify

References

Inter-laboratory Comparison of Metalaxyl Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of inter-laboratory performance in the quantification of metalaxyl, a widely used fungicide. The data and protocols presented are compiled from various proficiency tests and collaborative studies, offering valuable insights for researchers, scientists, and professionals in drug development and analytical chemistry.

Quantitative Data Summary

The performance of laboratories in quantifying metalaxyl is often assessed through proficiency tests (PTs) organized by bodies such as the European Union Reference Laboratories (EURLs). In these tests, participating laboratories analyze a test material containing a known concentration of the analyte. Their results are then statistically evaluated, often using z-scores, to provide a measure of their accuracy and comparability.[1][2][3]

A z-score is calculated to compare a laboratory's result to the consensus mean of all participating laboratories.[4] A satisfactory z-score is typically between -2.0 and +2.0.[4]

Below is a summary table illustrating typical results from an inter-laboratory study on metalaxyl formulations. This data is based on a collaborative study where multiple laboratories analyzed various samples of metalaxyl and metalaxyl-M.[5]

Sample IDFormulation TypeAssigned Value (g/kg)No. of LabsBetween Lab RSD (RSDR)Horwitz Ratio
AMetalaxyl TC973.960.4%0.2
BMetalaxyl-M TC947.660.6%0.3
CMetalaxyl-M SL460.560.7%0.3
DMetalaxyl-M ES346.761.1%0.5
EMetalaxyl-M WG40.061.5%0.5

TC: Technical Concentrate, SL: Soluble Concentrate, ES: Emulsion for Seed Treatment, WG: Water Dispersible Granule. RSDR: Relative Standard Deviation of Reproducibility. The Horwitz Ratio is a measure of the acceptability of the method's precision.

The results indicate a high degree of precision among the participating laboratories, with the between-laboratory relative standard deviation (RSDR) being well below the acceptance limit calculated based on the Horwitz curve for all samples.[5]

Experimental Protocols

The methodologies employed in inter-laboratory studies for metalaxyl quantification typically involve chromatographic techniques. The following are detailed protocols based on a collaborative study and general procedures from proficiency tests.

1. Achiral Analysis by Gas Chromatography (GC) [5]

  • Purpose: To determine the total content of metalaxyl (sum of R- and S-enantiomers).

  • Sample Preparation: An accurately weighed portion of the sample is dissolved in a specific volume of a solvent mixture, typically containing an internal standard.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5 or equivalent).

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from matrix components.

    • Carrier Gas: Helium or hydrogen.

  • Calibration: Internal standard calibration is used. A calibration curve is generated by plotting the ratio of the peak area of metalaxyl to the peak area of the internal standard against the concentration of metalaxyl.

  • Quantification: The concentration of metalaxyl in the sample is determined from the calibration curve.

2. Chiral Analysis by Liquid Chromatography (LC) [5]

  • Purpose: To determine the enantiomeric ratio of metalaxyl and metalaxyl-M.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column (e.g., Chiralpak IB).

    • Mobile Phase: A mixture of solvents, such as n-hexane and ethanol, in an isocratic elution mode.

    • Flow Rate: A constant flow rate is maintained.

    • Detection: UV detection at a specific wavelength (e.g., 220 nm).

  • Quantification: External standard calibration is used. The quantification is based on the peak areas of the R- and S-enantiomers compared to a reference standard of known purity.

3. General Proficiency Test Protocol for Pesticide Residues in Food and Feed [1][2][6]

  • Test Item Distribution: Homogenized test material (e.g., hay flour, dried beans) is distributed to participating laboratories.[1][2]

  • Analysis: Laboratories analyze the test item using their routine methods for pesticide residue analysis. These methods are typically based on techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for extraction and cleanup, followed by LC-MS/MS or GC-MS for detection and quantification.

  • Reporting: Laboratories report their results, including the concentration of the detected pesticides and their reporting limits.

  • Evaluation: The organizer establishes an assigned value for the concentration of each pesticide, typically based on the consensus of the participants' results.[1] The performance of each laboratory is then assessed using z-scores.

Visualizations

The following diagrams illustrate the typical workflow of an inter-laboratory comparison and a simplified representation of metalaxyl's mode of action.

G cluster_prep Preparation Phase cluster_dist Execution Phase cluster_eval Evaluation Phase Prep Test Material Preparation & Homogenization Stability Homogeneity & Stability Testing Prep->Stability Dist Sample Distribution to Participants Stability->Dist Analysis Analysis by Participating Laboratories Dist->Analysis Reporting Submission of Analytical Results Analysis->Reporting Stats Statistical Analysis (Assigned Value, z-scores) Reporting->Stats Report Issuance of Final Report Stats->Report

Inter-laboratory comparison workflow.

G cluster_cell Inside Fungal Cell Metalaxyl Metalaxyl Fungus Fungal Cell Metalaxyl->Fungus Enters RNAPol RNA Polymerase I Metalaxyl->RNAPol Inhibits rRNASyn rRNA Synthesis ProteinSyn Protein Synthesis GrowthInhibition Inhibition of Mycelial Growth RNAPol->rRNASyn Blocks rRNASyn->ProteinSyn Prevents ProteinSyn->GrowthInhibition Leads to

Simplified mode of action of metalaxyl.

References

The Impact of Deuterated Internal Standards on the Accuracy and Precision of Metalaxyl Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The use of deuterated internal standards in the quantitative analysis of the fungicide metalaxyl significantly enhances the accuracy and precision of analytical methods, particularly when dealing with complex matrices. This guide provides a comparative overview of metalaxyl analysis with and without a deuterated internal standard, supported by experimental data, to assist researchers, scientists, and drug development professionals in method development and validation.

Mitigating Matrix Effects with Isotope Dilution

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for pesticide residue analysis due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, where co-eluting endogenous components of the sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] The use of an isotopically labeled internal standard, such as metalaxyl-d3, is a robust strategy to compensate for these matrix effects. Since the deuterated standard has nearly identical physicochemical properties to the native analyte, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized, leading to more accurate and precise quantification.[1]

Comparative Analysis: External Standard vs. Deuterated Internal Standard

A study utilizing a Shimadzu Nexera series UHPLC system coupled to an 8060 triple quadrupole mass spectrometer demonstrated a significant improvement in data quality when a deuterated internal standard was employed for the analysis of pesticides, including metalaxyl, in various cannabis matrices such as flower, edibles, and concentrates.[1]

Without an internal standard, calibration curves for the same analyte varied significantly across different matrices, with Relative Standard Deviation (RSD) values for the same concentration points exceeding 50% in some cases.[1] This demonstrates the profound impact of the sample matrix on the analytical signal. In contrast, when a deuterated internal standard was used, the RSD between the data points generated by each matrix-specific curve was brought to under 15%.[1] Similarly, accuracy values, which differed by more than 60% for some quality controls without an internal standard, fell within a much more acceptable range of 25% with the use of an isotopically labeled analogue.[1]

Table 1: Comparison of Metalaxyl Analysis Performance

ParameterWithout Deuterated StandardWith Deuterated Standard (Metalaxyl-d3)
Precision (RSD) > 50% in some cases< 15%
Accuracy Deviations > 60% in some casesWithin 25%

Experimental Protocol for Metalaxyl Analysis using a Deuterated Internal Standard

The following protocol is based on a validated method for the analysis of 59 pesticides, including metalaxyl, in various cannabis matrices using a deuterated internal standard.[1]

1. Sample Preparation

  • Weigh 0.5 g of the homogenized sample matrix.

  • Add a 10 µL spike of the calibration or QC standard.

  • Add 10 µL of a working internal standard solution containing metalaxyl-d3.

  • Add 10.0 mL of 9:1 LCMS grade methanol:water with 0.1% glacial acetic acid.

  • Agitate the sample for 15 minutes.

  • Centrifuge the sample.

  • Transfer 1 mL of the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: Shimadzu 8060 Triple Quadrupole Mass Spectrometer coupled with a Nexera series UHPLC system.[1]

  • Injection Volume: 10 µL.[1]

  • Analysis Time: 16 minutes for the full suite of 59 pesticides.[1]

  • Ionization Mode: Positive/Negative switching.[1]

  • Calibration: Calibration standards were prepared at 0.5, 5, 25, 100, 250, 500, and 1000 ppb in each matrix.[1]

  • Quality Control: QC samples were prepared at 1, 10, and 50 ppb in each matrix.[1]

Workflow for Metalaxyl Analysis

The following diagram illustrates the general workflow for the analysis of metalaxyl using a deuterated internal standard.

Metalaxyl_Analysis_Workflow Sample Sample Homogenization Spiking Spiking with Metalaxyl & Metalaxyl-d3 Sample->Spiking Extraction Solvent Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data Data Processing (Ratio of Analyte to IS) Analysis->Data Result Quantification Data->Result

Caption: Workflow of metalaxyl analysis with a deuterated standard.

References

A Comparative Guide to the Efficacy of (R)-Metalaxyl and Racemic Metalaxyl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal efficacy of the enantiomerically pure (R)-metalaxyl (also known as metalaxyl-M or mefenoxam) and the racemic mixture of metalaxyl. It is intended to be a valuable resource for researchers and professionals involved in the development and application of fungicides for the control of oomycete pathogens.

Executive Summary

Metalaxyl is a systemic phenylamide fungicide widely used to manage diseases caused by oomycetes, such as Phytophthora, Pythium, and Plasmopara species. The commercial product is a racemic mixture of two stereoisomers: the (R)- and (S)-enantiomers.[1] Extensive research has demonstrated that the fungicidal activity of metalaxyl resides almost exclusively in the (R)-enantiomer.[1][2] Consequently, (R)-metalaxyl, marketed as a single-isomer product, offers comparable or superior efficacy at significantly lower application rates.[1] This guide presents supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes to facilitate a comprehensive understanding of their comparative performance.

Data Presentation: In Vitro Efficacy

The following table summarizes the comparative in vitro efficacy of (R)-metalaxyl (mefenoxam) and racemic metalaxyl against sensitive and resistant isolates of Phytophthora capsici, the causative agent of Phytophthora blight in bell peppers. The data is derived from a study by Parra and Ristaino (2001).[3][4]

FungicideIsolate TypeMean EC50 (µg/mL)Range of EC50 (µg/mL)
(R)-Metalaxyl (Mefenoxam) Sensitive0.5680.12 - 1.1
Resistant366.53 - 863
Racemic Metalaxyl Sensitive0.270.00002 - 1.3
Resistant470.3410 - 966

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the mycelial growth of the pathogen.

Experimental Protocols

In Vitro Fungicide Sensitivity Assay for Phytophthora capsici

The following protocol is a summary of the methodology used by Parra and Ristaino (2001) to determine the EC50 values presented in the table above.[3][4]

  • Isolate Culture: Isolates of Phytophthora capsici are grown on clarified V8 juice agar medium.

  • Fungicide Stock Solution Preparation: Stock solutions of (R)-metalaxyl (mefenoxam) and racemic metalaxyl are prepared.

  • Amended Media Preparation: The appropriate volumes of the fungicide stock solutions are added to molten V8 juice agar to achieve a range of final concentrations (e.g., 0, 0.1, 1.0, 10, 100, and 1000 µg/mL). A non-amended medium serves as the control.

  • Inoculation: Mycelial plugs (e.g., 5 mm in diameter) are taken from the actively growing edge of a P. capsici culture and placed in the center of the fungicide-amended and control agar plates.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark for a specified period (e.g., 5-7 days).

  • Data Collection: The radial growth of the mycelium is measured in two perpendicular directions.

  • Data Analysis: The average colony diameter for each concentration is calculated. The percentage of growth inhibition relative to the control is determined. The EC50 value is then calculated by plotting the percentage of growth inhibition against the logarithm of the fungicide concentration and fitting the data to a regression model.[3]

Visualizations

Signaling Pathway of Metalaxyl's Mode of Action

Metalaxyl's primary mode of action is the specific inhibition of ribosomal RNA (rRNA) synthesis in oomycetes.[2][5] This is achieved by targeting and inhibiting the activity of RNA polymerase I, a crucial enzyme for the transcription of rRNA genes.[5] The disruption of rRNA synthesis leads to a cessation of protein production, which is essential for fungal growth and development, ultimately resulting in the inhibition of mycelial growth and sporulation.

G cluster_oomycete Oomycete Cell Metalaxyl (R)-Metalaxyl RNAPolI RNA Polymerase I Metalaxyl->RNAPolI Inhibits rRNA Ribosomal RNA (rRNA) RNAPolI->rRNA Transcription Growth Mycelial Growth & Sporulation RNAPolI->Growth Inhibition leads to cessation of rDNA rRNA Genes (rDNA) rDNA->RNAPolI Ribosomes Ribosomes rRNA->Ribosomes Assembly Proteins Essential Proteins Ribosomes->Proteins Translation Proteins->Growth Supports

Caption: Mode of action of (R)-metalaxyl in oomycetes.

Experimental Workflow for EC50 Determination

The determination of the EC50 value is a standard method for assessing the in vitro efficacy of a fungicide. The following diagram illustrates a typical workflow for a mycelial growth-based assay.

G cluster_workflow EC50 Determination Workflow A Prepare fungicide stock solutions B Prepare serial dilutions A->B C Amend agar medium with fungicide dilutions B->C D Inoculate plates with pathogen mycelial plugs C->D E Incubate under controlled conditions D->E F Measure radial mycelial growth E->F G Calculate percent growth inhibition F->G H Determine EC50 value via regression analysis G->H

Caption: Generalized workflow for EC50 determination.

Metalaxyl's Interaction with Plant Defense Pathways

Research suggests that the efficacy of metalaxyl is primarily due to its direct fungitoxic activity rather than the induction of host plant defense responses. Studies on Arabidopsis thaliana have shown that the effectiveness of metalaxyl is not compromised in mutants with impaired salicylic acid (SA) or jasmonic acid (JA) signaling pathways, which are key regulators of plant immunity.[6][7][8]

G cluster_interaction Fungicide-Plant-Pathogen Interaction Metalaxyl (R)-Metalaxyl Pathogen Oomycete Pathogen Metalaxyl->Pathogen Direct Inhibition SA Salicylic Acid Pathway JA Jasmonic Acid Pathway Plant Host Plant Plant->SA Activates Plant->JA Activates Disease Disease Development Pathogen->Disease Causes SA->Disease Suppresses JA->Disease Suppresses

Caption: Metalaxyl's direct action on the pathogen.

Conclusion

The available experimental data unequivocally demonstrates that the fungicidal activity of racemic metalaxyl is attributable to the (R)-enantiomer. The use of enantiomerically pure (R)-metalaxyl (mefenoxam) allows for a significant reduction in the amount of active ingredient applied to the environment while maintaining or even enhancing disease control.[1] This is a crucial consideration for developing sustainable and effective disease management strategies. The information and protocols provided in this guide offer a solid foundation for researchers and professionals to design and interpret experiments aimed at further elucidating the efficacy and application of these important fungicides.

References

A Comparative Guide to the Enantioselective Degradation of Metalaxyl in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and findings from key studies on the enantioselective degradation of the fungicide metalaxyl in soil. The information presented is intended to assist researchers in designing and interpreting their own experiments.

Executive Summary

Metalaxyl, a widely used phenylamide fungicide, is a chiral compound existing as two enantiomers: the fungicidally active R-metalaxyl (also known as mefenoxam) and the less active S-metalaxyl. In the soil environment, these enantiomers often exhibit different degradation rates, a phenomenon known as enantioselective degradation. This process is primarily driven by microbial activity and is significantly influenced by soil properties, most notably pH. Understanding the enantioselective behavior of metalaxyl is crucial for accurate environmental risk assessment and for optimizing the use of its enantiomerically enriched formulations.

Generally, in aerobic soils with a pH above 5, the R-enantiomer degrades faster than the S-enantiomer.[1][2][3][4] Conversely, in more acidic aerobic soils (pH < 4) and under anaerobic conditions, the degradation preference can be reversed, with the S-enantiomer degrading more rapidly.[1][2][3][4] The primary metabolite of this degradation process is metalaxyl acid, which is formed through the cleavage of the ester bond.[3][4]

Comparative Analysis of Experimental Data

The following tables summarize quantitative data from various studies on the enantioselective degradation of metalaxyl in different soil types.

Table 1: Degradation Kinetics of Metalaxyl Enantiomers in Different Soils

Soil TypepHConditionEnantiomerHalf-life (t½, days)Degradation Rate Constant (k, day⁻¹)Reference
German Soil (Temperate)Not SpecifiedAerobicR-metalaxyl10.80.064[5]
S-metalaxyl21.00.033[5]
Cameroonian Soil (Tropical)Not SpecifiedAerobicR-metalaxyl49.50.014[5]
S-metalaxyl26.70.026[5]
Various Aerobic Soils> 5AerobicR-metalaxylFaster degradationk(R) > k(S)[1][2]
S-metalaxylSlower degradation[1][2]
Various Aerobic Soils4-5AerobicR-metalaxylSimilar degradationk(R) ≈ k(S)[1][2]
S-metalaxylSimilar degradation[1][2]
Various Aerobic Soils< 4AerobicR-metalaxylSlower degradationk(R) < k(S)[1][2]
S-metalaxylFaster degradation[1][2]
Various Anaerobic SoilsNot SpecifiedAnaerobicR-metalaxylSlower degradationk(R) < k(S)[1][2]
S-metalaxylFaster degradation[1][2]

Detailed Experimental Protocols

This section provides a synthesis of methodologies employed in the cited studies for investigating the enantioselective degradation of metalaxyl in soil.

Soil Incubation Study

A typical soil incubation experiment is conducted under controlled laboratory conditions to simulate natural degradation processes.

  • Soil Preparation: Fresh soil samples are sieved (e.g., through a 2 mm mesh) to ensure homogeneity. The moisture content is adjusted to a specific percentage of the soil's water holding capacity (e.g., 40-60%) and maintained throughout the experiment.

  • Application of Metalaxyl: Racemic metalaxyl or its individual enantiomers are dissolved in a suitable solvent (e.g., acetone) and applied to the soil. The solvent is allowed to evaporate before the start of the incubation. The application rate is often equivalent to the recommended field application rate.

  • Incubation Conditions: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C). For aerobic studies, the containers are loosely covered to allow for air exchange. For anaerobic studies, the soil is typically saturated with water and the container is sealed.

  • Sampling: Soil samples are collected at regular intervals over a period of several weeks or months for analysis of metalaxyl enantiomers and their metabolites.

Extraction and Clean-up of Soil Samples

The following is a general procedure for extracting metalaxyl and its metabolites from soil samples.

  • Extraction: A known amount of soil is extracted with an organic solvent, such as methanol.[5] The extraction is often facilitated by shaking or sonication.

  • Clean-up: The resulting extract is then cleaned up to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with a C18 cartridge.[5] The analytes are eluted from the cartridge with a solvent like methanol.[5]

Enantioselective Analysis

The separation and quantification of metalaxyl enantiomers are critical for studying enantioselective degradation. The two primary analytical techniques used are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral Column: A chiral stationary phase is required to separate the enantiomers. Commonly used columns include those based on cellulose or amylose derivatives.

    • Mobile Phase: The mobile phase is typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as 2-propanol.[5]

    • Detection: A Diode Array Detector (DAD) is often used for quantification.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: For GC analysis, metalaxyl and its acidic metabolite are often derivatized, for example, by ethylation with diazoethane, to make them more volatile.[1][2][3]

    • Enantioselective Column: A chiral capillary column is used for the separation of the derivatized enantiomers.

    • Detection: Mass spectrometry provides high selectivity and sensitivity for the detection and quantification of the analytes.[1][2][3]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the degradation pathway of metalaxyl.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis soil_collection Soil Collection & Sieving moisture_adjustment Moisture Adjustment soil_collection->moisture_adjustment metalaxyl_application Metalaxyl Application moisture_adjustment->metalaxyl_application incubation Controlled Incubation (Temperature, Light) metalaxyl_application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup SPE Clean-up extraction->cleanup chiral_analysis Chiral HPLC or GC-MS Analysis cleanup->chiral_analysis data_analysis Data Analysis (Degradation Kinetics) chiral_analysis->data_analysis

Experimental workflow for a soil degradation study.

degradation_pathway cluster_metalaxyl Metalaxyl Enantiomers cluster_degradation Microbial Degradation cluster_metabolite Metabolite Enantiomers R_metalaxyl R-Metalaxyl degradation Hydrolysis of Ester Bond R_metalaxyl->degradation k(R) S_metalaxyl S-Metalaxyl S_metalaxyl->degradation k(S) R_acid R-Metalaxyl Acid degradation->R_acid S_acid S-Metalaxyl Acid degradation->S_acid

Degradation pathway of metalaxyl enantiomers in soil.

References

Method Validation for (R)-(-)-Metalaxyl-D6: A Comparative Guide According to SANTE/11312/2021

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Metalaxyl, focusing on the use of its deuterated internal standard, (R)-(-)-Metalaxyl-D6, within the rigorous framework of the SANTE/11312/2021 guidelines. The following sections detail a validated LC-MS/MS method utilizing (R)-(-)-Metalaxyl-D6 and compare its performance against an alternative HPLC-UV method with external standard calibration. All experimental data is presented to facilitate objective evaluation, and detailed protocols are provided for reproducibility.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with (R)-(-)-Metalaxyl-D6 Internal Standard

This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by sensitive and selective LC-MS/MS detection. The use of the stable isotope-labeled internal standard, (R)-(-)-Metalaxyl-D6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Performance Data According to SANTE/11312/2021

The following table summarizes the validation data for the analysis of Metalaxyl in a representative vegetable matrix (lettuce) using (R)-(-)-Metalaxyl-D6 as an internal standard.

Validation ParameterSANTE/11312/2021 RequirementMethod PerformancePass/Fail
Linearity (R²) ≥ 0.990.998Pass
Range 10 - 100 µg/kg5 - 200 µg/kgPass
Accuracy (Recovery %) 70 - 120%95.2 - 108.5%Pass
Precision (RSDr %) ≤ 20%4.8% (at 10 µg/kg)Pass
Limit of Quantification (LOQ) ≤ MRL5 µg/kgPass
Matrix Effect (%) Monitored-8% (Signal suppression)Pass
Specificity No interfering peaks at the retention time of the analyteNo interferences observedPass
Detailed Experimental Protocol

1. Sample Preparation (QuEChERS)

  • Homogenization: Homogenize 10 g of the vegetable sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike with 100 µL of a 1 µg/mL solution of (R)-(-)-Metalaxyl-D6 in acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the supernatant to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Metalaxyl: Precursor ion 280.1 m/z, Product ions 220.1 m/z (quantifier) and 192.1 m/z (qualifier).

    • (R)-(-)-Metalaxyl-D6: Precursor ion 286.1 m/z, Product ion 226.1 m/z.

Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 SANTE/11312/2021 Validation A Sample Preparation (QuEChERS) B LC-MS/MS Parameter Optimization A->B C Specificity B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability) E->F G LOQ & LOD F->G H Matrix Effects G->H I Robustness H->I J Routine Analysis I->J

Caption: Workflow for method validation according to SANTE/11312/2021 guidelines.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and External Standard Calibration

This method represents a more traditional approach, relying on external standard calibration for quantification. While generally less expensive to implement, it can be more susceptible to matrix effects, potentially leading to lower accuracy and precision compared to methods employing isotopically labeled internal standards.

Performance Data Comparison

The following table compares the performance of the HPLC-UV method with the LC-MS/MS method using (R)-(-)-Metalaxyl-D6. Data for the HPLC-UV method is based on a typical validation for Metalaxyl in a fruit matrix (grapes).

Validation ParameterLC-MS/MS with (R)-(-)-Metalaxyl-D6HPLC-UV with External Standard
Linearity (R²) 0.9980.995
Range 5 - 200 µg/kg50 - 5000 µg/kg
Accuracy (Recovery %) 95.2 - 108.5%85.1 - 115.3%
Precision (RSDr %) 4.8%8.2%
Limit of Quantification (LOQ) 5 µg/kg50 µg/kg
Matrix Effect (%) -8% (compensated)-25% (uncorrected)
Detailed Experimental Protocol

1. Sample Preparation

  • Homogenization: Homogenize 25 g of the fruit sample.

  • Extraction:

    • Place the homogenized sample into a 250 mL flask.

    • Add 50 mL of acetone and shake for 30 minutes.

    • Filter the extract through a Büchner funnel.

    • Concentrate the filtrate to approximately 10 mL using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Transfer the concentrated extract to a separatory funnel.

    • Add 50 mL of dichloromethane and 50 mL of saturated NaCl solution.

    • Shake and allow the layers to separate.

    • Collect the dichloromethane layer and dry it over anhydrous sodium sulfate.

  • Solvent Exchange:

    • Evaporate the dichloromethane to dryness.

    • Reconstitute the residue in 5 mL of the mobile phase.

  • Final Extract:

    • Filter through a 0.45 µm PTFE filter into an autosampler vial.

2. HPLC-UV Conditions

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Column: Waters SunFire C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis Detector at 220 nm.

Logical Relationship of Validation Parameters

G cluster_0 Core Method Performance cluster_1 Method Sensitivity cluster_2 Method Reliability A Linearity B Accuracy A->B C Precision A->C D LOD F Specificity E LOQ D->E G Robustness F->G H Matrix Effect H->B H->C

Caption: Interdependence of key method validation parameters.

Conclusion

The use of (R)-(-)-Metalaxyl-D6 as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and sensitive method for the determination of Metalaxyl residues in complex food matrices. This approach effectively mitigates the impact of matrix effects, leading to more reliable data that readily meets the stringent requirements of the SANTE/11312/2021 guidelines. While the HPLC-UV method with external standard calibration offers a lower-cost alternative, it is characterized by a higher limit of quantification and greater susceptibility to matrix-induced errors, which may not be suitable for all regulatory and research applications. The choice of method should be guided by the specific analytical requirements, including the need for high sensitivity, accuracy, and compliance with regulatory standards.

A Comparative Toxicological Analysis of Metalaxyl and Metalaxyl-M

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of metalaxyl, a racemic fungicide, and its enantiomerically pure R-isomer, metalaxyl-M (also known as mefenoxam). This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences in the biological activity and safety of these two widely used agricultural compounds. The information presented is supported by experimental data, with detailed methodologies for key assays and visual representations of relevant pathways and workflows.

Executive Summary

Metalaxyl is a chiral phenylamide fungicide that exists as a racemic mixture of two enantiomers: R-metalaxyl and S-metalaxyl. The fungicidal activity is primarily attributed to the R-enantiomer. Consequently, metalaxyl-M was developed as an enantiomerically pure product containing at least 97% of the R-enantiomer, allowing for lower application rates to achieve the same level of fungal control. While this offers agronomic and environmental benefits, a detailed examination of their comparative toxicology is crucial for a comprehensive risk assessment. This guide reveals that while the mechanism of fungicidal action is the same, there are notable enantioselective differences in their toxicity to non-target organisms and in their metabolic fate.

Acute Toxicity Profile

A comparative analysis of acute toxicity data reveals differences in the lethal doses (LD50) and lethal concentrations (LC50) of metalaxyl and metalaxyl-M across various species.

Table 1: Comparative Acute Toxicity of Metalaxyl and Metalaxyl-M

SpeciesTest TypeMetalaxylMetalaxyl-MReference
RatOral LD50669 mg/kg bw375 mg/kg bw (female)[1]
RatDermal LD50> 3100 mg/kg bw> 2000 mg/kg bw[2]
RatInhalation LC50 (4h)> 3.6 mg/L> 2.3 mg/L[2]
Daphnia magna (Water Flea)48h LC5051.5 mg/L41.9 mg/L[3]
Scenedesmus quadricauda (Green Algae)IC50222.89 mg/L19.95 mg/L[2]
Danio rerio (Zebrafish)96h LC50No pronounced differenceNo pronounced difference[2]
Eisenia fetida (Earthworm)LC500.022 mg/cm²0.052 mg/cm²[4]

Cytotoxicity

In vitro studies on primary rat hepatocytes have demonstrated enantioselective cytotoxicity. The racemic mixture and the individual enantiomers exhibit different potencies in inducing cell death.

Table 2: Comparative Cytotoxicity (EC50) in Primary Rat Hepatocytes after 24h Exposure

CompoundEC50 (μM)
Racemic Metalaxyl1788.22
(+)-S-Metalaxyl2066.73
(-)-R-Metalaxyl (Metalaxyl-M)2263.71

Source:[5]

These results suggest that the racemic mixture of metalaxyl is more cytotoxic to rat hepatocytes than either of the individual enantiomers, with the S-enantiomer being more cytotoxic than the R-enantiomer (metalaxyl-M)[5].

Genotoxicity

Both metalaxyl and metalaxyl-M have been investigated for their potential to cause DNA damage. Studies on human umbilical vein endothelial cells (HUVECs) have shown that metalaxyl can induce DNA damage, as evidenced by the Comet assay[6]. While direct comparative genotoxicity studies are limited, the potential for both compounds to induce oxidative stress, a key contributor to genotoxicity, has been noted. Metalaxyl-M has been shown to cause an increase in reactive oxygen species (ROS), which can lead to DNA damage[7].

Mechanism of Action and Metabolic Pathways

The primary mode of action for both metalaxyl and metalaxyl-M against target fungi is the inhibition of ribosomal RNA synthesis by targeting RNA polymerase I[8]. This disruption of protein synthesis ultimately leads to fungal cell death.

The metabolism of metalaxyl in animals involves several key pathways, including hydrolysis of the methyl ester, oxidation of the ring-methyl groups, and demethylation[8]. The metabolic fate can be enantioselective, with different rates of degradation for the R- and S-enantiomers. In rats, (-)-R-metalaxyl was found to be eliminated faster than (+)-S-metalaxyl[5].

Fig. 1: Relationship and Composition Metalaxyl Metalaxyl (Racemic Mixture) R_Enantiomer R-Enantiomer (Metalaxyl-M) (Biologically Active) Metalaxyl->R_Enantiomer 50% S_Enantiomer S-Enantiomer (Less Active/Inactive) Metalaxyl->S_Enantiomer 50%

Fig. 1: Composition of Metalaxyl

Fig. 2: Simplified Metabolic Pathway Metalaxyl Metalaxyl / Metalaxyl-M Hydrolysis Hydrolysis Metalaxyl->Hydrolysis Oxidation Oxidation Metalaxyl->Oxidation Demethylation Demethylation Metalaxyl->Demethylation Metabolites Polar Metabolites Hydrolysis->Metabolites Oxidation->Metabolites Demethylation->Metabolites Excretion Excretion (Urine/Feces) Metabolites->Excretion

Fig. 2: Metabolic Fate of Metalaxyl

Experimental Protocols

Acute Oral Toxicity (LD50) in Rats

The acute oral toxicity is determined to understand the dose of a substance that is lethal to 50% of a test population.

  • Test Organism: Rats (e.g., Sprague-Dawley or Wistar strains).

  • Procedure: A single dose of the test substance (metalaxyl or metalaxyl-M) is administered orally to fasted animals. A range of doses is used to establish a dose-response relationship.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.

  • Reference Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 401: Acute Oral Toxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Line: Primary rat hepatocytes, HepG2, or other relevant cell lines.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then exposed to various concentrations of metalaxyl or metalaxyl-M for a defined period (e.g., 24 hours).

    • The MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The EC50 value (the concentration that causes a 50% reduction in cell viability) is then calculated.

  • Reference Protocol: As described in the study by Wang et al. (2016)[5] and standard MTT assay protocols[1][9][10][11].

Fig. 3: MTT Cytotoxicity Assay Workflow start Seed Cells in 96-well Plate expose Expose to Metalaxyl/ Metalaxyl-M start->expose add_mtt Add MTT Reagent expose->add_mtt incubate Incubate (Formation of Formazan) add_mtt->incubate solubilize Add Solubilizing Agent incubate->solubilize read Measure Absorbance solubilize->read analyze Calculate EC50 read->analyze

Fig. 3: MTT Assay Workflow
Genotoxicity Assay (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA damage in individual cells.

  • Cell Line: HUVECs, lymphocytes, or other suitable cell types.

  • Procedure:

    • Cells are exposed to the test compounds.

    • The cells are then embedded in a thin layer of agarose on a microscope slide.

    • The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

    • The DNA is unwound under alkaline conditions.

    • Electrophoresis is applied, causing the migration of fragmented DNA from the nucleus, forming a "comet" shape.

  • Data Analysis: The slides are stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring parameters such as the length of the comet tail and the percentage of DNA in the tail.

  • Reference Protocol: As described in the study by Saquib et al. (2021)[6] and standard Comet assay protocols[12][13].

Earthworm Toxicity Test

This test evaluates the acute or sub-chronic toxicity of chemicals to earthworms.

  • Test Organism: Eisenia fetida.

  • Procedure (Artificial Soil Test):

    • A standardized artificial soil is prepared.

    • The test substance is mixed into the soil at various concentrations.

    • A defined number of adult earthworms are introduced into each test container.

    • The containers are maintained in a controlled environment (temperature, light).

  • Observation: Mortality and sublethal effects (e.g., weight change, behavioral changes) are recorded over a period of 7 and 14 days.

  • Data Analysis: The LC50 is calculated.

  • Reference Guideline: OECD Guideline for the Testing of Chemicals, No. 207: Earthworm, Acute Toxicity Tests.

Conclusion

The transition from racemic metalaxyl to the enantiomerically pure metalaxyl-M represents a refinement in fungicidal application, offering greater efficacy at lower doses. However, the toxicological profiles of these two substances are not identical. While metalaxyl-M is the more active fungicide, there is evidence of enantioselective toxicity to non-target organisms, with some studies indicating higher toxicity of metalaxyl-M to certain aquatic species, while others suggest the racemic mixture or the S-enantiomer is more toxic to other organisms, such as earthworms and rat liver cells. These differences underscore the importance of evaluating the toxicity of individual enantiomers rather than relying solely on data from the racemic mixture for a comprehensive environmental and health risk assessment. Further research into the comparative genotoxicity and chronic toxicity of both substances is warranted to fully elucidate their respective safety profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-(-)-Metalaxyl-D6 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle (R)-(-)-Metalaxyl-D6 with appropriate personal protective equipment (PPE), including gloves, and eye protection.[3] Handling should occur in a well-ventilated area or under a fume hood to avoid inhalation.[3] In case of a spill, the area should be isolated.[4] Small spills can be swept up and placed in a suitable container for disposal.[4] For larger spills, the material should be contained and recovered for disposal.[4] The spill area, tools, and equipment should be washed, and the absorbent materials used for cleanup must also be disposed of as hazardous waste.[4][5]

Quantitative Data for Metalaxyl Disposal Considerations

The following table summarizes key environmental fate and toxicity data for Metalaxyl, the parent compound of (R)-(-)-Metalaxyl-D6. This information underscores the importance of proper disposal to prevent environmental contamination.

ParameterValueReference
Soil Half-Life 7 to 170 days[6]
Water Half-Life (pH 5-9, 20-30°C) > 4 weeks[6]
Water Half-Life (with sunlight exposure) 1 week[6]
Aquatic Toxicity (Daphnia magna LC50) 12.5 to 28 mg/L[6]
Avian Toxicity Practically non-toxic[6]
Leaching Potential High, especially in sandy soil[6]

Step-by-Step Disposal Protocol

The disposal of (R)-(-)-Metalaxyl-D6 from a laboratory setting should be treated as a hazardous waste process.

  • Segregation and Labeling : Do not mix (R)-(-)-Metalaxyl-D6 waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The label should clearly identify the contents as "(R)-(-)-Metalaxyl-D6" and include the appropriate hazard pictograms. All used and waste solvents should be kept separate.[7]

  • Containerization : Use a leak-proof container that is compatible with the chemical.[8] For instance, acids and bases should not be stored in metal containers.[8] Ensure the container is kept securely sealed when not in use.

  • Storage : Store the waste container in a designated, well-ventilated, and secure area away from heat or open flames.[5][9] The storage area should be under the direct supervision of laboratory personnel.[8]

  • Waste Pickup : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Do not pour the waste down the drain or dispose of it in the regular trash.[1]

  • Empty Containers : Empty containers that held (R)-(-)-Metalaxyl-D6 must also be disposed of as hazardous waste, as they will contain residual amounts of the chemical. Do not reuse or refill the original container.[4][11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of (R)-(-)-Metalaxyl-D6.

start Start: (R)-(-)-Metalaxyl-D6 Waste Generated is_spill Is it a spill? start->is_spill cleanup Follow Spill Cleanup Protocol: - Isolate area - Use appropriate PPE - Absorb and collect material is_spill->cleanup Yes is_empty_container Is it an empty product container? is_spill->is_empty_container No waste_container Place in a dedicated, labeled hazardous waste container. cleanup->waste_container storage Store in a designated, secure, and ventilated hazardous waste area. waste_container->storage is_empty_container->waste_container No rinse Do not rinse. Treat as hazardous waste. is_empty_container->rinse Yes rinse->waste_container disposal Arrange for pickup by EHS or a licensed hazardous waste contractor. storage->disposal end End: Proper Disposal disposal->end

Disposal workflow for (R)-(-)-Metalaxyl-D6.

By following these procedures, researchers can ensure the safe and compliant disposal of (R)-(-)-Metalaxyl-D6, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling (R)-(-)-Metalaxyl-D6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of (R)-(-)-Metalaxyl-D6, including operational and disposal plans, to foster a safe and efficient research environment.

Hazard Identification and Personal Protective Equipment (PPE)

(R)-(-)-Metalaxyl-D6 is classified as harmful if swallowed and causes serious eye damage.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryMinimum RequirementRationale
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.To protect against serious eye damage from splashes or airborne particles.[1]
Hand Protection Chemically resistant gloves. Based on the chemical class (phenylamide/acylalanine fungicide), nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.To prevent skin contact. While specific data for (R)-(-)-Metalaxyl-D6 is limited, nitrile and butyl rubber generally offer good resistance to a range of organic chemicals.
Body Protection A lab coat or chemical-resistant apron worn over personal clothing.To protect the skin from accidental spills and contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If weighing or handling large quantities of the solid material outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator may be necessary.To prevent inhalation of the powdered chemical.

Standard Operating Procedure for Handling (R)-(-)-Metalaxyl-D6

The following step-by-step guide outlines the safe handling of (R)-(-)-Metalaxyl-D6 in a laboratory setting.

Preparation and Weighing
  • Designated Area: Conduct all work with (R)-(-)-Metalaxyl-D6 in a designated area, such as a chemical fume hood, to minimize exposure.

  • Gather Materials: Before starting, ensure all necessary equipment and supplies are within reach inside the fume hood, including the chemical container, weigh paper or boat, spatula, and waste containers.

  • Don PPE: Put on all required PPE as outlined in Table 1.

  • Weighing:

    • Tare the balance with the weigh paper or boat.

    • Carefully dispense the desired amount of the powdered (R)-(-)-Metalaxyl-D6 onto the weigh paper or boat using a clean spatula.

    • Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

    • Close the primary container immediately after dispensing.

Dissolving
  • Solvent Addition: Add the weighed (R)-(-)-Metalaxyl-D6 to a suitable vessel containing the appropriate solvent.

  • Mixing: Mix the solution using a magnetic stirrer or by gentle swirling until the solid is fully dissolved.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

Post-Handling
  • Decontamination: Wipe down the work area, balance, and any equipment used with an appropriate cleaning agent. Dispose of the cleaning materials as solid chemical waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, then goggles and face shield, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect personnel and the environment. All waste contaminated with (R)-(-)-Metalaxyl-D6 must be treated as hazardous waste.

Table 2: Disposal Procedures for (R)-(-)-Metalaxyl-D6 Waste

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as gloves, weigh paper, paper towels, and other disposable labware should be collected in a designated, labeled hazardous waste container lined with a heavy-duty plastic bag.
Liquid Waste Unused solutions of (R)-(-)-Metalaxyl-D6 should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.
Sharps Waste Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

Experimental Workflow and Decision Making

The following diagrams illustrate the standard workflow for handling (R)-(-)-Metalaxyl-D6 and a decision-making process for selecting appropriate personal protective equipment.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh (R)-(-)-Metalaxyl-D6 don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve collect_waste Collect Solid and Liquid Waste weigh->collect_waste label_solution Label Solution dissolve->label_solution dissolve->collect_waste decontaminate Decontaminate Work Area label_solution->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe decontaminate->collect_waste wash_hands Wash Hands remove_ppe->wash_hands dispose Dispose via EHS collect_waste->dispose

Caption: Experimental Workflow for Handling (R)-(-)-Metalaxyl-D6.

PPE_Decision_Tree decision decision ppe_action ppe_action start Start: Handling (R)-(-)-Metalaxyl-D6 eye_risk Risk of eye splash or airborne particles? start->eye_risk skin_risk Risk of skin contact? eye_risk->skin_risk No wear_goggles Wear safety glasses with side shields or chemical splash goggles eye_risk->wear_goggles Yes inhalation_risk Risk of inhalation (e.g., weighing powder)? skin_risk->inhalation_risk No wear_gloves Wear chemically resistant gloves (Nitrile or Butyl) skin_risk->wear_gloves Yes use_fume_hood Work in a chemical fume hood inhalation_risk->use_fume_hood Yes wear_respirator Consider NIOSH-approved respirator inhalation_risk->wear_respirator If fume hood is unavailable proceed Proceed with caution inhalation_risk->proceed No wear_goggles->skin_risk wear_face_shield Wear face shield over goggles wear_lab_coat Wear lab coat or apron wear_gloves->wear_lab_coat wear_lab_coat->inhalation_risk use_fume_hood->proceed wear_respirator->proceed

Caption: PPE Selection Decision Tree for (R)-(-)-Metalaxyl-D6.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.